molecular formula C7H7F3N2O3 B1358069 Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate CAS No. 135026-17-4

Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate

Cat. No.: B1358069
CAS No.: 135026-17-4
M. Wt: 224.14 g/mol
InChI Key: MWTKTJSKHCDMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate is a useful research compound. Its molecular formula is C7H7F3N2O3 and its molecular weight is 224.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O3/c1-2-14-5(13)3-4(7(8,9)10)12-6(11)15-3/h2H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTKTJSKHCDMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618765
Record name Ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135026-17-4
Record name Ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate is a heterocyclic organic compound that holds potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring an oxazole ring substituted with an amino group, a trifluoromethyl group, and an ethyl carboxylate moiety, suggests its utility in the synthesis of more complex molecules with potential biological activity. The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals, often enhancing metabolic stability and binding affinity. This technical guide aims to provide a comprehensive overview of the known chemical properties and relevant data for this compound.

Chemical Properties

A summary of the core chemical properties of this compound is presented below. It is important to note that while the fundamental identifiers are well-established, detailed experimental data such as melting point, boiling point, and solubility are not widely available in publicly accessible scientific literature.

PropertyValueSource
CAS Number 135026-17-4[1][2]
Molecular Formula C₇H₇F₃N₂O₃[1][2]
Molecular Weight 224.14 g/mol [3]
Appearance Off-white to beige solid or crystals[4]
Purity ≥ 95%[2]

Structure:

Caption: 2D structure of this compound.

Synthesis

Below is a generalized workflow for a potential synthetic approach.

G reagent1 Ethyl 3,3,3-trifluoro-2-oxopropanoate intermediate Reaction Mixture reagent1->intermediate Condensation Reaction reagent2 Cyanamide reagent2->intermediate purification Purification (e.g., Crystallization, Chromatography) intermediate->purification Crude Product product This compound purification->product Purified Product

Caption: A potential synthetic workflow for the target compound.

Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for this compound have not been reported in the available scientific literature. However, the broader class of oxazole and thiazole derivatives are known to exhibit a wide range of pharmacological activities. For instance, the structurally similar compound, Ethyl 2-amino-4-(trifluoromethyl)-5-thiazolecarboxylate, is utilized as an intermediate in the development of anti-inflammatory and anti-cancer agents, as well as in the formulation of agrochemicals.[4]

The presence of the 2-aminooxazole scaffold suggests potential interactions with various biological targets. This structural motif is found in a number of biologically active compounds.

Experimental Protocols

Due to the limited availability of published research on this specific compound, detailed experimental protocols for its synthesis, purification, and analysis are not available. For researchers interested in working with this compound, it would be necessary to develop and optimize these protocols based on general methods for the synthesis and characterization of similar oxazole derivatives.

Conclusion

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. While its basic chemical identifiers are known, a comprehensive public dataset of its physical and chemical properties, detailed experimental protocols, and biological activities is currently lacking. Further research is required to fully characterize this compound and explore its potential applications in drug discovery and other scientific fields. Researchers and drug development professionals are encouraged to undertake such studies to fill the existing knowledge gap.

References

Physicochemical characteristics of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, a proposed synthesis protocol, and a discussion of the potential biological significance of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate. Due to the limited availability of direct experimental data for this specific compound, some information has been inferred from structurally related molecules.

Core Physicochemical Characteristics

While specific experimental data for this compound is not extensively available in the public domain, its basic molecular properties have been established.

PropertyValueReference
Molecular Formula C₇H₇F₃N₂O₃[1][2]
Molecular Weight 224.14 g/mol [2]
CAS Number 135026-17-4[2]

Spectral Data

Specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. However, characteristic spectral features can be predicted based on its structure and data from similar compounds.[4][5][6][7][8][9][10][11]

  • ¹H NMR: Expected signals would include a quartet and a triplet for the ethyl ester group, and a broad singlet for the amino protons. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the oxazole ring, the ethyl group carbons, and the trifluoromethyl carbon are anticipated.

  • IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching of the primary amine, C=O stretching of the ester, C=N and C=C stretching of the oxazole ring, and C-F stretching of the trifluoromethyl group.

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be expected, along with fragmentation patterns characteristic of the loss of the ethoxy group and other fragments from the oxazole core.

Proposed Experimental Protocol: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be proposed based on general methods for the synthesis of 2-aminooxazole derivatives.[12][13][14][15][16][17][18] A common approach involves the condensation of an α-haloketone with urea or a urea equivalent. For this target molecule, a likely precursor would be an α-halo-β-ketoester bearing a trifluoromethyl group.

Proposed Synthesis of this compound

G cluster_0 Step 1: Halogenation (in situ or separate) cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Isolation A Ethyl 4,4,4-trifluoroacetoacetate C Ethyl 2-halo-4,4,4-trifluoroacetoacetate A->C G Reaction Mixture A->G B Halogenating Agent (e.g., NBS, NCS) B->C B->G D Urea D->G E Base (e.g., NaOAc) E->G F Solvent (e.g., Ethanol) F->G H Reflux G->H I Work-up and Purification H->I J This compound I->J

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology:

  • Synthesis of Ethyl 2-halo-4,4,4-trifluoroacetoacetate: To a solution of ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent (e.g., dichloromethane or acetic acid), a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is added portion-wise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). The resulting α-halo-β-ketoester can be isolated or used directly in the next step.

  • Cyclocondensation: The crude or purified ethyl 2-halo-4,4,4-trifluoroacetoacetate is dissolved in a polar solvent like ethanol. To this solution, urea and a mild base such as sodium acetate are added.

  • Reaction Execution: The reaction mixture is heated to reflux and monitored by TLC for the disappearance of the starting materials.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the final product, this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently lacking. However, the 2-aminooxazole scaffold is recognized as a "privileged structure" in medicinal chemistry and is a bioisostere of the well-known 2-aminothiazole moiety.[12][13][14][19] Bioisosteric replacement is a common strategy in drug design to improve physicochemical properties and biological activity.

The 2-aminothiazole core is present in numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer agents.[12][13] Recent research has explored 2-aminooxazoles as potential antitubercular agents, demonstrating that they can retain the biological activity of their 2-aminothiazole counterparts.[12][13]

The presence of a trifluoromethyl group can significantly enhance the biological activity of a molecule by increasing its metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Therefore, it is plausible that this compound could exhibit interesting biological properties.

Given the diverse activities of related compounds, potential (though unproven) areas of investigation for this molecule could include:

  • Antimicrobial Activity: As an analog of biologically active thiazoles and oxazoles.

  • Enzyme Inhibition: The trifluoromethyl group and the heterocyclic core could interact with the active sites of various enzymes.

  • Kinase Inhibition: Many kinase inhibitors feature heterocyclic scaffolds.

No specific signaling pathways have been identified for this compound. Research into its biological effects would be required to elucidate any such mechanisms.

Experimental Workflow for Biological Screening

A general workflow for the initial biological evaluation of this compound is proposed below.

G A Compound Synthesis and Purification B Structural Characterization (NMR, MS) A->B C In vitro Cytotoxicity Assays (e.g., MTT on various cell lines) B->C D Antimicrobial Screening (e.g., MIC against bacterial and fungal strains) B->D E Enzyme Inhibition Assays (e.g., kinases, proteases) B->E F Hit Identification C->F D->F E->F G Lead Optimization F->G H In vivo Studies G->H

Caption: General experimental workflow for the biological evaluation of the target compound.

References

Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate CAS number 135026-17-4

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for detailed technical information on Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate (CAS Number: 135026-17-4), it has been determined that there is a significant lack of publicly available scientific literature detailing its synthesis, biological activities, and specific experimental protocols.

The compound is listed by several chemical suppliers, indicating its availability as a potential building block in chemical synthesis. Basic information such as its molecular formula (C₇H₇F₃N₂O₃) and molecular weight (224.14 g/mol ) are readily accessible. However, in-depth research articles that would typically provide detailed experimental procedures, quantitative biological data (e.g., IC₅₀ values), spectroscopic analysis, or discussions of its role in signaling pathways could not be located.

Searches for this specific compound were often confounded by results for its thiazole analog, Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, which appears to be a more extensively studied molecule. While the broader class of trifluoromethylated oxazoles is recognized for its importance in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl group, this general importance does not translate into specific, detailed data for the requested compound.

Consequently, the core requirements of this technical guide—including detailed experimental protocols, quantitative data tables, and diagrams of signaling pathways or experimental workflows—cannot be fulfilled based on the currently accessible information. The available data is limited to basic chemical identifiers and supplier information, which is insufficient for the creation of an in-depth technical guide for a scientific audience.

Structure Elucidation of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

The foundational step in the structural elucidation of any compound is understanding its basic molecular formula and connectivity.

Molecular Formula: C₇H₇F₃N₂O₃[1]

Molecular Weight: 224.14 g/mol [2]

CAS Number: 135026-17-4[3]

The chemical structure, as confirmed by various chemical databases, is presented below.[1][2]

Caption: Molecular structure of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate.

Spectroscopic Data for Structure Confirmation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure. The following tables summarize the expected quantitative data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in δ ppm)

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
-NH₂5.0 - 7.0Broad Singlet-
-O-CH₂-CH₃4.2 - 4.4Quartet7.1
-O-CH₂-CH₃1.2 - 1.4Triplet7.1

Table 2: Predicted ¹³C NMR Data (in δ ppm)

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Ester)158 - 162
C2 (Oxazole)155 - 160
C5 (Oxazole)135 - 140
C4 (Oxazole)120 - 125 (quartet due to C-F coupling)
CF₃118 - 122 (quartet due to C-F coupling)
-O-CH₂-61 - 63
-CH₃14 - 15
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium, Broad
C-H Stretch (Alkyl)2900 - 3000Medium
C=O Stretch (Ester)1720 - 1740Strong
C=N Stretch (Oxazole)1640 - 1670Medium
C-F Stretch1100 - 1300Strong
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Ionm/z (amu)
[M]⁺ (Molecular Ion)224.04
[M+H]⁺225.05
[M+Na]⁺247.03

Experimental Protocols

Detailed experimental procedures are critical for the reproducible synthesis and purification of the target compound. The following represents a generalized workflow for the synthesis and characterization of a substituted oxazole.

Synthesis Workflow

A plausible synthetic route would involve the cyclization of a suitable precursor. The specific reagents and conditions would need to be optimized.

G start Starting Materials reaction Cyclization Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization final_product Pure this compound characterization->final_product

Caption: General experimental workflow for synthesis and characterization.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Data Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction) and integrate the signals. Chemical shifts should be referenced to the residual solvent peak.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) after dissolving in a volatile solvent, or as a KBr pellet.

    • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Conclusion

The structural elucidation of this compound relies on a systematic application of modern analytical techniques. While specific, experimentally-derived data for this compound is not widely published, this guide provides a comprehensive framework of the expected spectroscopic signatures and the necessary experimental protocols for its synthesis and characterization. This information serves as a valuable resource for researchers engaged in the design and development of novel oxazole-based compounds for various applications, including drug discovery. Further research is warranted to synthesize this compound and validate the predicted analytical data.

References

In-Depth Technical Guide: Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

  • IUPAC Name: Ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

  • CAS Number: 135026-17-4

  • Molecular Formula: C₇H₇F₃N₂O₃

  • Molecular Weight: 238.14 g/mol

  • Structure: Chemical structure of Ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

    (Image from PubChem, CID 21850563)[1]

Spectroscopic Data

Precise experimental spectroscopic data for Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate is not available in the reviewed scientific literature. However, based on the analysis of structurally similar compounds, a representative dataset can be predicted. The following tables summarize the expected spectroscopic characteristics.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 8.0br s2H-NH₂
4.38q2H-O-CH₂ -CH₃
1.35t3H-O-CH₂-CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~160C=O (ester)
~158C2 (oxazole ring)
~145 (q)C4 (oxazole ring)
~120 (q)-CF₃
~115C5 (oxazole ring)
62.5-O-CH₂ -CH₃
14.0-O-CH₂-CH₃

Solvent: DMSO-d₆. The chemical shifts for carbons attached to or near the trifluoromethyl group are expected to appear as quartets due to C-F coupling.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretch (amino group)
~1730StrongC=O stretch (ester)
~1650StrongC=N stretch (oxazole ring)
1300 - 1100StrongC-F stretch (trifluoromethyl)
~1200StrongC-O stretch (ester and oxazole)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
238.04[M]⁺ (Molecular Ion)
210[M - CO]⁺
193[M - OEt]⁺
165[M - COOEt]⁺

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on established methods for the preparation of 2-aminooxazole derivatives. A potential approach involves the reaction of an α-haloketone with urea or a urea equivalent.

Proposed Synthesis of this compound

This proposed two-step synthesis starts from ethyl 3,3,3-trifluoroacetoacetate.

Step 1: α-Halogenation of Ethyl 3,3,3-trifluoroacetoacetate

  • To a solution of ethyl 3,3,3-trifluoroacetoacetate (1 equivalent) in a suitable solvent such as dichloromethane or chloroform, add a halogenating agent like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) (1.1 equivalents).

  • The reaction can be initiated with a radical initiator such as AIBN or by exposure to UV light.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-halo-3,3,3-trifluoroacetoacetate. This intermediate can be used in the next step without further purification.

Step 2: Cyclocondensation to form the 2-Aminooxazole Ring

  • Dissolve the crude ethyl 2-halo-3,3,3-trifluoroacetoacetate (1 equivalent) in a polar solvent like ethanol or dimethylformamide (DMF).

  • Add urea (1.5 equivalents) and a non-nucleophilic base such as sodium bicarbonate (2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • The product may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualization of Synthetic Workflow

SynthesisWorkflow Proposed Synthesis Workflow start Ethyl 3,3,3-trifluoroacetoacetate step1 α-Halogenation (e.g., NBS or SO₂Cl₂) start->step1 intermediate Ethyl 2-halo-3,3,3-trifluoroacetoacetate step1->intermediate step2 Cyclocondensation (Urea, NaHCO₃) intermediate->step2 product This compound step2->product BioactivityLogic Structure-Activity Relationship Hypothesis Compound Ethyl 2-amino-4-(trifluoromethyl) oxazole-5-carboxylate Feature1 2-Aminooxazole Core Compound->Feature1 Feature2 Trifluoromethyl Group Compound->Feature2 Property1_1 Privileged Scaffold Feature1->Property1_1 Property1_2 Hydrogen Bonding Capacity Feature1->Property1_2 Property2_1 Increased Metabolic Stability Feature2->Property2_1 Property2_2 Enhanced Lipophilicity Feature2->Property2_2 Property2_3 Modulated Electronics Feature2->Property2_3 Bioactivity Potential Biological Activity (e.g., Anticancer, Antimicrobial) Property1_1->Bioactivity Property1_2->Bioactivity Property2_1->Bioactivity Property2_2->Bioactivity Property2_3->Bioactivity

References

The Ascendant Therapeutic Potential of Trifluoromethylated Oxazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the oxazole scaffold has emerged as a powerful approach in modern medicinal chemistry, yielding a new generation of compounds with significant therapeutic promise. The unique electronic properties of the CF3 group, including its high electronegativity and lipophilicity, profoundly influence the pharmacokinetic and pharmacodynamic profiles of the parent oxazole molecule. This enhancement often leads to improved metabolic stability, increased binding affinity to biological targets, and enhanced cell permeability. This technical guide provides a comprehensive overview of the burgeoning field of trifluoromethylated oxazole compounds, detailing their diverse biological activities, mechanisms of action, and the experimental methodologies used for their evaluation. Quantitative data are systematically presented, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding of their therapeutic potential.

Introduction: The Power of Fluorination in Oxazole Scaffolds

The oxazole ring is a five-membered heterocyclic motif that is a core structural component in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its versatile chemical nature and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery. The introduction of a trifluoromethyl group can dramatically enhance the biological activity of organic molecules.[3] This is attributed to the CF3 group's ability to increase metabolic stability by blocking sites susceptible to oxidative metabolism, and its strong electron-withdrawing nature which can alter the acidity of nearby protons and influence non-covalent interactions with protein targets.[3] Consequently, trifluoromethylated oxazoles are being extensively investigated for a range of therapeutic applications.

Anticancer Activity: A Primary Therapeutic Frontier

Trifluoromethylated oxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxic effects against a variety of human cancer cell lines.

Quantitative Anticancer Data

The anticancer efficacy of several trifluoromethylated oxazole and isoxazole compounds has been quantified through in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

CompoundCancer Cell LineIC50 (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g)MCF-7 (Breast)2.63[4][5][6]
3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole (5)MCF-7 (Breast)3.09[4]
Oxazol-5-one derivative (5t)HepG2 (Liver)1.8
Non-trifluoromethylated analogue (14)MCF-7 (Breast)19.72[4][5][6]

Note: The inclusion of the trifluoromethyl group in compound 2g resulted in an almost 8-fold increase in activity compared to its non-trifluoromethylated analogue (14).[4][5][6]

Mechanisms of Anticancer Action

The anticancer effects of trifluoromethylated oxazoles are often multifaceted, involving the induction of apoptosis (programmed cell death) and cell cycle arrest.

Studies have shown that compounds like 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole induce apoptosis in cancer cells.[4][5][6] This process is intricately regulated by a balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and is executed by a cascade of proteases called caspases. Treatment with these compounds can lead to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, triggering the mitochondrial intrinsic pathway of apoptosis. This results in the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3/7.[7][8][9][10][11]

Apoptosis_Pathway Bcl-2 Bcl-2 Bax Bax Bcl-2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 activates Caspase-3_7 Caspase-3/7 Caspase-9->Caspase-3_7 activates Apoptosis Apoptosis Caspase-3_7->Apoptosis executes CF3-Oxazole CF3-Oxazole CF3-Oxazole->Bax activates PRDX1_Inhibition PRDX1 PRDX1 ROS Reactive Oxygen Species (ROS) PRDX1->ROS scavenges Cellular_Damage DNA Damage ER Stress Mitochondrial Dysfunction ROS->Cellular_Damage induces Apoptosis Apoptosis Cellular_Damage->Apoptosis leads to PK_Workflow cluster_Dosing Dosing cluster_Sampling Sampling cluster_Analysis Analysis cluster_Data Data Interpretation Dosing Compound Administration (IV and Oral) Blood_Collection Serial Blood Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (e.g., Protein Precipitation) Plasma_Separation->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS PK_Parameters Calculation of PK Parameters (AUC, Cmax, T1/2, Bioavailability) LC_MS->PK_Parameters

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group is a paramount tactic in contemporary drug design, capable of profoundly enhancing the pharmacological profile of therapeutic candidates. Its unique electronic and steric properties allow medicinal chemists to fine-tune molecules for improved efficacy, stability, and pharmacokinetics. This guide provides a comprehensive technical overview of the CF3 group's multifaceted role, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in the field of drug discovery.

Core Physicochemical Properties of the Trifluoromethyl Group

The influence of the CF3 group stems from a unique combination of intrinsic properties that distinguish it from other functional groups, particularly its hydrocarbon analogue, the methyl (CH3) group.

  • High Electronegativity: The three fluorine atoms impart a strong inductive electron-withdrawing effect, making the CF3 group one of the most electron-deficient substituents in organic chemistry.[1][2] This significantly alters the electronic distribution within a molecule, impacting its acidity, basicity, and potential for hydrogen bonding.[3][4]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen (C-H) bond.[5][6] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[7][8]

  • Lipophilicity: The CF3 group is highly lipophilic, a characteristic that can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[9][10] Its contribution to lipophilicity is quantified by the Hansch-Fujita π constant, which is approximately +0.88.[1][5]

  • Steric Profile: While relatively small, the CF3 group is bulkier than a methyl group and is often considered sterically comparable to an isopropyl group.[6][11] This steric influence can be critical for achieving selective binding to a target protein by occupying specific pockets within the active site.[4]

The following diagram illustrates the logical relationship between the core properties of the CF3 group and its resulting effects in a medicinal chemistry context.

logical_relationship cluster_properties Core Physicochemical Properties cluster_effects Medicinal Chemistry Effects p1 High Electronegativity e1 Modulation of pKa p1->e1 Alters electron density on ionizable groups e4 Increased Binding Affinity / Selectivity p1->e4 Alters electrostatic interactions p2 Strong C-F Bond e2 Enhanced Metabolic Stability p2->e2 Resists enzymatic oxidation (CYP450) p3 Increased Size (vs. H, CH3) p3->e4 Provides steric bulk for pocket filling p4 Lipophilic Character e3 Improved Membrane Permeability p4->e3 Increases LogP/LogD p4->e4 Enhances hydrophobic interactions

Caption: Core properties of the CF3 group and their resulting impact on drug design.

Impact on Pharmacokinetics (ADME)

The introduction of a CF3 group is a powerful strategy for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Enhanced Metabolic Stability

Blocking metabolic hotspots is a primary application of the CF3 group. Replacing a metabolically labile methyl or hydrogen group can effectively prevent enzymatic degradation, prolonging the drug's half-life and improving its bioavailability.[7][12] This "metabolic switching" reduces the formation of metabolites, leading to a more predictable pharmacokinetic profile.[7]

Table 1: Comparative In Vitro Metabolic Stability of N-CF3 vs. N-CH3 Compounds This table summarizes data from a study by Schiesser et al. (2020), demonstrating the significant improvement in metabolic stability when an N-methyl group is replaced with an N-trifluoromethyl group in human liver microsomes (HLM).[13]

Compound PairModificationHalf-Life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg) in HLM
Pair 1 N-CH3 Analog1592.4
N-CF3 Analog > 240 < 5.8
Pair 2 N-CH3 Analog8173.3
N-CF3 Analog 185 7.5
Pair 3 N-CH3 Analog2263.2
N-CF3 Analog > 240 < 5.8
Modulation of Lipophilicity and Permeability

The CF3 group generally increases a molecule's lipophilicity, which can be crucial for enhancing membrane permeability and oral absorption.[10][14] However, the effect is context-dependent and can be influenced by the molecular scaffold and the position of the substitution. Fine-tuning lipophilicity is essential, as excessively high values can lead to poor solubility and increased toxicity.[6]

Table 2: Impact of Trifluoromethylation on Lipophilicity (LogD at pH 7.4) This table shows the measured LogD 7.4 values for a series of 2-substituted pyridines, illustrating the lipophilicity contribution of the trifluoromethyl group compared to other motifs.

Substituent Group (R) in 2-R-PyridineLogD 7.4Data Source
-SCH3 (Methylthio)1.69[15]
-SCF2H (Difluoromethylthio)1.95[15]
-SCF3 (Trifluoromethylthio) 2.13 [15]
-SCH2CH3 (Ethylthio)2.26[15]

Impact on Pharmacodynamics

The CF3 group's electronic and steric properties are instrumental in optimizing a drug's interaction with its biological target.

Enhanced Binding Affinity and Selectivity

The CF3 group can significantly improve a drug's binding affinity and selectivity for its target enzyme or receptor.[5][9] Its strong electron-withdrawing nature can enhance electrostatic or hydrogen bonding interactions, while its steric bulk can promote a more favorable conformation for binding within a protein's active site.[4][16]

Many modern drugs, including kinase inhibitors, leverage the CF3 group to achieve high potency and selectivity. The diagram below provides a conceptual illustration of a CF3-containing inhibitor blocking a generic kinase signaling pathway.

signaling_pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates BindingSite ATP Binding Site Kinase2->BindingSite Response Cell Proliferation TF->Response Inhibitor CF3-Containing Kinase Inhibitor Inhibitor->Kinase2 Blocks ATP Binding

Caption: Conceptual diagram of a CF3-containing drug inhibiting a kinase cascade.
Modulation of Acidity and Basicity (pKa)

The powerful electron-withdrawing nature of the CF3 group can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms.[3] This modulation is a critical tool for medicinal chemists to optimize a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Synthetic Methodologies for Trifluoromethylation

The incorporation of a CF3 group into a molecule can be challenging, but numerous methods have been developed.[5]

  • From Trichloromethyl Precursors: A common industrial method involves the reaction of trichloromethyl (-CCl3) arenes with hydrogen fluoride (HF) or antimony trifluoride (Swarts reaction).[3][17]

  • Nucleophilic Trifluoromethylation: Reagents like trifluoromethyltrimethylsilane (Ruppert-Prakash reagent, TMSCF3) are widely used to introduce a nucleophilic "CF3-" equivalent to electrophiles such as aldehydes and ketones.[5][18]

  • Electrophilic Trifluoromethylation: Hypervalent iodine reagents (e.g., Togni reagents) or Umemoto reagents can deliver an electrophilic "CF3+" species to nucleophilic substrates.[5][14]

  • Radical Trifluoromethylation: This approach often involves transition metal catalysts or photoredox catalysts to generate a CF3 radical that can be added to aromatic or unsaturated systems.[17][19]

  • Copper-Mediated Trifluoromethylation: Trifluoromethyl copper (CF3Cu) reagents are effective for the trifluoromethylation of aryl and vinyl halides.[5][17]

Key Experimental Protocols

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to evaluate a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[7]

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Reaction Termination cluster_analysis 4. Analysis & Data Processing A1 Prepare Test Compound Working Solution (e.g., in ACN/H2O) B1 Add Microsomes and Test Compound to 96-well plate A1->B1 A2 Prepare Liver Microsome Solution (e.g., in Phosphate Buffer) A2->B1 A3 Prepare NADPH Regenerating System B3 Initiate Reaction by adding NADPH System A3->B3 B2 Pre-incubate at 37°C (5-10 min) B1->B2 B2->B3 C1 At Timestamps (0, 5, 15, 30, 60 min), add ice-cold Stop Solution (e.g., Acetonitrile with Internal Standard) B3->C1 D1 Centrifuge plate to precipitate proteins C1->D1 D2 Analyze Supernatant via LC-MS/MS D1->D2 D3 Quantify remaining Parent Compound vs. Time D2->D3 D4 Calculate Half-Life (t½) and Intrinsic Clearance (CLint) D3->D4

Caption: Experimental workflow for an in vitro microsomal stability assay.

Methodology Details:

  • Preparation: Prepare stock solutions of the test compound, liver microsomes (e.g., human, rat), and an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Incubation: In a 96-well plate, combine the liver microsome solution and the test compound working solution. Pre-incubate the plate at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. The 0-minute time point serves as the initial concentration control.

  • Termination: At designated time points, terminate the reaction by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard for analytical quantification).

  • Sample Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of the parent drug remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[7]

Protocol: Lipophilicity Determination by RP-HPLC

This method provides a rapid and reliable way to estimate the LogP of a compound by correlating its retention time on a reverse-phase HPLC column with the known LogP values of a set of standard compounds.[20]

Methodology Details:

  • System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Prepare a set of standard compounds with well-documented LogP values. Inject each standard onto the HPLC system and record its retention time (t_R_). Calculate the capacity factor (k') for each standard.

  • Calibration Curve: Plot the logarithm of the capacity factor (log k') versus the known LogP values for the standards. Perform a linear regression to generate a calibration curve.

  • Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system under identical conditions to measure its retention time.

  • LogP Determination: Calculate the log k' for the test compound and use the calibration curve to determine its LogP value.[20]

Conclusion

The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal. Its ability to confer metabolic stability, modulate lipophilicity, and enhance binding affinity makes it a highly effective substituent for optimizing lead compounds into successful drug candidates.[6][21] A thorough understanding of its physicochemical properties, coupled with robust synthetic strategies and precise analytical evaluation, enables researchers to strategically leverage the CF3 group to address complex challenges in drug development and deliver safer, more effective medicines.

References

Oxazole Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The oxazole scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged structure in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing compounds to bind to a wide array of biological targets with high affinity and specificity. This has led to their emergence as a crucial pharmacophore in the development of novel therapeutic agents across multiple disease areas. This in-depth technical guide provides an overview of the role of oxazole derivatives in drug discovery, with a focus on their synthesis, mechanisms of action, and therapeutic applications, particularly in oncology.

Therapeutic Applications and Mechanisms of Action

Oxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] Their versatility stems from the diverse molecular targets they can modulate. In the realm of oncology, a primary focus of current research, oxazole-containing compounds have been shown to exert their effects through several key mechanisms.[4][5]

Inhibition of Tubulin Polymerization

A significant number of oxazole derivatives act as potent antimitotic agents by disrupting microtubule dynamics.[6] Microtubules, essential components of the cytoskeleton, play a critical role in cell division, intracellular transport, and maintenance of cell shape. These compounds often bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in cancer cells.[7][8]

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide variety of human cancers.[2][9] Activated STAT3 promotes the transcription of genes involved in cell proliferation, survival, angiogenesis, and metastasis. Certain oxazole derivatives have been identified as potent inhibitors of the STAT3 signaling pathway. By blocking STAT3, these compounds can effectively suppress tumor growth and induce apoptosis.[4][10] The inhibition can occur through various mechanisms, including direct binding to the STAT3 protein or targeting upstream kinases like Janus kinases (JAKs).[9]

Below is a diagram illustrating the general mechanism of STAT3 activation and its inhibition by a hypothetical oxazole derivative.

STAT3_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Oxazole Oxazole Derivative Oxazole->STAT3_inactive Inhibition Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: STAT3 signaling pathway and a point of inhibition by an oxazole derivative.

Quantitative Data on Anticancer Activity

The potency of oxazole derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the in vitro anticancer activity of selected oxazole derivatives against various human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
1,3-Oxazole DerivativesHep-2 (Laryngeal Carcinoma)60.2[8]
1,3,4-Oxadiazole DerivativesSGC-7901 (Gastric Cancer)1.61 - 2.56 (µg/mL)[11]
1,3,4-Oxadiazole DerivativesHepG2 (Hepatocellular Carcinoma)7.21 - 8.54[11]
Quinoline-1,3,4-Oxadiazole ConjugatesHepG2 (Hepatocellular Carcinoma)0.8 - 1.2[11]
1,3,4-Oxadiazole-Pyrazine DerivativesHepG2 (Hepatocellular Carcinoma)4.22 - 5.79[11]
1,3,4-Oxadiazole-Pyrazine DerivativesSW1116 (Colon Cancer)2.46 - 5.06[11]
Compound StructureCancer Cell Line SubpanelMean GI50 (nM)Reference
1,3-Oxazole Sulfonamide (2-chloro-5-methylphenyl derivative)Leukemia48.8[6]
1,3-Oxazole Sulfonamide (1-naphthyl derivative)Leukemia44.7[6]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. This section provides methodologies for a common synthesis of the oxazole core and a standard assay for evaluating the cytotoxic activity of the resulting compounds.

Synthesis of 2,4,5-Trisubstituted Oxazoles via Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for the preparation of oxazoles through the cyclodehydration of 2-acylamino ketones.[12][13][14]

Materials:

  • 2-Acylamino ketone (1.0 equivalent)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetic Anhydride

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 2-acylamino ketone in acetic anhydride, add concentrated sulfuric acid dropwise at 0°C.[13]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction progress using thin-layer chromatography (TLC).[13]

  • Once the reaction is complete, carefully pour the mixture over ice and neutralize with a saturated solution of sodium bicarbonate.[12]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2,4,5-trisubstituted oxazole.[13]

The following diagram illustrates a general workflow for the synthesis and initial biological screening of oxazole derivatives.

Synthesis_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start Starting Materials (e.g., 2-Acylamino ketone) Reaction Robinson-Gabriel Cyclodehydration Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Compound Pure Oxazole Derivative Characterization->Compound Lead Compound MTT_Assay MTT Cytotoxicity Assay Compound->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Hit_Compound Hit Compound Data_Analysis->Hit_Compound

Caption: General workflow from synthesis to in vitro screening of oxazole derivatives.

In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[3][15][16] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[3]

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Oxazole derivative stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7, or isopropanol)[3][15]

  • Microplate reader

Procedure:

  • Cell Plating: Seed the cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the oxazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for a specified period (e.g., 48 or 72 hours).[15]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[3][15]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[3][15]

  • Absorbance Measurement: Shake the plate gently to ensure complete solubilization. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The oxazole ring system continues to be a highly fruitful scaffold in the quest for novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives, particularly in the field of oncology, ensure its continued prominence in medicinal chemistry. The ability of oxazole compounds to target fundamental cancer pathways, such as tubulin dynamics and STAT3 signaling, underscores their potential for development into next-generation cancer therapies. Future research will likely focus on the design of more selective and potent oxazole derivatives, the exploration of novel mechanisms of action, and the advancement of lead compounds into preclinical and clinical development.

References

The Versatile Building Block: A Technical Guide to Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of novel molecular entities with therapeutic potential. Among these, oxazole-containing scaffolds have garnered significant attention due to their prevalence in a wide array of biologically active natural products and synthetic compounds. This technical guide focuses on a particularly valuable, yet underexplored, building block: ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate . The presence of a trifluoromethyl group, a primary amino group, and an ethyl ester functionality within a compact heterocyclic core makes this molecule a highly attractive starting material for the synthesis of diverse and complex chemical libraries. The trifluoromethyl moiety is a well-established bioisostere for various functional groups and can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This whitepaper provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this versatile building block, offering a roadmap for its utilization in drug development programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing synthetic transformations and for understanding the compound's behavior in various experimental settings.

PropertyValue
Molecular Formula C₇H₇F₃N₂O₃
Molecular Weight 236.14 g/mol
Appearance Off-white to white crystalline powder
Melting Point 155-159 °C
Solubility Soluble in most common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). Limited solubility in water.
CAS Number 135026-17-4

Synthesis of this compound

While specific, detailed, and publicly available experimental protocols for the synthesis of this compound are scarce in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established methods for the construction of 2-aminooxazole rings. The most likely pathway involves a Hantzsch-type condensation reaction between an appropriate α-halo-β-ketoester and urea.

A proposed synthetic workflow is illustrated in the diagram below:

G cluster_0 Proposed Synthetic Pathway A Ethyl 4,4,4-trifluoroacetoacetate C Ethyl 2-halo-4,4,4-trifluoro-3-oxobutanoate A->C Halogenation B Halogenating Agent (e.g., NCS, NBS) B->C E This compound C->E Hantzsch-type Condensation / Cyclization D Urea D->E

Caption: Proposed synthesis of the target compound via halogenation and cyclization.

Experimental Protocol: A Proposed Synthesis

The following is a generalized, proposed experimental protocol based on analogous reactions for the synthesis of 2-aminooxazoles. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary to achieve optimal yields and purity.

Step 1: Synthesis of Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate

  • To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or chloroform) at 0 °C, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate may be used in the next step without further purification, or it can be purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Add urea (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product.

Utility as a Synthetic Building Block

The strategic placement of three distinct functional groups on the oxazole core makes this compound a versatile building block for the synthesis of more complex molecules. The reactivity of each functional group can be selectively addressed to build molecular diversity.

G cluster_0 Reactivity of the 2-Amino Group cluster_1 Reactivity of the 5-Ester Group A This compound B N-Acylation (e.g., with Acyl Halides) A->B C N-Alkylation (e.g., with Alkyl Halides) A->C D Diazotization (Sandmeyer-type reactions) A->D E Formation of Fused Heterocycles (e.g., oxazolo[2,3-c][1,2,4]triazoles) A->E F Hydrolysis to Carboxylic Acid A->F G Amidation (Reaction with Amines) A->G H Reduction to Alcohol A->H

Caption: Reactivity map of the title compound as a versatile building block.

Reactions of the 2-Amino Group

The 2-amino group is a key handle for introducing diversity. It can readily undergo a variety of transformations:

  • N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base provides the corresponding N-acyl derivatives. This is a common strategy to introduce a wide range of substituents and to modulate the electronic properties of the oxazole ring.

  • N-Alkylation: The amino group can be alkylated using alkyl halides, although care must be taken to control the degree of alkylation.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents at the 2-position, such as halogens, cyano, or hydroxyl groups.

  • Formation of Fused Heterocyclic Systems: The 2-amino group is a nucleophile that can participate in condensation reactions with bifunctional electrophiles to construct fused bicyclic and polycyclic ring systems, which are of great interest in drug discovery.

Reactions of the 5-Ester Group

The ethyl ester at the 5-position offers another site for modification:

  • Hydrolysis: Saponification of the ester with a base (e.g., LiOH, NaOH) yields the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents to form amides.

  • Amidation: Direct reaction of the ester with amines, often at elevated temperatures or with the use of catalysts, can provide the corresponding amides.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Drug Discovery

The structural motifs accessible from this compound are prevalent in a number of therapeutic areas. The 2-aminooxazole core is a known bioisostere of the 2-aminothiazole scaffold, which is present in numerous approved drugs and clinical candidates.

Potential Therapeutic Targets and Applications:

Therapeutic AreaPotential ApplicationRationale
Oncology Kinase InhibitorsThe 2-amino-heterocycle motif is a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond interaction with the hinge region of the kinase.
Infectious Diseases Antibacterial and Antiviral AgentsThe oxazole ring is found in several natural product antibiotics. The trifluoromethyl group can enhance the antimicrobial activity of compounds.
Inflammation Anti-inflammatory AgentsSubstituted oxazoles have been explored as inhibitors of inflammatory enzymes such as cyclooxygenases (COX).
Neuroscience CNS-active AgentsThe trifluoromethyl group can improve the blood-brain barrier permeability of drug candidates.

Conclusion

This compound is a high-potential synthetic building block for the construction of novel and diverse chemical libraries for drug discovery. Its trifunctional nature allows for a wide range of chemical modifications, enabling the exploration of vast chemical space. While detailed synthetic procedures are not widely published, this guide provides a plausible and robust synthetic strategy based on established chemical principles. The versatility of this building block, coupled with the favorable pharmacological properties often imparted by the trifluoromethyl group, makes it a valuable tool for medicinal chemists and drug development professionals seeking to accelerate their research and development efforts. Further exploration of the chemistry and applications of this compound is warranted and is expected to yield novel therapeutic candidates in the years to come.

Reactivity of the amino group on the oxazole ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of the Amino Group on the Oxazole Ring

Introduction

The 2-aminooxazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2] As a bioisostere of the widely utilized 2-aminothiazole nucleus, the 2-aminooxazole structure offers potential advantages in drug design, including a lower potential for metabolic oxidation at the heteroatom, which can lead to improved metabolic stability.[1][3] Furthermore, substituting the sulfur of a 2-aminothiazole with oxygen can decrease the lipophilicity (ClogP), potentially enhancing solubility.[1][3]

This technical guide provides an in-depth exploration of the reactivity of the exocyclic amino group on the 2-aminooxazole ring. Understanding the chemical behavior of this functional group is paramount for synthesizing diverse compound libraries and for the rational design of novel therapeutics, particularly in areas such as antitubercular agents.[1][4] We will cover key reactions, present quantitative data from the literature, provide detailed experimental protocols, and illustrate core concepts through chemical and workflow diagrams.

Electronic Properties and Reactivity Overview

The 2-aminooxazole system consists of a primary amine attached to a five-membered aromatic heterocycle containing both oxygen and nitrogen. The oxazole ring is electron-deficient, which influences the nucleophilicity of the exocyclic amino group. Despite this, the primary amine retains sufficient nucleophilic character to participate in a variety of important chemical transformations, including protonation, N-acylation, N-alkylation, and metal-catalyzed cross-coupling reactions.[5] The reactivity can be modulated by substituents on the oxazole ring, affecting the electron density of the heterocyclic system and, consequently, the reactivity of the amino group.

logical_relationship

Key Reactions of the Amino Group

N-Alkylation

Direct alkylation of the 2-aminooxazole can be complex. By analogy to the isosteric 2-aminothiazole, alkylation may occur on the exocyclic amino group (amino form) or on the endocyclic ring nitrogen (imino form), with the latter often being the presumed product in the absence of a condensing agent.[6]

For targeted synthesis, methods have been developed for the regioselective N-alkylation of related 2-aminobenzothiazoles using benzylic alcohols as alkylating agents, a strategy that could be adapted for 2-aminooxazoles.[7] A highly efficient microwave-assisted procedure has also been reported for the synthesis of N-alkylated 2-aminobenzo[d]oxazoles from 2-aminobenzoxazole and α-bromoacetophenones in water, achieving high yields under catalyst-free conditions.[8]

Table 1: Synthesis of N-alkylated 2-aminobenzo[d]oxazoles [8]

Entry R Group (in Ar-COCH₂Br) Product Yield (%)
1 C₆H₅ 2-Amino-3-(2-oxo-2-phenylethyl)benzo[d]oxazol-3-ium bromide 94
2 4-(C₆H₅)OCH₃ 2-Amino-3-(2-(4-methoxyphenyl)-2-oxoethyl)benzo[d]oxazol-3-ium bromide 92
3 4-(C₆H₅)Cl 2-Amino-3-(2-(4-chlorophenyl)-2-oxoethyl)benzo[d]oxazol-3-ium bromide 95

| 4 | 4-(C₆H₅)CF₃ | 2-Amino-3-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)benzo[d]oxazol-3-ium bromide | 94 |

N-Acylation

The amino group of 2-aminooxazoles readily undergoes acylation with various acylating agents like acid chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction is a fundamental transformation for creating amide linkages, which are crucial in many biologically active molecules. For instance, N-acylated 2-aminobenzothiazoles have been synthesized and identified as novel agents that suppress the generation of prostaglandin E2.[9]

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig cross-coupling reaction is a powerful and versatile method for forming C-N bonds. It has been successfully applied to the N-arylation of 2-aminooxazoles, enabling the synthesis of a wide array of N-aryl-substituted derivatives that are otherwise difficult to prepare.[1][3] This reaction typically involves a palladium catalyst, a suitable phosphine ligand, and a base. Researchers have systematically optimized this reaction for preparing 4-aryl-substituted 2-aminooxazoles.[1]

Table 2: Optimization of Buchwald-Hartwig Reaction Conditions for N-Arylation [1][10]

Entry Catalyst / Pre-catalyst Base Yield (%)
1 X-Phos Pd G2 tBuONa 50
2 X-Phos Pd G2 Cs₂CO₃ 16
3 X-Phos Pd G2 K₂CO₃ 0
4 X-Phos Pd G2 K₃PO₄ 7
5 S-Phos Pd G2 tBuONa 49
6 S-Phos Pd G2 Cs₂CO₃ 34
7 S-Phos Pd G2 K₂CO₃ 0
8 S-Phos Pd G2 K₃PO₄ 25

Reaction conditions: 4-(p-tolyl)oxazol-2-amine (1 equiv), 4-bromobenzene (0.5 equiv), base (1 equiv), catalyst (0.1 equiv), Toluene/t-BuOH, 130 °C, 10 min, Microwave.

The optimized conditions, typically using X-Phos Pd G2 with tBuONa, provide reliable access to N-arylated products with moderate to good yields.[1][10]

Diazotization

Primary aromatic amines, including heterocyclic amines, can undergo diazotization. This reaction involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[11][] These diazonium salts are highly valuable synthetic intermediates.[11] Although unstable, they can be used immediately in subsequent reactions (e.g., Sandmeyer, Schiemann, or azo coupling reactions) to introduce a wide range of functional groups onto the aromatic ring system.[11] The mechanism involves the formation of a nitrosonium ion (NO⁺) which is attacked by the nucleophilic amino group.[13]

reactivity_pathway

Synthesis of N-Substituted 4-Aryl-2-Aminooxazoles

A versatile and efficient two-step synthetic strategy has been developed to produce N-substituted 4-aryl-2-aminooxazoles, which are key structures in antitubercular drug discovery.[1] This method overcomes the limitations of the classical Hantzsch protocol, which fails when using N-substituted ureas.[1][3]

The workflow involves:

  • Condensation: An appropriate α-bromoacetophenone is condensed with unsubstituted urea to form a 4-aryl-2-aminooxazole intermediate.

  • Cross-Coupling: The intermediate undergoes a Buchwald-Hartwig N-arylation with a suitable aryl halide to yield the final product.

experimental_workflow

Experimental Protocols

The following protocols are adapted from the literature for the synthesis of N-substituted 4-aryl-2-aminooxazoles.[1][14]

General Procedure for the Synthesis of 4-Aryl-2-aminooxazoles (Condensation)

To a solution of the appropriately substituted α-bromoacetophenone (1.0 equiv) in dimethylformamide (DMF), urea (10.0 equiv) is added. The reaction mixture is subjected to microwave irradiation at 120 °C for 3-5 minutes. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-2-aminooxazole.

General Procedure for N-Arylation (Buchwald-Hartwig Coupling)

In a microwave vial, the 4-aryl-2-aminooxazole (1.0 equiv), the corresponding aryl bromide (1.2 equiv), sodium tert-butoxide (tBuONa, 2.0 equiv), and the palladium catalyst (e.g., X-Phos Pd G2, 0.1 equiv) are combined. The vial is sealed and purged with argon. Anhydrous toluene is added, and the mixture is subjected to microwave irradiation at 130 °C for 10-30 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the final N-aryl-4-aryl-2-aminooxazole product.

Conclusion

The amino group on the 2-aminooxazole ring exhibits versatile reactivity, making it a cornerstone for the synthesis of diverse and complex molecules for drug discovery. Key transformations such as N-alkylation, N-acylation, and particularly the robust Buchwald-Hartwig N-arylation, provide medicinal chemists with powerful tools to modify this scaffold. The development of reliable, high-yield synthetic protocols is crucial for exploring the structure-activity relationships of 2-aminooxazole derivatives. As a promising bioisostere for the 2-aminothiazole core, the 2-aminooxazole motif is poised to play an increasingly important role in the development of next-generation therapeutics.

References

An In-depth Technical Guide on the Stability of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the predicted stability of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate based on established principles of organic chemistry and data from related compounds. No specific experimental stability data for this exact molecule has been found in the public domain. The information herein is intended for research and development purposes and should be supplemented with empirical studies.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The stability of such a molecule is a critical parameter, influencing its shelf-life, formulation, and in vivo fate. This guide provides an in-depth analysis of its expected stability under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The predictions are based on the known chemical properties of the 2-aminooxazole core, and the electronic effects of the trifluoromethyl and ethyl carboxylate substituents.

The oxazole ring, while aromatic, exhibits a different reactivity profile compared to more stable aromatic systems like benzene. It is generally characterized by a lower stability towards both nucleophilic and electrophilic reagents.[1] The presence of an amino group at the 2-position and electron-withdrawing groups at the 4- and 5-positions significantly modulates the reactivity and stability of the entire molecule.

Predicted Stability Profile

The stability of this compound under different conditions is qualitatively summarized below. These predictions are based on the general reactivity of oxazole derivatives and the influence of the specific substituents.

ConditionStressorPredicted StabilityPotential Degradation Products
Hydrolytic Acidic (e.g., 0.1 M HCl)Low to ModerateRing-opened products, hydrolysis of the ester
Neutral (e.g., Water, pH 7)ModerateSlow hydrolysis of the ester
Basic (e.g., 0.1 M NaOH)LowRing-opening, rapid hydrolysis of the ester
Oxidative e.g., H₂O₂Moderate to HighOxidized ring products
Photolytic UV/Vis LightModeratePhotodegradation products, potential ring cleavage
Thermal Elevated Temperature (e.g., 40-80°C)HighDecomposition at very high temperatures

Influence of Substituents on Stability

  • 2-Amino Group: The amino group is an electron-donating group which can influence the electron density of the oxazole ring. It can be a site for protonation under acidic conditions, potentially influencing the ring's susceptibility to nucleophilic attack.[2]

  • 4-Trifluoromethyl Group: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. Its presence is expected to significantly impact the stability of the oxazole ring. Generally, trifluoromethyl groups can enhance the metabolic stability of heterocyclic compounds.[3][4] This group can deactivate the ring towards electrophilic attack but may activate it towards certain nucleophilic attacks. The high electronegativity of the fluorine atoms can also influence the acidity of adjacent protons.[3]

  • 5-Ethyl Carboxylate Group: The ethyl carboxylate group is also electron-withdrawing. It is susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid. This hydrolysis is a likely primary degradation pathway.

Experimental Protocols for Stability Testing

The following are generalized experimental protocols for forced degradation studies, which are essential for determining the intrinsic stability of a drug substance.[5][6] These protocols should be adapted and optimized for this compound.

4.1. General Procedure for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol).[5] Aliquots of this stock solution are then subjected to the stress conditions outlined below. Samples should be withdrawn at various time points, neutralized if necessary, and analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection. The goal is to achieve 5-20% degradation of the active ingredient.[7]

4.2. Hydrolytic Stability

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1.0 M hydrochloric acid.[5]

    • Incubate the solution at room temperature or elevated temperatures (e.g., 40-60°C) if no degradation is observed at room temperature.[5]

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of base (e.g., sodium hydroxide) before analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1.0 M sodium hydroxide.[5]

    • Follow the incubation and sampling procedure as described for acidic hydrolysis.

    • Neutralize the samples with an equivalent amount of acid (e.g., hydrochloric acid) before analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of purified water.

    • Incubate and sample as described above.

4.3. Oxidative Degradation

  • To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3-30%).

  • Incubate the solution at room temperature. Oxidative degradation is often rapid.[7]

  • Withdraw samples at short time intervals (e.g., 0, 15, 30, 60 minutes).

  • Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite) before analysis.

4.4. Photostability

  • Expose a solution of the compound, as well as the solid compound, to a light source that provides both UV and visible light, as specified by ICH guideline Q1B.[5]

  • The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.[5]

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the samples after the exposure period.

4.5. Thermal Stability

  • Store the solid compound and a solution of the compound in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, 80°C).[6]

  • Withdraw samples at various time points (e.g., 1, 3, 7, 14 days).

  • Analyze the samples for any degradation.

Visualizations

5.1. Logical Relationship of Stability Factors

Stability_Factors cluster_conditions Stress Conditions cluster_compound This compound cluster_degradation Potential Degradation Pathways Acid Acidic pH RingOpening Oxazole Ring Opening Acid->RingOpening EsterHydrolysis Ester Hydrolysis Acid->EsterHydrolysis Base Basic pH Base->RingOpening Base->EsterHydrolysis Oxidant Oxidizing Agent Oxidation Ring Oxidation Oxidant->Oxidation Light UV/Vis Light Photodegradation Photolytic Cleavage Light->Photodegradation Heat High Temperature Heat->RingOpening Heat->EsterHydrolysis Compound Core Molecule Amino 2-Amino Group Compound->Amino CF3 4-Trifluoromethyl Group Compound->CF3 Ester 5-Ethyl Carboxylate Compound->Ester Amino->RingOpening CF3->RingOpening Ester->EsterHydrolysis

Caption: Factors influencing the stability of the target compound.

5.2. Experimental Workflow for Stability Testing

Experimental_Workflow start Start: Prepare Stock Solution stress Subject to Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sampling Withdraw Samples at Time Points stress->sampling neutralize Neutralize/Quench Reaction sampling->neutralize analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) neutralize->analysis data Evaluate Data: - % Degradation - Identify Degradants analysis->data end End: Determine Stability Profile data->end

Caption: General workflow for forced degradation studies.

Conclusion

While specific stability data for this compound is not publicly available, a comprehensive understanding of its potential stability profile can be inferred from the known chemistry of its constituent parts. The molecule is predicted to be most susceptible to degradation under strong acidic and basic conditions, primarily through hydrolysis of the ester group and potential opening of the oxazole ring. The presence of the trifluoromethyl group is expected to confer a degree of metabolic stability. The provided experimental protocols offer a robust framework for systematically evaluating the intrinsic stability of this compound, which is a crucial step in its development as a potential therapeutic agent. Empirical validation of these predictions is strongly recommended.

References

Unlocking Therapeutic Potential: A Technical Guide to Pharmacological Targets of Trifluoromethylated Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of trifluoromethylated oxazoles and their significant potential in drug discovery. The strategic incorporation of a trifluoromethyl group into the oxazole scaffold confers unique physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide delves into the core of this promising class of compounds, focusing on their validated pharmacological targets, the intricate signaling pathways they modulate, and the detailed experimental methodologies required for their investigation.

Peroxiredoxin 1 (PRDX1): A Novel Anticancer Target

Peroxiredoxin 1 (PRDX1) has emerged as a compelling target for anticancer therapies due to its role in redox homeostasis and cell signaling.[2][3] A novel trifluoromethylated oxazol-5-one derivative, compound 5t, has been identified as a potent inhibitor of PRDX1, demonstrating significant cytotoxic activity against hepatocellular carcinoma (HCC) cells.[1]

Quantitative Data: In Vitro Efficacy of Compound 5t
CompoundTargetCell LineIC50 (μM)Reference
5tPeroxiredoxin 1 (PRDX1)HepG2 (Liver Cancer)1.8[1]
Signaling Pathway of PRDX1 Inhibition

The inhibition of PRDX1 by trifluoromethylated oxazoles disrupts cellular redox balance, leading to an accumulation of reactive oxygen species (ROS). This surge in ROS triggers downstream signaling cascades that culminate in apoptosis. Key events in this pathway include ROS-dependent DNA damage, endoplasmic reticulum stress, and mitochondrial dysfunction.[1] Furthermore, PRDX1 is known to interact with and regulate the activity of key signaling molecules such as Apoptosis signal-regulating kinase 1 (ASK1) and Forkhead box protein O3 (FOXO3).[2][4] By inhibiting PRDX1, trifluoromethylated oxazoles can modulate these pathways to induce cancer cell death.

PRDX1_Inhibition_Pathway cluster_cell Hepatocellular Carcinoma Cell TFMO Trifluoromethylated Oxazol-5-one (5t) PRDX1 Peroxiredoxin 1 (PRDX1) TFMO->PRDX1 Inhibition ROS Increased Reactive Oxygen Species (ROS) PRDX1->ROS Suppression (relieved by inhibitor) ASK1 ASK1 PRDX1->ASK1 Modulates FOXO3 FOXO3 PRDX1->FOXO3 Modulates DNA_Damage DNA Damage ROS->DNA_Damage ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis ER_Stress->Apoptosis Mito_Dysfunction->Apoptosis

Caption: PRDX1 Inhibition Pathway by Trifluoromethylated Oxazoles.

Experimental Protocols

The DARTS assay is a powerful method to identify the protein targets of small molecules by leveraging the principle that ligand binding increases a protein's resistance to proteolysis.[1][2][4]

Protocol:

  • Cell Lysis:

    • Culture HepG2 cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and scrape them into lysis buffer (e.g., M-PER supplemented with protease inhibitors).

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Compound Incubation:

    • Divide the cell lysate into aliquots.

    • Treat the experimental aliquots with varying concentrations of the trifluoromethylated oxazole compound (e.g., 1-100 µM).

    • Treat the control aliquot with the vehicle (e.g., DMSO).

    • Incubate at room temperature for 1 hour.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin or pronase) to each aliquot. The optimal protease concentration and digestion time should be determined empirically to achieve partial digestion in the control sample.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-30 minutes).

  • Reaction Quenching and Analysis:

    • Stop the digestion by adding a protease inhibitor or by heat inactivation.

    • Analyze the samples by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody specific for PRDX1.

    • A stabilized protein band in the compound-treated lanes compared to the control lane indicates a direct binding interaction.

CETSA is another method to validate drug-target engagement in a cellular context, based on the principle of ligand-induced thermal stabilization of the target protein.[5][6]

Protocol:

  • Cell Treatment:

    • Treat intact HepG2 cells with the trifluoromethylated oxazole compound or vehicle control for a defined period (e.g., 1 hour) at 37°C.

  • Heating:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis:

    • Analyze the soluble fractions by Western blotting using a PRDX1-specific antibody.

    • A shift in the melting curve to a higher temperature for the compound-treated samples compared to the control indicates target engagement.

α-Amylase: A Target for Antidiabetic Agents

α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into simpler sugars.[6][7] Inhibition of α-amylase can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key factor in the management of type 2 diabetes.[6] Trifluoromethylated flavonoid-based isoxazoles have been identified as potent inhibitors of α-amylase.[8][9][10]

Quantitative Data: In Vitro α-Amylase Inhibition
CompoundR1R2IC50 (µM)Reference
3bFH12.6 ± 0.2[8][9]
3hOCH3H13.8 ± 0.1[8]
3jClH13.3 ± 0.2[8]
3mBrH13.5 ± 0.2[8]
Acarbose (Control)--12.4 ± 0.1[8][9]
Signaling Pathway of α-Amylase Inhibition

By inhibiting α-amylase in the digestive tract, trifluoromethylated isoxazoles reduce the rate of glucose release from dietary carbohydrates. This leads to a blunted postprandial glucose spike and subsequently a reduced demand for insulin secretion from the pancreatic β-cells. This mechanism is crucial for maintaining glucose homeostasis and can be beneficial in the management of type 2 diabetes.[11][12]

Alpha_Amylase_Inhibition_Pathway cluster_digestive Digestive System cluster_bloodstream Bloodstream cluster_pancreas Pancreas Dietary_Starch Dietary Starch Alpha_Amylase α-Amylase Dietary_Starch->Alpha_Amylase Substrate Glucose_Release Glucose Release Alpha_Amylase->Glucose_Release Catalyzes TFMI Trifluoromethylated Isoxazole TFMI->Alpha_Amylase Inhibition Blood_Glucose Blood Glucose Glucose_Release->Blood_Glucose Absorption Insulin_Secretion Insulin Secretion Blood_Glucose->Insulin_Secretion Stimulates

Caption: α-Amylase Inhibition Pathway and its Effect on Glucose Homeostasis.

Experimental Protocol: In Vitro α-Amylase Inhibition Assay

This assay measures the amount of reducing sugars produced from starch hydrolysis by α-amylase, using 3,5-dinitrosalicylic acid (DNSA) as a colorimetric reagent.[13][14][15]

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9.

    • Starch Solution: 1% (w/v) soluble starch in phosphate buffer.

    • α-Amylase Solution: Porcine pancreatic α-amylase dissolved in phosphate buffer.

    • DNSA Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 20 ml of 2 N NaOH in 100 ml of distilled water.

    • Inhibitor Solutions: Prepare stock solutions of the trifluoromethylated isoxazole compounds in DMSO and dilute to desired concentrations with phosphate buffer.

  • Assay Procedure:

    • In a microcentrifuge tube, mix 500 µL of the inhibitor solution (or buffer for control) with 500 µL of the α-amylase solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Add 500 µL of the starch solution to initiate the reaction.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 1 mL of the DNSA reagent.

  • Color Development and Measurement:

    • Boil the mixture for 5-10 minutes.

    • Cool to room temperature and add 10 mL of distilled water.

    • Measure the absorbance at 540 nm using a spectrophotometer.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cyclooxygenase (COX) Enzymes: Targeting Inflammation

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain.[13][16] They catalyze the conversion of arachidonic acid to prostaglandins.[13] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Trifluoromethylated pyrazole-carboxamides have shown promise as selective COX-2 inhibitors.[17]

Quantitative Data: In Vitro COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3b0.463.820.12[17]
3d>104.92>2.03[17]
3g>102.65>3.77[17]
Ketoprofen (Control)0.0340.1640.21[17]
Signaling Pathway of COX-2 Inhibition

In response to pro-inflammatory stimuli, cells upregulate the expression of COX-2. This enzyme then converts arachidonic acid into prostaglandin H2 (PGH2), which is further metabolized to various pro-inflammatory prostaglandins, such as PGE2. These prostaglandins act on their respective receptors to mediate inflammatory responses, including vasodilation, increased vascular permeability, and pain sensitization. Trifluoromethylated pyrazole-carboxamides selectively inhibit COX-2, thereby blocking the production of these inflammatory mediators.

COX2_Inhibition_Pathway cluster_inflammatory_cell Inflammatory Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2_Expression Increased COX-2 Expression Inflammatory_Stimuli->COX2_Expression Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes TFPC Trifluoromethylated Pyrazole-Carboxamide TFPC->COX2 Inhibition Inflammation Inflammation & Pain Prostaglandins->Inflammation

Caption: COX-2 Inhibition Pathway in Inflammation.

Experimental Protocol: COX Colorimetric Inhibitor Screening Assay

This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a colorimetric substrate.[16]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Hemin: Co-factor for COX activity.

    • COX-1 and COX-2 Enzymes: Ovine COX-1 and human recombinant COX-2.

    • Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Arachidonic Acid: Substrate for the cyclooxygenase reaction.

    • Inhibitor Solutions: Prepare stock solutions of the trifluoromethylated pyrazole-carboxamide compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • To the wells of a 96-well plate, add assay buffer, hemin, and the respective COX enzyme (COX-1 or COX-2).

    • Add the inhibitor solution at various concentrations to the test wells and the vehicle to the control wells.

    • Pre-incubate at 25°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Add the colorimetric substrate to all wells.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a short, precise time (e.g., 2-5 minutes) at 25°C.

    • Measure the absorbance at 590 nm.

    • The percentage of inhibition is calculated, and IC50 values are determined as described for the α-amylase assay.

This guide provides a comprehensive overview of the current understanding of trifluoromethylated oxazoles as modulators of key pharmacological targets. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore and advance this exciting area of drug discovery.

References

Methodological & Application

Synthesis of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate from ethyl 2-chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate is a valuable building block in medicinal chemistry and drug discovery. The 2-aminooxazole scaffold is recognized as a privileged structure, appearing in numerous biologically active compounds. This application note provides a detailed protocol for the synthesis of this compound starting from ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate via a nucleophilic aromatic substitution (SNAr) reaction. The trifluoromethyl group at the 4-position and the carboxylate at the 5-position activate the oxazole ring, making the 2-position susceptible to nucleophilic attack by ammonia.

Reaction Principle

The synthesis proceeds through a nucleophilic aromatic substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electron-deficient C2 carbon of the oxazole ring. This addition step forms a transient, negatively charged intermediate (a Meisenheimer complex). The aromaticity is then restored by the elimination of the chloride ion, yielding the desired 2-aminooxazole product. The presence of the electron-withdrawing trifluoromethyl and ethyl carboxylate groups is crucial for the activation of the C2 position towards nucleophilic attack.[1][2]

Experimental Overview

This protocol outlines the reaction of ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate with an ammonia source in a suitable solvent. Various ammonia sources and reaction conditions can be employed, and a general procedure is provided below. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow

experimental_workflow start Start reagents Combine: - Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate - Ammonia Source (e.g., NH3 in Dioxane) - Solvent (e.g., Dioxane) start->reagents reaction Heat Reaction Mixture (e.g., 80-120 °C) reagents->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Quench with water - Extract with organic solvent monitoring->workup Complete purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for the amination of ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate.

Data Presentation

The following table summarizes generalized reaction conditions for the nucleophilic aromatic substitution of 2-chlorooxazoles and related electron-deficient heterocycles with ammonia or ammonia surrogates. These conditions can serve as a starting point for the optimization of the target synthesis.

ParameterCondition 1Condition 2Condition 3
Ammonia Source Ammonia in Dioxane (0.5 M solution)Ammonium Hydroxide (28-30%)Ammonium Chloride & a Base (e.g., K₂CO₃)
Solvent DioxaneEthanol or THFDMF or DMSO
Temperature 100 °C80 °C (sealed vessel)120 °C
Base Not requiredNot required2.0 equivalents
Reaction Time 3 - 12 hours6 - 24 hours2 - 8 hours
Typical Yield Moderate to GoodModerateGood to Excellent

Experimental Protocol

Materials:

  • Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate

  • Ammonia in Dioxane (0.5 M solution)

  • Anhydrous Dioxane

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask or sealed reaction vessel

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate (1.0 eq).

  • Addition of Reagents: Add a solution of ammonia in dioxane (0.5 M, 5.0-10.0 eq). The use of a significant excess of the ammonia solution is recommended to drive the reaction to completion.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ammonia solutions are corrosive and have a pungent odor. Handle with care.

  • Reactions at elevated temperatures in sealed vessels should be performed with appropriate caution and pressure-rated equipment.

Concluding Remarks

The described protocol provides a reliable method for the synthesis of this compound. The reaction conditions may require optimization depending on the scale and purity requirements. The choice of ammonia source, solvent, and temperature can significantly impact the reaction rate and yield. This synthetic route offers an efficient means to access this key intermediate for applications in drug development and chemical biology.

References

One-Pot Synthesis of Substituted 2-Aminooxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and pharmaceuticals. Its synthesis, particularly through efficient one-pot methodologies, is of significant interest to the drug discovery and development community. These application notes provide an overview of common one-pot synthetic strategies for substituted 2-aminooxazoles, complete with detailed experimental protocols and comparative data to guide researchers in this field.

Introduction to Synthetic Strategies

The direct, one-pot synthesis of 2-aminooxazoles offers several advantages over traditional multi-step methods, including reduced reaction times, lower costs, and higher overall yields by minimizing the isolation of intermediates. Key strategies that have been successfully employed include the condensation of α-haloketones with urea, the cyclization of propargylic alcohols, and metal-catalyzed approaches. Microwave-assisted synthesis has also emerged as a rapid and efficient alternative.

Comparative Data of Synthetic Methods

The choice of synthetic route can significantly impact the yield and reaction time. The following tables summarize quantitative data from various one-pot or streamlined synthetic approaches to provide a comparative overview.

Table 1: Condensation of α-Bromoacetophenones with Urea

This common method involves the reaction of an α-bromoacetophenone with urea to form the 2-aminooxazole ring. While sometimes performed in two steps, one-pot variations have been developed. The effect of substituents on the acetophenone is generally minimal on the reaction yield.[1][2][3][4]

Entryα-Bromoacetophenone SubstituentSolventTemperature (°C)TimeYield (%)
14-MethylNMP12015 min~50
24-MethoxyNMP12015 min~50
34-ChloroNMP12015 min~50
44-NitroNMP12015 min~50
52-FluoroNMP12015 min~59
63-FluoroNMP12015 min~45

Data synthesized from multiple sources describing similar reaction conditions.[1][2][3][4]

Table 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times for the synthesis of 2-aminooxazoles, often leading to moderate to good yields without the need for extensive purification.[5]

EntryStarting MaterialsPower (W)Temperature (°C)Time (min)Yield (%)
1α-bromoketone, ureaVaries1505Moderate to Good

Specific yields are often substrate-dependent.[5]

Table 3: Gold-Catalyzed Synthesis from Alkynes

Gold catalysts can facilitate the [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant to form 2,5-disubstituted oxazoles.[6]

EntryCatalystOxidantTemperature (°C)Time (h)Yield (%)
1Au(PPh₃)NTf₂8-methylquinoline N-oxide603 - 12High

Yields are generally high but depend on the specific alkyne and nitrile used.[6]

Experimental Protocols

The following are detailed protocols for key one-pot synthetic methods for 2-aminooxazoles.

Protocol 1: One-Pot Synthesis from α-Bromoacetophenone and Urea

This protocol is based on the condensation reaction, a foundational method for constructing the 2-aminooxazole core.[1][2][3]

Materials:

  • Substituted α-bromoacetophenone (1.0 equiv)

  • Urea (10.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP)

  • Deionized water

  • Brine solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add the substituted α-bromoacetophenone (1.0 equiv) and urea (10.0 equiv).

  • Add N-Methyl-2-pyrrolidone (NMP) as the solvent.

  • Heat the reaction mixture to 120°C for 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water and extract the product with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted One-Pot Synthesis

This protocol utilizes microwave energy to accelerate the reaction between an α-bromoketone and urea.[5][7]

Materials:

  • α-bromoketone (1.0 equiv)

  • Urea (excess)

  • Ethanol (or other suitable solvent)

Procedure:

  • In a microwave-safe reaction vessel, combine the α-bromoketone (1.0 equiv) and an excess of urea.

  • Add a suitable solvent such as ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150°C for 5 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often precipitates from the reaction mixture.

  • Collect the precipitate by filtration and wash with a cold solvent (e.g., ethanol).

  • Further purification by recrystallization or flash chromatography may be performed if necessary.

Protocol 3: Gold-Catalyzed [2+2+1] Annulation for 2,5-Disubstituted Oxazoles

This protocol describes a gold-catalyzed one-pot synthesis from a terminal alkyne and a nitrile.[6]

Materials:

  • Terminal alkyne (1.0 equiv)

  • Nitrile (serves as reactant and solvent)

  • 8-methylquinoline N-oxide (1.3 equiv)

  • Au(PPh₃)NTf₂ (0.05 equiv)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of the terminal alkyne (1.0 equiv) in the nitrile (used in excess as the solvent), add 8-methylquinoline N-oxide (1.3 equiv) and the gold catalyst Au(PPh₃)NTf₂ (0.05 equiv).

  • Stir the reaction mixture at 60°C.

  • Monitor the reaction by TLC until the starting alkyne is consumed (typically 3 hours to overnight).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the 2,5-disubstituted oxazole.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key transformations in the one-pot synthesis of substituted 2-aminooxazoles.

G cluster_0 Protocol 1: Condensation A α-Bromoacetophenone C Reaction Mixture in NMP A->C B Urea B->C D Heating (120°C) C->D One-Pot E 2-Aminooxazole D->E

Caption: Workflow for the one-pot synthesis of 2-aminooxazoles via condensation.

G cluster_1 Protocol 2: Microwave-Assisted Synthesis F α-Bromoketone H Microwave Irradiation (150°C, 5 min) F->H G Urea G->H I 2-Aminooxazole H->I Rapid Synthesis

Caption: Workflow for the rapid microwave-assisted synthesis of 2-aminooxazoles.

G cluster_2 Protocol 3: Gold-Catalyzed [2+2+1] Annulation J Terminal Alkyne N [2+2+1] Annulation (60°C) J->N K Nitrile K->N L Oxidant L->N M Gold Catalyst M->N Catalyzes O 2,5-Disubstituted Oxazole N->O

Caption: Conceptual pathway for the gold-catalyzed synthesis of 2,5-disubstituted oxazoles.

References

Application Notes and Protocols for the Purification of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group and the amino-oxazole core makes it a valuable building block for the synthesis of various biologically active molecules. Ensuring the high purity of this intermediate is critical for the successful synthesis of target compounds and for obtaining reliable biological data. These application notes provide detailed protocols for the purification of this compound using common laboratory techniques.

Purification Strategies

The primary methods for the purification of this compound and structurally similar compounds are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product.

  • Recrystallization: This technique is effective for removing small amounts of impurities from a solid sample. The crude compound is dissolved in a suitable hot solvent and then allowed to cool slowly, leading to the formation of pure crystals.

  • Column Chromatography: This is a versatile method for separating the target compound from a mixture of impurities. The separation is based on the differential adsorption of the compounds onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase moves through the column.

Quantitative Data Summary

The following table summarizes typical conditions and outcomes for the purification of analogous heterocyclic compounds, which can be adapted for this compound.

Purification TechniqueCompound TypeStationary PhaseMobile Phase / Solvent SystemTypical Yield (%)PurityReference
Flash Column Chromatography5-Amino-2-(azidomethyl)oxazole-4-carboxylic acid ethyl esterSilica Gel33% Ethyl Acetate in Hexane67>95%[1]
Flash Column Chromatography5-Amino-2-isopropyloxazole-4-carboxylic acid ethyl esterSilica Gel30% Ethyl Acetate in Hexane64>95%[1]
Column Chromatography2-aminoimidazole derivativeSilica GelChloroform:Ethanol (90:10 v/v)-High[2]
Recrystallization2-amino-1-(4-fluorophenyl)-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl esterEthanolEthanol87High[3]
RecrystallizationEthyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylaten-hexane/ethanoln-hexane/ethanol-High (single crystals)[4]
Column ChromatographyMethyl 4-amino-3-methoxyisoxazole-5-carboxylateSilica GelDichloromethane83High[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on the recrystallization of similar heterocyclic esters.[3][4]

1. Materials and Equipment:

  • Crude this compound

  • Ethanol

  • n-Hexane

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

2. Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes before hot filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, place the flask in an ice bath for 30 minutes.

  • If crystallization does not occur, try adding n-hexane dropwise as an anti-solvent until turbidity persists, then allow to stand.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol or an ethanol/n-hexane mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is adapted from methods used for purifying related oxazole and imidazole derivatives.[1][2][5]

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Ethyl acetate

  • Hexane

  • Glass chromatography column

  • Eluent collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

2. Procedure:

  • Prepare the Column:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow the solvent to drain, tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the silica bed.

    • Equilibrate the column by running the initial mobile phase (e.g., 10% ethyl acetate in hexane) through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

    • Carefully apply the dissolved sample to the top of the silica gel.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Begin elution with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (e.g., to 30-40% ethyl acetate in hexane) to elute the target compound.

    • Collect fractions and monitor the separation using TLC.

  • Analysis and Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and helps identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Visualizations

Purification_Workflow crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve column Column Chromatography (Silica Gel) dissolve->column High Impurity Load recrystallize Recrystallization dissolve->recrystallize Low Impurity Load elute Elute with Solvent Gradient column->elute crystals Cool to Form Crystals recrystallize->crystals fractions Collect Fractions elute->fractions tlc TLC Analysis fractions->tlc combine Combine Pure Fractions fractions->combine tlc->fractions evaporate Solvent Evaporation combine->evaporate pure_product Purified Product evaporate->pure_product filter_dry Filter and Dry Crystals crystals->filter_dry filter_dry->pure_product analysis Purity Analysis (HPLC, NMR, MS) pure_product->analysis

Caption: Purification workflow for this compound.

References

Application Notes and Protocols for the NMR Analysis of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the predicted spectral data for ¹H, ¹³C, and ¹⁹F NMR, alongside a comprehensive experimental protocol for acquiring and processing the NMR data.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound.

It is important to note that the following data is predicted and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
-NH₂5.5 - 7.5Broad Singlet-
-O-CH₂ -CH₃4.35Quartet7.1
-O-CH₂-CH₃ 1.35Triplet7.1
Table 2: Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Coupling (¹JC-F, Hz)
C =O158.5-
C -NH₂160.0-
C -CF₃135.0 (quartet)~38
-C F₃119.0 (quartet)~270
C -COOEt120.0-
-O-CH₂ -CH₃62.0-
-O-CH₂-CH₃ 14.0-
Table 3: Predicted ¹⁹F NMR Data
Fluorine AtomsPredicted Chemical Shift (δ, ppm)Multiplicity
-CF₃-60 to -70Singlet

Experimental Protocols

This section outlines the methodology for the preparation of samples and the acquisition and processing of ¹H, ¹³C, and ¹⁹F NMR spectra.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent should be based on the solubility of the compound and the absence of interfering solvent signals in the spectral regions of interest.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for accurate chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are general instrument parameters. Optimization may be required based on the specific spectrometer used.

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Temperature: 298 K (25 °C).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): 16 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 240 ppm.

¹⁹F NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 64-128 scans.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): -200 to 0 ppm (adjust as necessary based on the expected chemical shift).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C and ¹⁹F) and perform Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the ¹H and ¹³C spectra to the internal standard (TMS at 0.00 ppm). Reference the ¹⁹F spectrum to the external standard.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Pick the peaks in all spectra to determine the precise chemical shifts.

  • Coupling Constant Measurement: Measure the J-coupling constants from the multiplet structures.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard dissolve->standard transfer Transfer to NMR Tube standard->transfer h1_nmr ¹H NMR transfer->h1_nmr c13_nmr ¹³C NMR transfer->c13_nmr f19_nmr ¹⁹F NMR transfer->f19_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft f19_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference analysis Integration & Peak Picking reference->analysis

Caption: Experimental workflow for NMR analysis.

Molecular Structure and Key NMR Correlations

molecular_structure cluster_mol This compound cluster_correlations Key NMR Correlations mol Structure H_ethyl_q Ethyl CH₂ (quartet) H_ethyl_t Ethyl CH₃ (triplet) H_ethyl_q->H_ethyl_t ³JHH H_amine NH₂ (broad singlet) C_cf3 C-CF₃ F_cf3 CF₃ C_cf3->F_cf3 ¹JCF

Caption: Structure and key NMR correlations.

Application Note: Mass Spectrometry Analysis of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the analysis of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate using mass spectrometry. It includes a predicted fragmentation pattern based on the analysis of related chemical structures and general principles of mass spectrometry. This information is valuable for researchers in medicinal chemistry and drug development for the identification and characterization of this and similar compounds.

Introduction

This compound (C7H7F3N2O3) is a heterocyclic compound with potential applications in pharmaceutical and materials science.[1] Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of such novel compounds. Understanding the fragmentation pattern is essential for unambiguous identification in complex matrices and for metabolism studies. While specific experimental data for this exact molecule is not widely published, a reliable fragmentation pathway can be predicted based on the known behavior of its constituent functional groups: an amino group, a trifluoromethyl group, an oxazole ring, and an ethyl carboxylate moiety.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways initiated by the removal of an electron to form the molecular ion (M+•). The predicted fragmentation cascade is outlined below.

Key Predicted Fragments:

m/z Proposed Fragment Ion Neutral Loss Notes
238[M]+•-Molecular Ion
209[M - C2H5]+•C2H5Loss of the ethyl radical from the ester.
193[M - OC2H5]+•OC2H5α-cleavage of the ester group, loss of the ethoxy radical.
169[M - CF3]+•CF3A common fragmentation for trifluoromethyl-substituted heterocycles.[2]
165[M - C2H5O - CO]+COSubsequent loss of carbon monoxide from the [M - OC2H5]+ ion.
141[M - CF3 - CO]+COLoss of carbon monoxide from the [M - CF3]+ ion.
123[Fragment from ring cleavage]-Further fragmentation of the oxazole ring.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for acquiring a mass spectrum of this compound.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent (e.g., methanol or acetonitrile).

  • Vortex the solution to ensure complete dissolution.

  • Dilute the stock solution to a final concentration of approximately 10-50 µg/mL.

2. Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization source is recommended.

  • The instrument should be calibrated according to the manufacturer's specifications.

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 50-500

  • Scan Rate: 1 scan/second

  • Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

4. Data Acquisition:

  • Introduce the sample into the ion source.

  • Acquire data for a sufficient duration to obtain a representative spectrum with a good signal-to-noise ratio.

  • Acquire a background spectrum of the solvent for subtraction.

5. Data Analysis:

  • Subtract the background spectrum from the sample spectrum.

  • Identify the molecular ion peak.

  • Propose structures for the major fragment ions and correlate them with the predicted fragmentation pattern.

Illustrative Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Dissolution Dissolve in Methanol Dilution Dilute to 10-50 µg/mL Dissolution->Dilution Injection Direct Infusion or GC Inlet Dilution->Injection Ionization Electron Ionization (70 eV) Injection->Ionization Detection Mass Analyzer (m/z 50-500) Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Processing Background Subtraction Acquisition->Processing Analysis Fragmentation Analysis Processing->Analysis

Caption: Experimental workflow for MS analysis.

Predicted Fragmentation Pathway Diagram

fragmentation cluster_frags M M+• (m/z 238) F1 [M - C2H5]+ (m/z 209) M->F1 - •C2H5 F2 [M - OC2H5]+ (m/z 193) M->F2 - •OC2H5 F3 [M - CF3]+ (m/z 169) M->F3 - •CF3 F4 [M - C2H5O - CO]+ (m/z 165) F2->F4 - CO F5 [M - CF3 - CO]+ (m/z 141) F3->F5 - CO

Caption: Predicted fragmentation of the target compound.

Conclusion

The provided protocol and predicted fragmentation pattern for this compound serve as a valuable resource for its unambiguous identification and characterization. The primary fragmentation pathways are expected to involve losses of the ethyl and ethoxy groups from the ester moiety, as well as the loss of the trifluoromethyl group. Further fragmentation of the oxazole ring is also anticipated. This information is crucial for researchers working with this and structurally related compounds in the field of drug discovery and development.

References

Application Notes & Protocols: Parallel Synthesis Utilizing Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate is a versatile building block for the synthesis of diverse chemical libraries. Its trifluoromethyl group offers unique properties such as increased metabolic stability and binding affinity, making it an attractive scaffold in drug discovery. The presence of a primary amino group at the 2-position and an ethyl ester at the 5-position allows for a multitude of chemical transformations, making this molecule an ideal candidate for parallel synthesis to generate a library of novel compounds for high-throughput screening.

These application notes provide detailed protocols for the parallel synthesis of amide, sulfonamide, and urea derivatives at the 2-amino position, as well as the generation of a carboxamide library from the 5-carboxylate position.

I. Parallel Synthesis of 2-N-Acyl, 2-N-Sulfonyl, and 2-N-Urea Derivatives

The 2-amino group of this compound can be readily derivatized to form amides, sulfonamides, and ureas. The following protocols are designed for a parallel synthesis format, typically in 96-well plates.

A. Synthesis of 2-N-Acylamino-4-(trifluoromethyl)oxazole-5-carboxylate Library

This protocol describes the acylation of the 2-amino group with a variety of carboxylic acids. To facilitate the reaction with less reactive anilines, the amino group is first protected with a Boc group, followed by acylation and deprotection.

Experimental Protocol:

  • Boc Protection: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (TEA, 1.5 eq). Stir the reaction mixture at room temperature for 12 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected intermediate.

  • Parallel Acylation:

    • In a 96-well plate, dispense a solution of the Boc-protected intermediate in an appropriate solvent (e.g., DMF or DCM).

    • To each well, add a different carboxylic acid (1.2 eq) from a pre-prepared stock solution.

    • Add a coupling agent such as HATU (1.3 eq) and a base like DIPEA (2.0 eq) to each well.

    • Seal the plate and shake at room temperature for 16 hours.

  • Deprotection and Work-up:

    • To each well, add a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v).

    • Shake the plate at room temperature for 2 hours to remove the Boc protecting group.

    • Neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the products with an organic solvent (e.g., ethyl acetate).

    • The organic layers can be purified using parallel purification techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Table 1: Representative Data for Parallel Acylation

WellCarboxylic AcidYield (%)Purity (%)
A1Acetic Acid8596
A2Benzoic Acid7894
A34-Chlorobenzoic Acid8195
A4Cyclohexanecarboxylic Acid8897

Workflow for Parallel Acylation

start Start: this compound boc_protection Boc Protection (Boc2O, TEA, DCM) start->boc_protection dispense_plate Dispense Boc-protected intermediate into 96-well plate boc_protection->dispense_plate add_acids Add diverse Carboxylic Acids dispense_plate->add_acids add_coupling Add Coupling Reagents (HATU, DIPEA) add_acids->add_coupling react_acylation Acylation Reaction (RT, 16h) add_coupling->react_acylation deprotection Boc Deprotection (TFA/DCM) react_acylation->deprotection workup Aqueous Work-up & Extraction deprotection->workup purification Parallel Purification (SPE or HPLC) workup->purification library 2-N-Acyl Library purification->library

Caption: Workflow for the parallel synthesis of a 2-N-acyl library.

B. Synthesis of 2-N-Sulfonylamino-4-(trifluoromethyl)oxazole-5-carboxylate Library

This protocol outlines the reaction of the 2-amino group with a diverse set of sulfonyl chlorides.

Experimental Protocol:

  • Dispensing Reactants:

    • In a 96-well plate, dispense a solution of this compound (1.0 eq) in a suitable solvent (e.g., pyridine or DCM).

    • To each well, add a different sulfonyl chloride (1.1 eq) from a stock solution.

  • Reaction:

    • If DCM is used as the solvent, add a base such as triethylamine (1.5 eq) to each well.

    • Seal the plate and shake at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water to each well.

    • Extract the products with an organic solvent.

    • Purify the products using parallel purification methods.

Table 2: Representative Data for Parallel Sulfonylation

WellSulfonyl ChlorideYield (%)Purity (%)
B1Methanesulfonyl Chloride9098
B2Benzenesulfonyl Chloride8595
B3p-Toluenesulfonyl Chloride8897
B44-Nitrobenzenesulfonyl Chloride8294

Workflow for Parallel Sulfonylation

start Start: this compound dispense_plate Dispense starting material into 96-well plate start->dispense_plate add_sulfonyl_chlorides Add diverse Sulfonyl Chlorides dispense_plate->add_sulfonyl_chlorides add_base Add Base (e.g., Pyridine or TEA) add_sulfonyl_chlorides->add_base react_sulfonylation Sulfonylation Reaction (RT, 12-24h) add_base->react_sulfonylation workup Aqueous Work-up & Extraction react_sulfonylation->workup purification Parallel Purification (SPE or HPLC) workup->purification library 2-N-Sulfonyl Library purification->library start Start: this compound dispense_plate Dispense starting material into 96-well plate start->dispense_plate add_isocyanates Add diverse Isocyanates dispense_plate->add_isocyanates react_urea Urea Formation Reaction (RT, 4-12h) add_isocyanates->react_urea workup Work-up (e.g., Scavenger Resin) react_urea->workup purification Purification (Crystallization or Chromatography) workup->purification library 2-N-Urea Library purification->library start Start: this compound dispense_plate Dispense starting material into 96-well plate start->dispense_plate add_amines Add diverse Primary/Secondary Amines dispense_plate->add_amines add_catalyst Add Catalyst (e.g., NaOMe) add_amines->add_catalyst react_amidation Amidation Reaction (80-100°C, 12-24h) add_catalyst->react_amidation workup Precipitation with Water & Filtration react_amidation->workup purification Washing & Optional HPLC Purification workup->purification library 5-Carboxamide Library purification->library

Derivatization of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate for SAR studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Topic: Derivatization of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The oxazole ring is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its favorable physicochemical properties and ability to engage in diverse biological interactions.[1][2] This guide focuses on a specific, highly functionalized core: This compound . This molecule offers multiple, chemically distinct handles for derivatization, making it an ideal starting point for library synthesis in drug discovery campaigns. The strategic placement of a nucleophilic 2-amino group, a modifiable C-5 ester, and a metabolically robust trifluoromethyl group provides a rich platform for systematic Structure-Activity Relationship (SAR) exploration.[3][4] This document provides a detailed framework, including the scientific rationale and step-by-step protocols, for the derivatization of this scaffold to generate novel chemical entities for biological screening.

Scientific Rationale & Derivatization Strategy

The core scaffold, this compound, is a convergence of three key medicinal chemistry motifs:

  • The 2-Aminooxazole Core: This moiety is a bioisostere of the more commonly explored 2-aminothiazole, offering potential advantages such as altered metabolic profiles (avoiding sulfur oxidation) and improved solubility.[4][5] The exocyclic amino group is a potent nucleophile and a key vector for introducing a wide variety of functional groups to probe interactions within a biological target's binding site.

  • The 4-Trifluoromethyl (CF₃) Group: The inclusion of a CF₃ group is a well-established strategy in drug design.[6] It can significantly enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing binding affinity.[3]

  • The 5-Ethyl Carboxylate Moiety: This ester group serves as a secondary point for diversification. While derivatization at the 2-amino position explores one region of chemical space, modification at the C-5 position allows for probing an entirely different vector, which can be crucial for optimizing potency and pharmacokinetic properties.[7]

Our derivatization strategy is twofold, focusing first on the highly reactive 2-amino group and secondarily on the C-5 ester. This hierarchical approach allows for the generation of diverse and well-characterized compound libraries.

G core This compound (Core Scaffold) acylation N-Acylation (Amides) core->acylation  Primary  Vector sulfonylation N-Sulfonylation (Sulfonamides) core->sulfonylation alkylation N-Alkylation/Arylation (Secondary/Tertiary Amines) core->alkylation urea Urea/Thiourea Formation core->urea hydrolysis C-5 Ester Hydrolysis (Carboxylic Acid) core->hydrolysis  Secondary  Vector p1 core->p1 amide_coupling Amide Coupling hydrolysis->amide_coupling p1->acylation p1->sulfonylation p1->alkylation p1->urea

Caption: Hierarchical derivatization strategy for SAR studies.

Protocols: Primary Derivatization of the 2-Amino Group

The following protocols are designed to be robust and adaptable for generating a library of analogs. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

N-Acylation via Acid Chlorides

Rationale: The formation of an amide bond at the 2-position introduces a hydrogen bond donor (N-H) and acceptor (C=O), which can form critical interactions with protein targets. The diversity of commercially available acid chlorides allows for extensive exploration of steric and electronic effects.

General Scheme: Scaffold-NH₂ + R-COCl → Scaffold-NH-CO-R

Materials:

  • This compound (1.0 eq)

  • Substituted acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Base: Pyridine or Triethylamine (TEA) (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Protocol:

  • Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., TEA) dropwise with stirring.

  • Slowly add the acyl chloride (dissolved in a small amount of anhydrous DCM if solid) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure N-acylated product.

N-Sulfonylation via Sulfonyl Chlorides

Rationale: The sulfonamide functional group is a key component of many drugs and acts as a non-classical bioisostere of a carboxylic acid. It is a good hydrogen bond acceptor and can significantly impact the acidity and solubility of the parent molecule. This protocol is adapted from established methods for sulfonating amino-heterocycles.[8][9]

General Scheme: Scaffold-NH₂ + R-SO₂Cl → Scaffold-NH-SO₂-R

Materials:

  • This compound (1.0 eq)

  • Substituted sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.2 eq)

  • Base: Sodium acetate (2.0 eq)

  • Solvent: Water or a mixture of Acetone/Water

Protocol:

  • In a round-bottom flask, dissolve sodium acetate in water.

  • Add the this compound and the sulfonyl chloride to the solution.

  • Heat the reaction mixture to 80-85 °C and stir vigorously for 4-8 hours. The mixture may become thick as the product precipitates.[8]

  • Monitor the reaction by TLC (e.g., 2:1 n-hexane:ethyl acetate).

  • Upon completion, cool the mixture to room temperature.

  • Collect the solid product by filtration and wash thoroughly with cold water to remove inorganic salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-sulfonylated derivative.

Protocol: Secondary Derivatization at the C-5 Position

This two-step process expands the SAR landscape by modifying the ester functionality.

Saponification of the Ethyl Ester

Rationale: Hydrolysis of the C-5 ester unmasks a carboxylic acid, providing a new attachment point for diversification via amide bond formation. This allows for the exploration of a completely different region of the target's binding pocket.

General Scheme: Scaffold-COOEt → Scaffold-COOH

Materials:

  • This compound derivative (from Section 2) (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)

  • Solvent: THF/Water or Methanol/Water mixture (e.g., 3:1)

  • Aqueous Hydrochloric Acid (HCl) (e.g., 1 M)

Protocol:

  • Dissolve the starting ester in the THF/Water solvent mixture.

  • Add the base (LiOH or NaOH) and stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Remove the organic solvent (THF or Methanol) under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~2-3 with 1 M HCl. A precipitate should form.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid. If the product is not a solid, extract it with a suitable organic solvent like ethyl acetate.

Amide Coupling of the C-5 Carboxylic Acid

Rationale: The newly formed carboxylic acid can be coupled with a diverse library of primary and secondary amines using standard peptide coupling reagents. This is a powerful method for fine-tuning solubility, cell permeability, and target engagement.

General Scheme: Scaffold-COOH + R₂-NH → Scaffold-CONR₂

Materials:

  • 2-Amino-4-(trifluoromethyl)oxazole-5-carboxylic acid derivative (1.0 eq)

  • Desired primary or secondary amine (1.2 eq)

  • Coupling Reagent: HATU, HBTU, or EDC (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) or TEA (2.0-3.0 eq)

  • Solvent: Anhydrous Dimethylformamide (DMF) or DCM

Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.

  • Add the amine, followed by the base (DIPEA).

  • Add the coupling reagent (e.g., HATU) portion-wise and stir the reaction at room temperature for 6-24 hours.

  • Monitor the reaction by LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid solution, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final amide derivative.

G start Dissolve Scaffold-NH₂ and Base in DCM at 0°C add_reagent Add Acyl Chloride Dropwise start->add_reagent Step 1 react Stir at RT (2-16h) Monitor by TLC/LC-MS add_reagent->react Step 2 quench Quench with aq. NaHCO₃ react->quench Step 3 extract Extract with DCM Wash & Dry quench->extract Step 4 purify Concentrate & Purify (Column Chromatography) extract->purify Step 5 product Pure N-Acylated Product purify->product Final Output

Caption: Experimental workflow for a typical N-Acylation reaction.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of each new analog before biological testing.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical. For N-acylation, the disappearance of the broad -NH₂ signal (typically ~6.5-7.5 ppm) and the appearance of a new, sharper amide N-H singlet at a downfield shift (typically ~9-11 ppm) in the ¹H NMR spectrum is a key indicator of reaction success. ¹⁹F NMR should show a singlet confirming the integrity of the CF₃ group.[10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm that the exact mass of the synthesized compound corresponds to its calculated molecular formula.[12]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Data Organization for SAR Analysis

Systematic logging of synthetic and biological data is crucial for deriving meaningful SAR. The following table provides a template for data organization.

Compound IDR¹ Group (at N-2)R² Group (at C-5)Yield (%)Purity (%) (HPLC)Biological Activity (IC₅₀, µM)
SC-001 HOEt->98%[Baseline Activity]
AC-001 -CO-PhOEt78>99%Data
SU-001 -SO₂-PhOEt72>97%Data
AM-001 H-NH-Bn65 (2 steps)>98%Data
AC-AM-01 -CO-Ph-NH-Bn58 (2 steps)>98%Data

This structured approach facilitates the identification of key structural features that enhance or diminish biological activity, guiding the next cycle of compound design and synthesis.

References

In Vitro Biological Screening of Oxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the in vitro biological screening of oxazole derivatives. The following sections outline methodologies for assessing the anticancer, anti-inflammatory, and antimicrobial activities of this important class of heterocyclic compounds. Quantitative data from representative studies are summarized, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of the screening process and potential mechanisms of action.

Anticancer Activity Screening

Oxazole derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a variety of cancer cell lines, including those resistant to multiple drugs.[1][2] Their mechanisms of action are diverse, often targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.[1]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the cytotoxic potential of compounds by measuring the metabolic activity of cells.[1]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate complete culture medium.

    • Seed cells into 96-well flat-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the oxazole derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: Anticancer Activity of Oxazole Derivatives (IC₅₀ Values)

Oxazole DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 8e MCF-7 (Breast)3.19[2]
Compound 8f HCT116 (Colorectal)8.21[2]
Compound 8e HepG2 (Liver)7.95[2]
2-Anilinonicotinyl linked 1,3,4-oxadiazole 5m Various4.57 - 97.09[3]
1,3-Oxazole Sulfonamide 16 Leukemia Cell Lines0.0488[4]
4,5-Diaryloxazole 14 Various0.025 - 0.031[5]

Experimental Workflow: MTT Assay

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_attach Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_attach treat_compounds Treat with Oxazole Derivatives (Serial Dilutions) incubate_attach->treat_compounds incubate_treat Incubate for 48-72 hours treat_compounds->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_formazan Incubate for 4 hours add_mtt->incubate_formazan solubilize Add DMSO to Solubilize Formazan incubate_formazan->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability and IC₅₀ read_absorbance->analyze_data end End analyze_data->end

A standard workflow for determining the cytotoxicity of oxazole derivatives using the MTT assay.
Mechanism of Action: Tubulin Polymerization Inhibition Assay

Many anticancer agents, including some oxazole derivatives, exert their effects by disrupting microtubule dynamics. The in vitro tubulin polymerization assay is a key method to investigate this mechanism.

Experimental Protocol: Tubulin Polymerization Assay

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (e.g., from bovine brain) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.

    • Prepare a GTP stock solution (100 mM) in the same buffer.

    • Prepare stock solutions of the test oxazole derivatives and a positive control (e.g., colchicine or nocodazole) in DMSO.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

    • Prepare a tubulin polymerization reaction mixture on ice containing tubulin (final concentration ~2-3 mg/mL), GTP (final concentration 1 mM), and a fluorescent reporter that binds to polymerized microtubules.

  • Initiation and Measurement:

    • Initiate the polymerization by adding the tubulin reaction mixture to the wells containing the test compounds.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • Determine the IC₅₀ value for tubulin polymerization inhibition by comparing the extent of polymerization in the presence of the compound to the vehicle control.

Data Presentation: Tubulin Polymerization Inhibition by Oxazole Derivatives (IC₅₀ Values)

Oxazole DerivativeIC₅₀ (µM)Reference
1,3-Oxazole Sulfonamide 16 0.22[4]
1,3-Oxazole Sulfonamide 22 <0.08[4]
4,5-Diaryloxazole 14 0.39[5]
Thio-analogue of CA-4 15a 1.05[5]
Thio-analogue of CA-4 15b 0.85[5]
2,5-Disubstituted Oxazole 20e 0.56[5]

Signaling Pathway: Dual Inhibition of VEGFR-2 and c-Met

Some oxazole derivatives exhibit anticancer activity by inhibiting receptor tyrosine kinases like VEGFR-2 and c-Met, which are crucial for tumor angiogenesis and metastasis.[1]

VEGFR2_cMet_Inhibition cluster_ligands Ligands cluster_receptors Receptors cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 HGF HGF cMet c-Met HGF->cMet PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis cMet->PI3K_Akt cMet->RAS_MAPK Metastasis Metastasis cMet->Metastasis Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation Oxazole Oxazole Derivative Oxazole->VEGFR2 Oxazole->cMet

Dual inhibition of VEGFR-2 and c-Met signaling pathways by an oxazole derivative.

Anti-inflammatory Activity Screening

Oxazole derivatives have shown potential as anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[6]

Enzyme Inhibition: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of human recombinant COX-2 enzyme, heme cofactor, and the substrate arachidonic acid.

    • Dissolve the test oxazole derivatives and a positive control (e.g., celecoxib) in DMSO to create stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, COX-2 enzyme, and heme.

    • Add the test compounds at various concentrations and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid to each well.

    • Incubate the plate at 37°C for a defined time (e.g., 10-20 minutes).

  • Detection and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

    • Measure the amount of prostaglandin E₂ (PGE₂) produced using a colorimetric or fluorescent detection kit (e.g., an enzyme immunoassay - EIA).

    • Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Data Presentation: COX-2 Inhibitory Activity of Oxazole Derivatives (IC₅₀ Values)

Oxazole DerivativeCOX-2 IC₅₀ (µM)Reference
Diaryl oxazole PYZ3 0.011[7]
2,5-diaryl-1,3,4-oxadiazole ODZ2 0.48[7]
Pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazole 6a Selective for COX-2[8]

Signaling Pathway: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of oxazoles can also be attributed to the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a central regulator of inflammation.[1]

NFkB_Inhibition cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1β, LPS IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB P NFkB_active Active NF-κB IkB->NFkB_active Degradation NFkB_inactive NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Gene_expression Oxazole Oxazole Derivative Oxazole->IKK

Inhibition of the canonical NF-κB inflammatory pathway by an oxazole derivative.

Antimicrobial Activity Screening

Oxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[6][9] The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Assay

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight.

    • Standardize the microbial suspension to a concentration of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the oxazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • The concentration range should be sufficient to determine the MIC (e.g., 0.1 to 128 µg/mL).

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted compounds with the standardized microbial suspension.

    • Include a growth control well (medium and inoculum without compound) and a sterility control well (medium only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of Oxazole Derivatives (MIC Values)

Oxazole DerivativeTest OrganismMIC (µg/mL)Reference
Compound 1e S. epidermidis 75656.2[1]
Compound 1e E. coli ATCC 2592228.1[1]
Compound 1e C. albicans 12814[1]
Compound 3a P. aeruginosa ATCC 2785314[1]
Oxazole Derivative AS. aureus1.56[9]
Oxazole Derivative BE. coli6.25[9]
Oxazole Derivative CC. albicans3.12[9]

Experimental Workflow: Broth Microdilution Assay

MIC_Workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Perform Serial Dilutions of Oxazole Derivatives in 96-well Plate prepare_inoculum->serial_dilution inoculate_wells Inoculate Wells with Microbial Suspension serial_dilution->inoculate_wells incubate_plate Incubate Plate (e.g., 37°C, 18-48h) inoculate_wells->incubate_plate read_results Visually Inspect for Growth (Turbidity) incubate_plate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of oxazole derivatives.

References

Application Notes and Protocols for Anticancer Activity Evaluation of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole derivatives represent a promising class of heterocyclic compounds in the field of oncology. Their diverse chemical structures enable interaction with various biological targets, leading to a wide range of anticancer activities. Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate is a key starting material for the synthesis of more complex heterocyclic systems, such as oxazolo[5,4-d]pyrimidines. These derivatives have garnered significant attention due to their structural similarity to endogenous purine bases, allowing them to function as inhibitors of key enzymes and receptors involved in cancer progression, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.

This document provides a comprehensive overview of the evaluation of the anticancer activity of compounds derived from this oxazole core. It includes a summary of their cytotoxic effects on various cancer cell lines, detailed protocols for essential in vitro assays, and visual representations of the key signaling pathways and experimental workflows.

Data Presentation: Cytotoxic Activity of Oxazolo[5,4-d]pyrimidine Derivatives

The following tables summarize the in vitro cytotoxic activity of a series of 2,7-disubstituted oxazolo[5,4-d]pyrimidines, which can be synthesized from ethyl 2-aminooxazole-5-carboxylate precursors. The data is presented as the half-maximal cytotoxic concentration (CC50) in micromolar (µM) against several human cancer cell lines.

Table 1: Cytotoxic Activity (CC50 in µM) of 2,7-Disubstituted Oxazolo[5,4-d]pyrimidines against Various Human Cancer Cell Lines. [1][2]

Compound IDR1 (at position 2)R2 (at position 7)A549 (Lung)MCF7 (Breast)LoVo (Colon)HT29 (Colon)
3a 5-amino-3-methylisoxazol-4-yl-NH(CH₂)₂CH₃>500>500204.11 ± 11.23115.34 ± 9.87
3d 5-amino-3-methylisoxazol-4-yl-NH(CH₂)₃CH₃>500>500189.53 ± 8.4598.67 ± 7.54
3e 5-amino-3-methylisoxazol-4-yl-NH(CH₂)₄CH₃>500>500177.52 ± 6.6592.11 ± 6.98
3g 5-amino-3-methylisoxazol-4-yl-NH(CH₂)₃N(CH₃)₂>500>500185.21 ± 9.1258.44 ± 5.13
Cisplatin ----74.83 ± 5.9147.17 ± 7.43
5-Fluorouracil ----41.98 ± 3.21381.16 ± 25.51

Table 2: Growth Inhibitory (GI50 in µM) and Cytotoxic (LC50 in µM) Activity of Selected 7-Piperazin-Substituted[3][4]Oxazolo[4,5-d]pyrimidines.

Compound IDR1 (at position 2)R2 (at position 5)R3 (at piperazine)Cancer SubpanelGI50 RangeLC50 Range
5a p-tolylPhenylHLeukemia1.26 - 15.7> 100 (most lines)
5b p-tolylPhenylMethylRenal, Melanoma0.16 - 2.00.59 - 7.8
5c p-tolylPhenylPhenylLeukemia0.25 - 75.95.8 - 83.6

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anticancer activity of the synthesized compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., cisplatin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with the test compounds at their respective CC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC and PI fluorescence are typically detected in the FL1 and FL3 channels, respectively.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 24 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins to investigate the molecular mechanism of action of the test compounds.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-VEGFR-2, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathways

The anticancer activity of oxazolo[5,4-d]pyrimidine derivatives is often attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation.

VEGFR2_Signaling_Pathway cluster_pathway MAPK Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC PLCg->PKC Raf Raf PKC->Raf PKC->Raf MEK MEK Raf->MEK Raf->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation OxazoloPyrimidine Oxazolo[5,4-d]pyrimidine Derivative OxazoloPyrimidine->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by oxazolo[5,4-d]pyrimidine derivatives.

Bcl2_Apoptosis_Pathway OxazoloPyrimidine Oxazolo[5,4-d]pyrimidine Derivative Bcl2 Bcl-2 (Anti-apoptotic) OxazoloPyrimidine->Bcl2 Inhibition Bax_Bak Bax / Bak (Pro-apoptotic) Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspases Caspase Cascade CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Modulation of the Bcl-2 family-mediated intrinsic apoptosis pathway.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anticancer activity of a novel compound.

Experimental_Workflow start Start: Synthesized Compound cell_culture 1. Cell Culture (Select Cancer Cell Lines) start->cell_culture mtt_assay 2. Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay calc_ic50 3. Determine CC50 mtt_assay->calc_ic50 apoptosis_assay 4a. Apoptosis Assay (Annexin V/PI) calc_ic50->apoptosis_assay If Active cell_cycle_assay 4b. Cell Cycle Analysis calc_ic50->cell_cycle_assay If Active western_blot 5. Mechanism of Action (Western Blot) apoptosis_assay->western_blot cell_cycle_assay->western_blot end End: Data Analysis & Conclusion western_blot->end

Caption: General workflow for in vitro anticancer activity evaluation.

References

Application Notes and Protocols for Antimicrobial and Antifungal Screening of Novel Oxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, and antitubercular properties.[1][3] The emergence of multi-drug resistant microbial infections necessitates the discovery of new antimicrobial agents with novel chemical structures and mechanisms of action, making oxazole scaffolds a promising area of research.[1]

These application notes provide detailed protocols for the initial in vitro screening of novel oxazole compounds for their antimicrobial and antifungal activities. The described methods include the disk diffusion assay for preliminary qualitative assessment, followed by quantitative broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). Adherence to standardized protocols is crucial for generating reproducible and comparable data.

Data Presentation

Quantitative data from antimicrobial and antifungal susceptibility testing should be summarized in a clear and organized manner to facilitate the comparison of novel oxazole compounds. The following tables provide a template for presenting your results.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Oxazole Compounds against Bacterial Strains

Compound IDStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
OX-001
OX-002
...

Table 2: Minimum Bactericidal Concentration (MBC) of Novel Oxazole Compounds against Bacterial Strains

Compound IDStaphylococcus aureus (ATCC 29213) MBC (µg/mL)Escherichia coli (ATCC 25922) MBC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MBC (µg/mL)Positive Control (e.g., Ciprofloxacin) MBC (µg/mL)
OX-001
OX-002
...

Table 3: Minimum Inhibitory Concentration (MIC) of Novel Oxazole Compounds against Fungal Strains

Compound IDCandida albicans (ATCC 90028) MIC (µg/mL)Aspergillus niger (ATCC 16404) MIC (µg/mL)Positive Control (e.g., Fluconazole) MIC (µg/mL)
OX-001
OX-002
...

Table 4: Minimum Fungicidal Concentration (MFC) of Novel Oxazole Compounds against Fungal Strains

Compound IDCandida albicans (ATCC 90028) MFC (µg/mL)Aspergillus niger (ATCC 16404) MFC (µg/mL)Positive Control (e.g., Fluconazole) MFC (µg/mL)
OX-001
OX-002
...

Experimental Protocols

Disk Diffusion Assay (Qualitative Screening)

This method is used for preliminary screening of the antimicrobial activity of novel compounds. It is based on the diffusion of the compound from an impregnated disk into an agar medium seeded with the test microorganism.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Novel oxazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)

  • Negative control disks (impregnated with solvent only)

  • Bacterial or fungal strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs, forceps, and micropipettes

  • Incubator

Protocol:

  • Inoculum Preparation: From a fresh 18-24 hour culture, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.

  • Disk Application: Allow the plate to dry for 3-5 minutes. Using sterile forceps, place the impregnated paper disks (containing a known concentration of the novel oxazole compound, positive control, and negative control) onto the surface of the agar. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Novel oxazole compounds

  • Positive control antimicrobial agent

  • Bacterial or fungal strains

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

Protocol:

  • Compound Preparation: Prepare a stock solution of the novel oxazole compound in a suitable solvent.

  • Serial Dilutions: Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate. In well 1, add 200 µL of the highest concentration of the test compound in broth. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (inoculum without compound), and well 12 will be the sterility control (broth only).

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.

Materials:

  • MHA plates

  • Sterile micropipette

  • Spreader

Protocol:

  • Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spread the aliquot onto a sterile MHA plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[4][5]

Determination of Minimum Fungicidal Concentration (MFC)

This assay is analogous to the MBC test and determines the lowest concentration of an antifungal agent that kills a fungal isolate.

Materials:

  • Sabouraud Dextrose Agar (SDA) or other suitable fungal growth medium plates

  • Sterile micropipette

  • Spreader

Protocol:

  • Subculturing: After determining the MIC for the fungal strains, subculture a 20 µL aliquot from each well showing no visible growth onto an SDA plate.[6]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) until growth is visible in the growth control subculture (typically 24-48 hours).[7]

  • MFC Determination: The MFC is the lowest drug concentration that results in no growth or fewer than three colonies, which corresponds to approximately 99% to 99.5% killing activity.[6][8]

Mandatory Visualizations

G cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_cidal Bactericidal/Fungicidal Determination Compound Novel Oxazole Compound Disk_Application Apply Compound Disks Compound->Disk_Application Serial_Dilution Prepare Serial Dilutions Compound->Serial_Dilution Microorganism Bacterial/Fungal Strain Inoculum_Prep Prepare Inoculum (0.5 McFarland) Microorganism->Inoculum_Prep Media Culture Media (MHA, Broth) Plate_Inoculation Inoculate Agar Plate Media->Plate_Inoculation Media->Serial_Dilution Disk_Diffusion Disk Diffusion Assay Inoculum_Prep->Plate_Inoculation Inoculation2 Inoculate 96-Well Plate Inoculum_Prep->Inoculation2 Plate_Inoculation->Disk_Application Incubation1 Incubate Plates Disk_Application->Incubation1 Measure_Zones Measure Zones of Inhibition Incubation1->Measure_Zones MIC_Assay MIC Assay (Broth Microdilution) Measure_Zones->MIC_Assay Serial_Dilution->Inoculation2 Incubation2 Incubate Plate Inoculation2->Incubation2 Read_MIC Determine MIC Incubation2->Read_MIC MBC_MFC_Assay MBC/MFC Assay Read_MIC->MBC_MFC_Assay Subculture Subculture from Clear MIC Wells Read_MIC->Subculture Incubation3 Incubate Plates Subculture->Incubation3 Read_MBC_MFC Determine MBC/MFC Incubation3->Read_MBC_MFC G cluster_mechanisms Potential Mechanisms of Action for Novel Oxazole Compounds cluster_cell_wall Cell Wall Synthesis Inhibition cluster_protein_synthesis Protein Synthesis Inhibition cluster_membrane Cell Membrane Disruption cluster_dna Nucleic Acid Synthesis Inhibition Oxazole Novel Oxazole Compound CellWall Inhibition of Peptidoglycan/Glucan Synthesis Oxazole->CellWall Ribosome Binding to Ribosomal Subunit Oxazole->Ribosome Membrane_Integrity Disruption of Membrane Integrity Oxazole->Membrane_Integrity Ergosterol Inhibition of Ergosterol Synthesis (Fungi) Oxazole->Ergosterol DNA_Gyrase Inhibition of DNA Gyrase/ Topoisomerase Oxazole->DNA_Gyrase Bacterial_Death Bacterial/Fungal Cell Death CellWall->Bacterial_Death Protein_Inhibition Inhibition of Translation Ribosome->Protein_Inhibition Protein_Inhibition->Bacterial_Death Membrane_Integrity->Bacterial_Death Ergosterol->Bacterial_Death DNA_Gyrase->Bacterial_Death

References

Application Notes: Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate is a fluorinated heterocyclic compound with significant potential as a key building block in the synthesis of novel agrochemicals. The presence of the trifluoromethyl group can enhance the biological activity, metabolic stability, and lipophilicity of the resulting molecules, making them promising candidates for new fungicides and herbicides. While direct agrochemical applications of this specific ester are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. This document outlines the potential applications, synthetic protocols for derivatization, and bioassay methodologies based on research of analogous oxazole and trifluoromethyl-containing agrochemicals.

Key Applications in Agrochemical Research

This compound serves as a versatile precursor for the synthesis of a variety of agrochemically active compounds, primarily through modifications at the amino and ester functionalities.

  • Fungicide Development: The 2-amino-oxazole core is a recognized pharmacophore in medicinal and agrochemical chemistry. Derivatives, particularly carboxamides synthesized from the amino group, have shown potent fungicidal activity against a range of plant pathogens.

  • Herbicide Development: The trifluoromethyl group is a common feature in many commercial herbicides. Incorporating this moiety via this compound can lead to the development of new herbicidal compounds with potentially novel modes of action.

Data Presentation: Fungicidal Activity of Analagous Oxazole Carboxamides

The following tables summarize the fungicidal activity of novel pyridyl-oxazole carboxamides, which are structurally related to derivatives that can be synthesized from this compound. This data is presented to illustrate the potential efficacy of such compounds.

Table 1: In Vitro Fungicidal Activity of Analagous Pyridyl-Oxazole Carboxamides against Botrytis cinerea

CompoundConcentration (mg/L)Inhibition Rate (%)
6a 100100
6b 100100
6c 100100
5066.47
6d 100100
5062.06
6e 100100
6f 10090
5064.71
6g 100100
6h 100100
5064.61
Azoxystrobin (Control)5058.82

Data adapted from a study on pyridyl-oxazole carboxamides.[1][2]

Table 2: In Vitro Fungicidal Activity of Analagous Pyridyl-Oxazole Carboxamides against Rhizoctonia solani

CompoundConcentration (mg/L)Inhibition Rate (%)
6a 10090
6b 100100
6c 5079.12
6e 10090
6f 5066.77
6h 10090
Azoxystrobin (Control)5054.33

Data adapted from a study on pyridyl-oxazole carboxamides.[1][2]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-amino-4-(trifluoromethyl)oxazole-5-carboxamides

This protocol describes a general method for the synthesis of fungicidal N-aryl carboxamide derivatives from this compound.

1. Saponification of the Ester: a. Dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of methanol and water. b. Add an excess of a base, for example, sodium hydroxide (2-3 equivalents). c. Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC). d. Acidify the reaction mixture with a suitable acid like HCl to precipitate the carboxylic acid. e. Filter, wash with water, and dry the resulting 2-amino-4-(trifluoromethyl)oxazole-5-carboxylic acid.

2. Acyl Chloride Formation: a. Suspend the 2-amino-4-(trifluoromethyl)oxazole-5-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane. b. Add thionyl chloride (SOCl₂) (1.5-2 equivalents) dropwise at 0 °C. c. Reflux the mixture for 2 hours. d. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

3. Amide Formation: a. Dissolve the crude acyl chloride in a dry, inert solvent like dichloromethane. b. To this solution, add a substituted aniline (1 equivalent) and a base such as triethylamine (1.5 equivalents) at room temperature. c. Stir the reaction mixture for 2 hours. d. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Purify the crude product by column chromatography to obtain the desired N-aryl-2-amino-4-(trifluoromethyl)oxazole-5-carboxamide.

Protocol 2: In Vitro Antifungal Bioassay - Mycelial Growth Inhibition

This protocol outlines the procedure for evaluating the in vitro antifungal activity of synthesized compounds against plant pathogenic fungi like Botrytis cinerea and Rhizoctonia solani.

1. Preparation of Fungal Cultures: a. Culture the test fungi (Botrytis cinerea or Rhizoctonia solani) on Potato Dextrose Agar (PDA) plates at 25°C for 5-7 days to obtain actively growing mycelia.

2. Preparation of Test Compound Solutions: a. Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions of a high concentration (e.g., 10,000 mg/L). b. Prepare a series of dilutions from the stock solution to achieve the desired final test concentrations (e.g., 100 mg/L, 50 mg/L, 25 mg/L, etc.).

3. Poisoned Food Technique: a. Autoclave PDA medium and cool it to about 50-60°C. b. Add the appropriate volume of the test compound solution to the molten PDA to achieve the final test concentrations. c. Pour the amended PDA into sterile Petri dishes and allow them to solidify. d. Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing fungal culture. e. Use a commercial fungicide (e.g., Azoxystrobin) as a positive control and a solvent-treated PDA plate as a negative control. f. Incubate the plates at 25°C for 3-5 days or until the mycelial growth in the negative control plate reaches the edge of the plate.

4. Data Collection and Analysis: a. Measure the diameter of the fungal colony in two perpendicular directions for each plate. b. Calculate the average colony diameter. c. Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

  • dc = average diameter of the fungal colony in the negative control
  • dt = average diameter of the fungal colony in the treatment

Visualizations

G cluster_0 Synthesis of N-Aryl-2-amino-4-(trifluoromethyl)oxazole-5-carboxamides Start This compound Step1 Saponification (NaOH, MeOH/H2O) Start->Step1 Intermediate1 2-Amino-4-(trifluoromethyl)oxazole-5-carboxylic acid Step1->Intermediate1 Step2 Acyl Chloride Formation (SOCl2, DCM) Intermediate1->Step2 Intermediate2 2-Amino-4-(trifluoromethyl)oxazole-5-carbonyl chloride Step2->Intermediate2 Step3 Amide Formation (Substituted Aniline, Et3N, DCM) Intermediate2->Step3 Product N-Aryl-2-amino-4-(trifluoromethyl)oxazole-5-carboxamide Step3->Product

Caption: Synthetic pathway for fungicidal carboxamides.

G cluster_1 In Vitro Antifungal Bioassay Workflow Start Prepare Fungal Cultures (Botrytis cinerea, Rhizoctonia solani) Step1 Prepare Test Compound Solutions (Serial Dilutions) Start->Step1 Step2 Poisoned Food Technique (Compound in PDA) Step1->Step2 Step3 Inoculate with Fungal Mycelial Disc Step2->Step3 Step4 Incubate at 25°C for 3-5 days Step3->Step4 Step5 Measure Colony Diameter Step4->Step5 End Calculate Percent Inhibition Step5->End

Caption: Workflow for in vitro antifungal screening.

References

Application Notes and Protocols: Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of novel kinase inhibitors. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and cell permeability of the final drug candidate. The oxazole core serves as a rigid scaffold for the precise orientation of pharmacophoric elements into the ATP-binding site of various kinases. These application notes provide a comprehensive overview of the utility of this reagent, including a hypothesized synthetic protocol for a kinase inhibitor, representative biological data, and visualization of relevant signaling pathways.

Key Applications

The trifluoromethyl-oxazole moiety is a privileged scaffold in the design of inhibitors for a range of kinases implicated in oncology and inflammatory diseases. While direct synthesis examples from this compound are not extensively reported in publicly available literature, its structural motifs are present in patented kinase inhibitors. Based on analogous synthetic strategies, this starting material is a key precursor for generating a library of potent and selective kinase inhibitors.

Hypothesized Synthetic Route

A plausible and efficient synthetic route to a potential kinase inhibitor involves a two-step process:

  • Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid.

  • Amide Coupling: Formation of an amide bond between the oxazole carboxylic acid and a suitable aromatic amine, a common structural feature in many kinase inhibitors.

This approach is exemplified by the synthesis of inhibitors targeting kinases such as HipK4, where an oxazole-4-carboxylic acid is a key intermediate.

Quantitative Data

The following table summarizes representative kinase inhibition data for compounds containing an oxazole or similar heterocyclic carboxamide core, demonstrating the potential potency of molecules derived from this compound.

Compound IDTarget KinaseIC50 (nM)Cell-Based Assay IC50 (nM)Reference
AS2444697 IRAK420-[1]
Compound 14 CDK21-10-[2]
Compound 16 Tubulin Polymerization220-[3]
Compound 22 TAK1-10[4]
Dasatinib Analog pan-Src<1-[5]

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the starting material to its corresponding carboxylic acid, a necessary intermediate for amide coupling.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1N

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 - 2.0 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take several hours to complete.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with 1N HCl. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-(trifluoromethyl)oxazole-5-carboxylic acid. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: HATU-Mediated Amide Coupling

This protocol outlines the coupling of the synthesized carboxylic acid with a representative aromatic amine using HATU as the coupling agent.

Materials:

  • 2-amino-4-(trifluoromethyl)oxazole-5-carboxylic acid (from Protocol 1)

  • Aromatic amine (e.g., 4-phenoxyaniline) (1.0 - 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-amino-4-(trifluoromethyl)oxazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add the aromatic amine (1.1 eq) and DIPEA (3.0 eq).

  • Add HATU (1.2 eq) to the reaction mixture in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired kinase inhibitor.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors.

Bcr_Abl_Signaling_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation

Caption: Bcr-Abl Signaling Pathway

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammation Inflammation Apoptosis MK2->Inflammation Transcription_Factors->Inflammation

Caption: p38 MAPK Signaling Pathway

Aurora_A_Signaling_Pathway G2_Phase G2 Phase CDK1_CyclinB CDK1/Cyclin B G2_Phase->CDK1_CyclinB Aurora_A Aurora A Kinase CDK1_CyclinB->Aurora_A PLK1 PLK1 Aurora_A->PLK1 Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Mitosis Mitotic Entry Centrosome_Maturation->Mitosis Spindle_Assembly->Mitosis

Caption: Aurora A Kinase Signaling in Mitosis

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. A common synthetic approach involves the cyclocondensation of a suitable trifluoromethylated β-ketoester with a source of the 2-amino group, such as cyanamide or a urea derivative, often in the presence of a dehydrating agent or under conditions that promote cyclization.

dot

Caption: A general workflow for troubleshooting the synthesis.

IssuePotential Cause(s)Recommended Solution(s)
Low to No Product Formation 1. Inactive reagents (e.g., decomposition of the trifluoromethyl β-ketoester).2. Insufficient reaction temperature.3. Inappropriate solvent.4. Ineffective dehydrating agent.1. Verify the purity and integrity of starting materials using techniques like NMR or GC-MS. Use freshly opened or purified reagents.2. Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation. Microwave-assisted heating may also be beneficial.[1]3. Screen alternative high-boiling point aprotic solvents such as DMF, DMSO, or dioxane.4. If using a chemical dehydrating agent (e.g., P₂O₅, Ac₂O), ensure it is added under anhydrous conditions. Consider using a Dean-Stark apparatus to remove water azeotropically.
Formation of Multiple Side Products 1. Decomposition of starting materials or product at elevated temperatures.2. Undesired side reactions of the trifluoromethyl group.3. Self-condensation of the β-ketoester.4. Formation of isomeric oxazole products.1. Attempt the reaction at a lower temperature for a longer duration.2. The electron-withdrawing nature of the CF₃ group can influence reactivity. Consider milder reaction conditions or the use of a protecting group strategy if applicable.3. Add the β-ketoester slowly to the reaction mixture containing the other reagents.4. Isomeric products can sometimes form. Careful analysis of spectroscopic data (e.g., NOE experiments in NMR) can help in structure elucidation. Purification may require high-performance liquid chromatography (HPLC).
Difficult Product Purification 1. Co-elution of the product with starting materials or byproducts.2. Product instability on silica gel.3. Poor solubility of the crude product.1. Adjust the eluent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina).2. If the product is acid-sensitive, neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent). Alternatively, use other purification methods like recrystallization or preparative HPLC.3. Screen a range of solvents for recrystallization. If the product is an oil, techniques like Kugelrohr distillation (if thermally stable) or preparative thin-layer chromatography could be employed.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A1: A plausible and common strategy for the synthesis of 2-aminooxazoles is the Hantzsch-type synthesis, which in this case would involve the reaction of an α-haloketone with a urea or cyanamide. For the target molecule, a likely precursor would be an ethyl 2-halo-4,4,4-trifluoro-3-oxobutanoate. This intermediate can be reacted with urea or a urea equivalent to form the desired 2-aminooxazole ring system.

dot

SynthesisPathway start_mat Ethyl 4,4,4-trifluoroacetoacetate + Halogenating Agent intermediate Ethyl 2-halo-4,4,4-trifluoro-3-oxobutanoate start_mat->intermediate cyclization Cyclocondensation intermediate->cyclization reagent Urea or Cyanamide reagent->cyclization product Ethyl 2-amino-4-(trifluoromethyl) oxazole-5-carboxylate cyclization->product

Caption: A potential synthetic pathway for the target molecule.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. The spots can be visualized under UV light. LC-MS is a more powerful technique that can confirm the formation of the product by its mass-to-charge ratio (m/z) and monitor the disappearance of starting materials.

Q3: What are some common side reactions to be aware of?

A3: In oxazole synthesis, potential side reactions can include the formation of isomeric products, decomposition of the starting materials or the final product under harsh conditions (e.g., high temperatures or strongly acidic/basic media), and polymerization of starting materials. The trifluoromethyl group can also influence reactivity and may lead to unexpected pathways.

Q4: Are there any specific safety precautions for this synthesis?

A4: Trifluoromethylated compounds and halogenating agents should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Depending on the specific reagents and solvents used, additional precautions may be necessary. Review the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

Q5: Can microwave irradiation be used to improve the reaction?

A5: Yes, microwave-assisted organic synthesis can often reduce reaction times and improve yields in the formation of heterocyclic compounds like oxazoles.[1] It is advisable to perform initial small-scale experiments to determine the optimal temperature and time for the microwave-assisted reaction.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a hypothetical procedure and should be optimized for best results.

Step 1: Synthesis of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate (Intermediate)

  • To a solution of ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform) at 0°C, add a brominating agent (e.g., N-bromosuccinimide, 1.05 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromoketone, which can be used in the next step without further purification.

Step 2: Cyclocondensation to form this compound

  • To a solution of the crude ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in a high-boiling point aprotic solvent (e.g., DMF or dioxane), add urea (2-3 equivalents).

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

References

Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethyl)oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-amino-4-(trifluoromethyl)oxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 2-amino-4-(trifluoromethyl)oxazoles?

A1: The most common precursors are α-halotrifluoromethyl ketones, such as 3-bromo-1,1,1-trifluoroacetone, which are reacted with a source of the amino group and the remaining ring atoms. Reagents like cyanamide or urea and its derivatives are typically used for this purpose. Alternatively, α-hydroxy trifluoromethyl ketones can also be employed.

Q2: What is the general reaction mechanism for the formation of the 2-aminooxazole ring from an α-haloketone and cyanamide?

A2: The reaction generally proceeds via an initial nucleophilic attack of the cyanamide nitrogen on the carbonyl carbon of the α-halotrifluoromethyl ketone. This is followed by an intramolecular cyclization, where the oxygen atom attacks the carbon of the nitrile group, and subsequent dehydration to form the aromatic oxazole ring.

Q3: Can I use urea instead of cyanamide? Are there any potential drawbacks?

A3: Yes, urea can be used as a reactant. However, the use of urea can sometimes lead to the formation of imidazole and imidazolone byproducts, which can complicate purification and reduce the yield of the desired 2-aminooxazole.[1]

Q4: How does the trifluoromethyl group influence the reaction?

A4: The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group increases the electrophilicity of the adjacent carbonyl carbon. This can enhance the rate of the initial nucleophilic attack but may also influence the stability of intermediates and the propensity for side reactions.

Q5: What are some common challenges in purifying 2-amino-4-(trifluoromethyl)oxazoles?

A5: Purification can be challenging due to the presence of polar byproducts, unreacted starting materials, and potential polymerization products. The basicity of the 2-amino group can also affect chromatographic behavior. Careful selection of chromatographic conditions (e.g., solvent system, stationary phase) is crucial for obtaining a pure product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive reagents (e.g., old cyanamide).2. Reaction temperature is too low.3. Insufficient reaction time.4. Inappropriate solvent.1. Use fresh, high-purity reagents.2. Gradually increase the reaction temperature while monitoring for decomposition.3. Extend the reaction time and monitor progress by TLC or LC-MS.4. Screen different solvents (e.g., ethanol, isopropanol, acetonitrile, DMF).
Formation of Imidazole/Imidazolone Byproducts Use of urea as the nitrogen source.1. Switch to cyanamide as the reagent.2. Optimize reaction conditions (temperature, solvent) to favor oxazole formation.
Significant Polymerization/Tar Formation 1. Reaction temperature is too high.2. Highly concentrated reaction mixture.3. Presence of acidic or basic impurities promoting side reactions.1. Lower the reaction temperature.2. Use a more dilute solution.3. Ensure the purity of starting materials and solvents. Consider using a buffer if pH control is critical.
Incomplete Reaction 1. Insufficient stoichiometry of one reagent.2. Poor solubility of starting materials.1. Use a slight excess of the less expensive or more volatile reagent (e.g., cyanamide).2. Choose a solvent in which all reactants are soluble at the reaction temperature.
Difficult Purification 1. Co-elution of product with polar byproducts.2. Product instability on silica gel.1. Try a different solvent system for column chromatography.2. Consider using a different stationary phase (e.g., alumina, reverse-phase silica).3. Recrystallization may be an effective alternative to chromatography.

Experimental Protocols

Key Experiment: Synthesis of 2-amino-4-(trifluoromethyl)oxazole from 3-bromo-1,1,1-trifluoroacetone and Cyanamide

Materials:

  • 3-bromo-1,1,1-trifluoroacetone

  • Cyanamide

  • Anhydrous Ethanol

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyanamide (1.2 equivalents) in anhydrous ethanol.

  • To this solution, add 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Reaction_Mechanism start α-Halotrifluoromethyl Ketone + Cyanamide intermediate1 Initial Adduct start->intermediate1 Nucleophilic Attack side_product Imidazole/Imidazolone (with Urea) start->side_product Alternative Pathway (Urea) polymerization Polymerization/Tar start->polymerization Harsh Conditions intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-(trifluoromethyl)oxazole intermediate2->product Dehydration Troubleshooting_Workflow start Experiment Start check_yield Low/No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No check_reagents Check Reagent Purity & Stoichiometry check_yield->check_reagents Yes check_side_products Identify Side Products (e.g., Imidazole) check_purity->check_side_products Yes success Successful Synthesis check_purity->success No optimize_temp Optimize Temperature check_reagents->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_time->check_purity change_reagent Switch from Urea to Cyanamide check_side_products->change_reagent purification Optimize Purification Protocol change_reagent->purification purification->success

References

Technical Support Center: Trifluoromethylated Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming low yields in the synthesis of trifluoromethylated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and improve reaction outcomes. The introduction of a trifluoromethyl (-CF3) group is a crucial strategy in modern drug discovery, offering enhancements in metabolic stability, bioavailability, and binding affinity. [1][2][3]However, the synthesis of these valuable compounds can be challenging.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Category 1: Reagent and Reaction Setup

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes?

Answer: Low or no conversion is a common issue that can often be traced back to the reagents or reaction conditions. Here are the primary factors to investigate:

  • Inactive Reagent: Many trifluoromethylating agents are sensitive to moisture and can degrade if not handled or stored properly. [4] * Nucleophilic Reagents (e.g., Ruppert-Prakash Reagent, TMSCF₃): This reagent requires a nucleophilic initiator, like a fluoride source (e.g., TBAF), to generate the reactive trifluoromethide anion ([CF₃]⁻). [5]If the initiator is old, wet, or used in insufficient amounts, the reaction will not proceed.

    • Electrophilic Reagents (e.g., Togni's or Umemoto's Reagents): These reagents are generally more stable but can still be sensitive to moisture and impurities. [6]Ensure they are handled under an inert atmosphere (Nitrogen or Argon).

    • Radical Precursors (e.g., Langlois' Reagent, NaSO₂CF₃): This reagent is a stable solid but requires an oxidant (like t-butyl hydroperoxide) to generate the CF₃ radical. [7]Ensure the oxidant is active.

  • Improper Solvent Choice: The solvent can dramatically impact reaction efficiency.

    • Ensure the solvent is anhydrous and non-nucleophilic, as contaminants like water or alcohols can quench the reactive species. [4] * For some reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are optimal. [8][9]However, always check for compatibility, as some reagents can react exothermically with certain solvents. [4]* Sub-optimal Temperature: Reaction temperature is critical. Some reactions require elevated temperatures to overcome activation barriers, while others may need cooling to prevent decomposition of sensitive intermediates or reagents. [4]If your standard procedure is at room temperature, consider carefully heating the reaction or running it at a lower temperature to see if byproducts are minimized. [4] Question 2: I'm observing the formation of many unexpected side products. How can I improve selectivity?

Answer: The formation of side products often points to issues with reaction conditions or substrate stability.

  • Substrate Decomposition: Heterocycles, especially electron-rich ones like indoles or pyrroles, can be sensitive to strongly acidic or basic conditions, or to strong electrophiles, leading to polymerization or degradation. [4] * Solution: Employ milder reaction conditions. For radical trifluoromethylation, photoredox catalysis often provides a milder alternative to methods requiring strong oxidants. [10]Using a mild base at low temperatures can also prevent the formation of dimeric byproducts. [4]* Incorrect Regioselectivity: The inherent electronic properties of the heterocycle dictate the most reactive positions. Radical trifluoromethylation often occurs at electron-deficient sites, while electrophilic and nucleophilic reactions have their own selectivities. [7][11] * Solution: The choice of reagent type is key to controlling regioselectivity. For pyridines, nucleophilic methods typically functionalize the 2- and 4-positions, while specialized methods are needed for the 3-position. [12]Preliminary data suggests that in some radical reactions, regioselectivity can be fine-tuned by changing the solvent. [7][13]* Side Reactions of the Reagent: Some reagents can participate in undesired reaction pathways. For example, under certain conditions, the Ruppert-Prakash reagent can generate difluorocarbene (:CF₂), which can lead to byproducts like cyclopropanes if alkenes are present. [5]

Category 2: Specific Reagent Classes

Question 3: My nucleophilic trifluoromethylation using the Ruppert-Prakash reagent (TMSCF₃) is failing. What should I check?

Answer: Successful use of the Ruppert-Prakash reagent hinges on the effective generation of the trifluoromethide anion ([CF₃]⁻).

  • Initiator Failure: The reaction is not spontaneous and requires a catalytic amount of a nucleophilic initiator. [5] * Troubleshooting: The most common initiator is tetrabutylammonium fluoride (TBAF). Use a fresh, anhydrous solution. Other initiators like alkoxides, carbonates, or phosphates can also be effective. [5]* Anionic Chain Reaction Issues: The process occurs via an anionic chain reaction. Impurities that can quench anions (e.g., water, acidic protons) will terminate the chain and stop the reaction. [5] * Troubleshooting: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous solvents.

Question 4: I am getting low yields with electrophilic reagents like Togni's or Umemoto's reagents. How can I improve this?

Answer: While powerful, the efficiency of these reagents is highly dependent on the substrate.

  • Substrate Reactivity: These reagents are designed to react with nucleophiles. If your heterocycle is not sufficiently nucleophilic, the reaction will be slow or may not occur.

    • Troubleshooting: For C-H trifluoromethylation of less reactive arenes, the addition of a catalyst (e.g., Pd(OAc)₂) and an acid (e.g., TFA) may be required. [6]* Reagent Choice: Different classes of electrophilic reagents have different reactivities. For certain substrates, one class may be far superior.

    • Example: For the trifluoromethylation of activated methylene compounds like β-ketoesters, Umemoto's sulfonium salts generally provide higher yields than Togni's hypervalent iodine reagents. [1][6] Question 5: My radical C-H trifluoromethylation using Langlois' reagent (NaSO₂CF₃) and an oxidant is not working. What could be wrong?

Answer: This reaction relies on the successful generation of trifluoromethyl radicals and their subsequent reaction with the heterocycle.

  • Oxidant Issues: The reaction requires an oxidant, such as t-butyl hydroperoxide (TBHP) or persulfate salts, to initiate the formation of the CF₃ radical. [7][14] * Troubleshooting: Ensure your oxidant is fresh and active. The amount of oxidant is also critical; sometimes, a second addition of both the Langlois' reagent and the oxidant is necessary for reactions that show incomplete conversion. [7]* Reaction Environment: While robust, the reaction can be inhibited by certain additives.

    • Troubleshooting: The addition of some metal salts or ligands like 1,10-phenanthroline can inhibit the reaction. [15]It is often best to start with a simple system of substrate, reagent, and oxidant in a suitable solvent mixture (e.g., DCM/H₂O or DMSO/H₂O). [7]

Data Presentation: Comparative Reagent Performance

Selecting the correct reagent is critical for success. The following tables summarize yield data for different trifluoromethylation methods on common heterocyclic scaffolds.

Table 1: Comparison of Electrophilic Reagents for β-Ketoester Trifluoromethylation

Reagent Class Specific Reagent Substrate Yield (%) Reference(s)
Hypervalent Iodine Togni Reagent II 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Low / Inefficient [1]
Sulfonium Salt Umemoto Reagent 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Good to Excellent [1]
Sulfonium Salt Umemoto Reagent IV Sodium salt of ethyl 2-oxocyclohexanecarboxylate 84% [1]

| Sulfonium Salt | Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | Various β-Ketoesters | "Much higher yields" than Togni or Umemoto reagents | [1][6]|

Table 2: Radical C-H Trifluoromethylation of Various Heterocycles with NaSO₂CF₃ / TBHP

Heterocycle Substrate Product Yield (%) Reference(s)
Caffeine 8-(Trifluoromethyl)caffeine 88% [7]
2,6-Dichloropyrazine 2,6-Dichloro-3-(trifluoromethyl)pyrazine 94% [10]
Thiazole 2-(Trifluoromethyl)thiazole 70% [10]
4-Phenylpyridine 4-Phenyl-2-(trifluoromethyl)pyridine 78% [7]

| Lepidine | 4-Methyl-2-(trifluoromethyl)quinoline | 85% | [7]|

Experimental Protocols

Protocol 1: General Procedure for Radical C-H Trifluoromethylation of a Heterocycle

This protocol is adapted from the method developed by Baran and coworkers, which is known for its operational simplicity. [7][13] Materials:

  • Heterocyclic starting material (1.0 equiv)

  • Sodium trifluoromethanesulfinate (Langlois' Reagent, NaSO₂CF₃) (3.0 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (5.0 equiv)

  • Dichloromethane (DCM)

  • Water (deionized)

Procedure:

  • To a vial, add the heterocyclic starting material (e.g., 0.5 mmol).

  • Add sodium trifluoromethanesulfinate (1.5 mmol).

  • Add DCM and Water in a 2.5:1 ratio (e.g., 2.5 mL DCM and 1.0 mL H₂O).

  • Stir the biphasic mixture vigorously at room temperature.

  • Add tert-butyl hydroperoxide (2.5 mmol) dropwise to the reaction mixture.

  • Continue to stir the reaction at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction shows incomplete conversion after 24 hours, a second addition of NaSO₂CF₃ (3.0 equiv) and TBHP (5.0 equiv) may be required. [7]8. Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent

This procedure is a representative example for the trifluoromethylation of carbonyls. [5] Materials:

  • Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 102 mg)

  • Ruppert-Prakash reagent (TMSCF₃) (1.5 mmol, 213 mg)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol, 100 µL)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

Procedure:

  • Set up an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (N₂ or Ar).

  • Dissolve the aldehyde in anhydrous THF (5 mL) and cool the solution to 0 °C in an ice bath.

  • Add the Ruppert-Prakash reagent via syringe.

  • Add the TBAF solution dropwise over 5 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC.

  • Upon completion, quench the reaction by adding 1M HCl (5 mL).

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting product is the silyl ether, which can be hydrolyzed to the corresponding trifluoromethyl alcohol by stirring with 1M HCl in THF.

  • Purify the final product by column chromatography.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key decision-making processes and reaction pathways to aid in troubleshooting and experimental design.

G start_node Low Yield or No Reaction check_reagent Reagent Integrity? start_node->check_reagent Start Troubleshooting check_node check_node action_node action_node pathway_node pathway_node pathway_reagent Verify Reagent Activity: - Use fresh reagent - Check initiator/oxidant - Handle under inert atm. check_reagent->pathway_reagent No check_conditions Reaction Conditions Optimal? check_reagent->check_conditions Yes pathway_reagent->start_node pathway_conditions Optimize Conditions: - Screen anhydrous solvents - Vary temperature - Check for air/moisture leaks check_conditions->pathway_conditions No check_substrate Substrate Stable? check_conditions->check_substrate Yes pathway_conditions->start_node pathway_substrate Modify Strategy: - Use milder conditions (e.g., photoredox) - Protect sensitive groups check_substrate->pathway_substrate No pathway_substrate->start_node

Caption: General troubleshooting workflow for low-yield reactions.

G start_node Select Heterocycle Substrate decision1 Is direct C-H functionalization desired? start_node->decision1 decision_node decision_node reagent_node reagent_node decision2 Is heterocycle electron-rich? decision1->decision2 Yes reagent_nucleophilic Nucleophilic Reagent (Ruppert-Prakash) decision1->reagent_nucleophilic No (e.g., carbonyl) reagent_radical Radical Precursor (Langlois' Reagent) decision2->reagent_radical No (e-deficient) reagent_electrophilic Electrophilic Reagent (Togni's / Umemoto's) decision2->reagent_electrophilic Yes (e-rich)

Caption: Decision tree for selecting a trifluoromethylating agent.

G catalyst Photocatalyst [PC] excited_catalyst [PC]* catalyst->excited_catalyst light (hν) radical •CF₃ oxidized_catalyst [PC]⁺ excited_catalyst->oxidized_catalyst SET reagent CF₃SO₂Na reagent->radical -SO₂ -Na⁺ intermediate [Het(H)CF₃]• radical->intermediate oxidized_catalyst->catalyst Reduction Cycle substrate Heterocycle (Het-H) substrate->intermediate + product Product (Het-CF₃) intermediate->product -H• (Oxidation)

Caption: Simplified photoredox catalytic cycle for radical C-H trifluoromethylation.

References

Technical Support Center: Purification of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues observed during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can arise from unreacted starting materials, side-products, or degradation of the target compound. Based on general synthesis routes for 2-aminooxazoles, potential impurities include:

  • Unreacted Starting Materials: Such as ethyl 4,4,4-trifluoro-3-oxobutanoate and cyanamide or its derivatives.

  • Side-Products from Ring Formation: The synthesis of the oxazole ring can sometimes lead to the formation of isomeric byproducts or incompletely cyclized intermediates. The presence of the electron-withdrawing trifluoromethyl group can potentially lead to a more complex mixture of side-products.

  • Hydrolysis Product: The ester group of the target molecule can be susceptible to hydrolysis, especially in the presence of acid or base, leading to the corresponding carboxylic acid.

  • Polymeric Materials: Under certain reaction conditions, starting materials or intermediates may polymerize.

Q2: What are the recommended analytical techniques to assess the purity of my product?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and qualitatively assess the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to resolve closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the desired product and identification of impurities by comparing the obtained spectra with reference data.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

Q3: My purified product is a greenish oil, is this normal?

A3: While the expected appearance of pure this compound is typically a solid, a greenish oil may indicate the presence of impurities.[1] Further purification steps are recommended to obtain a solid product.

Troubleshooting Guide

Issue 1: Low Yield After Initial Work-up
Possible Cause Troubleshooting Step
Incomplete reaction.Monitor the reaction progress closely using TLC or HPLC to ensure all starting materials have been consumed before quenching the reaction.
Product loss during extraction.Ensure the pH of the aqueous layer is optimized for the extraction of the basic 2-aminooxazole product. Perform multiple extractions with a suitable organic solvent.
Product precipitation issues.If precipitating the product from a solution, ensure the appropriate anti-solvent is used and that the solution is sufficiently cooled.
Issue 2: Persistent Impurities Observed by TLC/HPLC
Observation Potential Impurity Recommended Purification Method
Spot/peak with a significantly different Rf/retention time from the product.Unreacted starting materials or polar side-products.Column Chromatography: Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
Spot/peak very close to the product spot/peak.Isomeric byproducts or closely related impurities.Recrystallization: If a suitable solvent system can be found. Preparative HPLC: For difficult separations.
Streaking on the TLC plate.The compound may be too polar or acidic/basic for the stationary phase.Add a small amount of a modifier to the TLC mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).

Experimental Protocols

Column Chromatography for General Purification

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane or Petroleum Ether (non-polar solvent)

  • Ethyl Acetate (polar solvent)

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane).

  • Column Packing: Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the non-polar solvent. Gradually increase the polarity of the eluent by adding increasing proportions of ethyl acetate (e.g., starting with 5% ethyl acetate in hexane and increasing to 10%, 20%, etc.).

  • Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Recrystallization

Finding an appropriate solvent or solvent system is key to successful recrystallization. This often requires experimentation with small amounts of the crude product.

General Procedure:

  • Dissolve the crude solid in a minimum amount of a suitable hot solvent.

  • If the solution is colored, you may add a small amount of activated charcoal and heat briefly.

  • Hot filter the solution to remove any insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Column Chromatography >98% (HPLC)60-80%Effective for separating a wide range of impurities.Can be time-consuming and requires larger volumes of solvent.
Recrystallization >99% (HPLC)50-70%Can yield very pure product.Highly dependent on finding a suitable solvent; may result in lower yields.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product Analysis (TLC/HPLC) check_purity Is the product pure? start->check_purity multiple_spots Multiple Spots/Peaks check_purity->multiple_spots No single_spot Single Spot/Peak check_purity->single_spot Yes column_chrom Perform Column Chromatography multiple_spots->column_chrom recrystallize Consider Recrystallization for higher purity single_spot->recrystallize analyze_fractions Analyze Fractions (TLC/HPLC) column_chrom->analyze_fractions end Pure Product recrystallize->end combine_pure Combine Pure Fractions analyze_fractions->combine_pure combine_pure->end

Caption: Troubleshooting workflow for the purification of this compound.

Column_Chromatography_Workflow start Prepare Silica Gel Slurry pack_column Pack Column start->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions analyze_fractions->collect_fractions Impure pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions Pure evaporate Evaporate Solvent pool_fractions->evaporate end Obtain Purified Product evaporate->end

Caption: Experimental workflow for purification by column chromatography.

References

Technical Support Center: Troubleshooting Poor Regioselectivity in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to regioisomer formation during the synthesis of substituted oxazoles.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of oxazole synthesis and why are they a problem?

A: In oxazole synthesis, regioisomers are structural isomers that possess the same molecular formula but differ in the placement of substituents on the oxazole ring. This issue commonly arises when employing unsymmetrical starting materials.[1] For instance, the reaction of an unsymmetrical α-acylamino ketone can potentially yield two distinct oxazole products, such as a 2,4,5-trisubstituted oxazole and its 2,5,4-regioisomer. The formation of a mixture of these isomers complicates purification processes, reduces the yield of the desired product, and can lead to inconsistent results in biological assays.[1]

Q2: Which common oxazole synthesis methods are prone to poor regioselectivity?

A: Several classical and modern synthesis methods can lead to the formation of regioisomeric mixtures, particularly when unsymmetrical precursors are used:

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino-ketones. If both the ketone and acyl portions of the starting material are unsymmetrical, two different enol or enolate intermediates can form, leading to a mixture of oxazole regioisomers.[1]

  • Fischer Oxazole Synthesis: This synthesis utilizes a cyanohydrin and an aldehyde. While often employed for symmetrical 2,5-disubstituted oxazoles, using different aromatic groups on the cyanohydrin and aldehyde can present regiochemical challenges.[1]

  • Van Leusen Oxazole Synthesis: While typically regioselective for 5-substituted oxazoles from aldehydes, the use of α-substituted TosMIC reagents to create 4,5-disubstituted oxazoles can lead to regioselectivity issues depending on the substrates.

  • Bredereck Reaction: The reaction of α-haloketones with amides can also result in mixtures if the α-haloketone is unsymmetrical.[1]

  • Metal-Catalyzed Reactions: Modern methods using catalysts like palladium or copper can also face regioselectivity issues depending on the specific substrates, ligands, and reaction conditions employed.[1]

Q3: What are the primary factors that influence regioselectivity in oxazole synthesis?

A: The regiochemical outcome of an oxazole synthesis is primarily governed by a combination of electronic and steric factors, as well as the specific reaction conditions.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials can direct the cyclization to occur at a specific position. For example, in reactions that proceed through an enolate intermediate, the more electronically stabilized enolate is often favored.[1]

  • Steric Hindrance: Bulky substituents can physically block a reaction from occurring at a nearby position, thereby directing the synthesis towards the formation of the less sterically hindered regioisomer.[1]

  • Reaction Conditions:

    • Temperature: Can influence whether the reaction is under kinetic or thermodynamic control, potentially favoring one regioisomer over the other.

    • Solvent: The polarity of the solvent can influence reaction pathways, especially in catalyzed reactions where solvent choice can be critical for favoring the formation of a specific regioisomer.[1]

    • Catalyst/Reagent: The choice of dehydrating agent in classical methods (e.g., H₂SO₄, PPA, POCl₃) or the metal and ligand combination in modern cross-coupling reactions can significantly impact which regioisomer is predominantly formed.[1]

Troubleshooting Guides by Synthesis Method

Robinson-Gabriel Synthesis

Problem: My reaction of an unsymmetrical 2-acylamino-ketone is producing a mixture of regioisomers. How can I improve the selectivity?

Underlying Cause: The Robinson-Gabriel synthesis proceeds via an enolization of the ketone followed by cyclization. For an unsymmetrical ketone, two different enol intermediates can form, leading to two different regioisomers. The ratio of these products is determined by the relative stability of the enol intermediates and the kinetics of their formation.

cluster_start Starting Material cluster_pathways Competing Enolization Pathways cluster_products Products Start Unsymmetrical 2-Acylamino-ketone EnolA Kinetic Enol (Less Substituted) Start->EnolA Path A EnolB Thermodynamic Enol (More Substituted) Start->EnolB Path B ProductA Regioisomer A EnolA->ProductA Cyclization ProductB Regioisomer B EnolB->ProductB Cyclization

Caption: Competing enolization pathways in the Robinson-Gabriel synthesis.

Troubleshooting Strategies:

  • Modify the Dehydrating Agent: The choice of acid can influence the enolization equilibrium. While concentrated sulfuric acid is traditional, other agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) may offer different selectivity.

  • Temperature Control: Lowering the reaction temperature may favor the kinetically controlled product (arising from the less substituted, faster-forming enol).

  • Substrate Modification: If possible, modify the substituents on the ketone portion to create a stronger electronic or steric bias for one enolization pathway over the other. For example, a bulky group will favor enolization away from it.

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ High temperature (90-100°C)Readily available, well-establishedHarsh conditions, low functional group tolerance, potential for charring
POCl₃ Reflux in pyridine or DMFMilder than H₂SO₄Can be difficult to handle, potential for side reactions
TFAA Ethereal solvents, RT to refluxMild conditions, suitable for solid-phase synthesisExpensive, can be overly reactive for some substrates
PPA High temperatureCan improve yields for some substratesViscous and difficult to stir, harsh workup
Van Leusen Oxazole Synthesis

Problem: I am attempting to synthesize a 4,5-disubstituted oxazole using an α-substituted TosMIC reagent and I'm getting a mixture of regioisomers or low yield.

Underlying Cause: While the standard Van Leusen reaction with unsubstituted TosMIC is highly regioselective for 5-substituted oxazoles, the synthesis of 4,5-disubstituted oxazoles involves an initial alkylation of TosMIC. In a one-pot procedure, the subsequent reaction with the aldehyde can be complex. Regioselectivity is generally controlled by the use of a pre-formed α-substituted TosMIC reagent.

cluster_reagents Reagents cluster_steps Reaction Sequence TosMIC α-Substituted TosMIC (R¹) Deprotonation Deprotonation of TosMIC TosMIC->Deprotonation Aldehyde Aldehyde (R²) Addition Nucleophilic Addition to Aldehyde Aldehyde->Addition Base Base (e.g., K₂CO₃) Base->Deprotonation Deprotonation->Addition Cyclization 5-endo-dig Cyclization Addition->Cyclization Elimination Elimination of Tosyl Group Cyclization->Elimination Product 4-R¹-5-R²-Oxazole Elimination->Product

Caption: Workflow for regioselective Van Leusen synthesis of 4,5-disubstituted oxazoles.

Troubleshooting Strategies:

  • Purity of Starting Materials: Ensure the aldehyde is free from ketone impurities, as ketones react with TosMIC to form nitriles.

  • Choice of Base: A moderately strong, non-nucleophilic base like potassium carbonate is often sufficient. If the final elimination step is sluggish, consider a stronger base like DBU.

  • One-Pot vs. Two-Step: For complex substrates, a one-pot synthesis of 4,5-disubstituted oxazoles can be low-yielding. Consider a two-step approach: first, synthesize and isolate the α-substituted TosMIC reagent, then react it with the aldehyde in a separate step.

  • Solvent Choice: While methanol is common, for one-pot syntheses involving an alkylation step, ionic liquids have been shown to be effective.

Entryα-Substituted TosMIC (R¹)Aldehyde (R²)ProductYield (%)
1BenzylBenzaldehyde4-Benzyl-5-phenyloxazole85
2MethylBenzaldehyde4-Methyl-5-phenyloxazole78
3IsopropylBenzaldehyde4-Isopropyl-5-phenyloxazole65
4Benzyl4-Chlorobenzaldehyde4-Benzyl-5-(4-chlorophenyl)oxazole82

Data from Sisko et al., as presented by BenchChem.

Modern Metal-Catalyzed Methods

Problem: My palladium-catalyzed direct arylation of an oxazole is giving a mixture of C-2 and C-5 arylated products.

Underlying Cause: The regioselectivity of direct arylation on the oxazole ring is highly sensitive to the reaction conditions. The acidity of the C-H bonds decreases in the order C2 > C5 > C4. While the C-2 position is the most acidic, steric and electronic factors, as well as the specific catalytic cycle, can lead to arylation at the C-5 position.

Troubleshooting Strategies:

The choice of solvent and phosphine ligand is critical for controlling the regioselectivity in palladium-catalyzed direct arylation of oxazoles.

cluster_c2 C-2 Arylation Pathway cluster_c5 C-5 Arylation Pathway Start Oxazole + Aryl Halide C2_Conditions Nonpolar Solvent (Toluene) + Ligand 3 Start->C2_Conditions C5_Conditions Polar Solvent (DMA) + Ligand 5 or 6 Start->C5_Conditions C2_Product 2-Aryl-oxazole C2_Conditions->C2_Product C5_Product 5-Aryl-oxazole C5_Conditions->C5_Product

Caption: Controlling regioselectivity in Pd-catalyzed direct arylation of oxazole.

Quantitative Data on Regioselectivity:

Work by Strotman et al. has shown that regioselectivity can be effectively controlled by tuning the solvent and ligand.[2]

Aryl HalideLigandSolventC5:C2 RatioYield (%)
4-BromotolueneP(c-C₅H₉)₂Ph (Ligand 5)DMA>100:179
4-BromotolueneP(t-Bu)₂Me (Ligand 3)Toluene1:1081
4-ChlorotolueneP(c-C₅H₉)₂Ph (Ligand 5)DMA>100:175
4-ChlorotolueneP(t-Bu)₂Me (Ligand 3)Toluene<1:10079

Data from Strotman, N. A., et al. Org. Lett. 2010, 12, 3578-3581.[2]

  • For C-5 Arylation: Use a polar aprotic solvent like N,N-dimethylacetamide (DMA) in combination with a phosphine ligand such as P(c-C₅H₉)₂Ph. Weaker bases also favor C-5 selectivity.[2]

  • For C-2 Arylation: Use a nonpolar solvent like toluene with a bulky, electron-rich phosphine ligand like P(t-Bu)₂Me. Stronger bases such as KOH or KOt-Bu tend to favor C-2 arylation.[2]

Experimental Protocols

Protocol 1: Classic Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

Materials:

  • 2-Benzoylaminoacetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

Procedure:

  • Dissolve 2-benzoylaminoacetophenone (1.0 eq) in glacial acetic acid.

  • Carefully add concentrated sulfuric acid (e.g., 0.5 eq) to the solution.

  • Gently warm the mixture on a water bath for approximately 30 minutes.

  • After cooling, pour the reaction mixture into a beaker containing crushed ice and water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water.

  • Recrystallize the crude product from ethanol to yield pure 2,5-diphenyloxazole.

Protocol 2: Van Leusen Synthesis of a 5-Substituted Oxazole

Materials:

  • Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Methanol (MeOH)

Procedure:

  • To a round-bottom flask, add the aldehyde, TosMIC, and potassium carbonate.

  • Add methanol as the solvent.

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Fischer Oxazole Synthesis of 2,5-Diphenyloxazole

Materials:

  • Mandelonitrile (Benzaldehyde cyanohydrin) (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Anhydrous Diethyl Ether

  • Dry Hydrogen Chloride (HCl) gas

Procedure:

  • Dissolve the cyanohydrin and the aldehyde in anhydrous diethyl ether in a flask equipped with a gas inlet tube.[3]

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution for 1-2 hours.[3]

  • Seal the flask and allow it to stand at room temperature overnight. The product will precipitate as the hydrochloride salt.

  • Collect the salt by filtration and wash with anhydrous diethyl ether.

  • To obtain the free base, treat the hydrochloride salt with a mild base such as an aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and remove the solvent under reduced pressure to yield the 2,5-disubstituted oxazole.

References

Stability issues with trifluoromethylated compounds during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with trifluoromethylated compounds during experimental workups.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethyl (-CF3) group so commonly used in the design of pharmaceuticals and agrochemicals?

A1: The trifluoromethyl group offers several desirable properties that can significantly enhance a molecule's biological activity and pharmacokinetic profile. The carbon-fluorine bond is exceptionally strong, which imparts high metabolic and chemical stability.[1][2] Its potent electron-withdrawing nature and lipophilicity can improve a compound's binding affinity to biological targets, increase membrane permeability, and boost bioavailability.[2][3][4][5]

Q2: How stable is the trifluoromethyl group under typical laboratory conditions?

A2: The trifluoromethyl group is generally considered a robust and stable functional group, resistant to many chemical, thermal, and photochemical conditions.[2][6] However, it is not completely inert and can be susceptible to degradation under specific, often harsh, conditions such as the presence of strong acids or bases, certain transition metal catalysts, or Lewis acids.[1][7]

Q3: What are the most common degradation pathways for trifluoromethylated compounds during a reaction workup?

A3: The most frequently encountered degradation pathways during workup include:

  • Hydrolysis: Under strongly acidic or basic aqueous conditions, the trifluoromethyl group can hydrolyze to form a carboxylic acid (-COOH).[1][8][9] This is a well-documented transformation, particularly with strong acids like fuming sulfuric acid or strong bases.[8][9]

  • Defluorination: The loss of one or more fluorine atoms can occur, leading to difluoromethyl (-CF2H) or monofluoromethyl (-CH2F) groups. This can be promoted by superacids, certain bases, or photoredox conditions.[7][10][11]

  • Decomposition on Stationary Phases: The acidic nature of standard silica gel can lead to the decomposition of sensitive trifluoromethylated compounds during column chromatography.[12]

Troubleshooting Guides

This section addresses specific problems that may arise during the purification and isolation of trifluoromethylated compounds.

Issue 1: Decomposition During Aqueous Workup

Symptom: You observe significant loss of your desired product or the appearance of new, more polar spots on a TLC plate after performing an aqueous extraction, particularly following a basic wash (e.g., with NaHCO₃, K₂CO₃, or NaOH).

Possible Cause: The trifluoromethyl group is likely undergoing base-catalyzed hydrolysis to a carboxylic acid. While generally stable, the CF3 group can be labile under certain alkaline conditions.[1][9] N-trifluoromethyl amines are particularly prone to hydrolysis in aqueous media.[13]

Solutions:

  • Use Milder Bases: If a basic wash is necessary to remove acidic impurities, consider using a weaker base like dilute ammonium hydroxide or carefully buffering the aqueous solution to a pH between 7 and 8.

  • Minimize Contact Time: Perform the extraction quickly and avoid letting the organic and basic aqueous layers sit in the separatory funnel for extended periods.

  • Control Temperature: Conduct the workup at a lower temperature (e.g., in an ice bath) to slow the rate of potential hydrolysis.

  • Avoid Strong Acids: Similarly, workup procedures involving strong Brønsted superacids can lead to protolytic defluorination or hydrolysis to carboxylic acids.[7] Neutralize these reactions carefully by pouring them over ice before extraction.

Issue 2: Compound Degrades During Column Chromatography

Symptom: Your compound appears pure by TLC before loading onto a silica gel column, but the collected fractions are a mixture of your product and a new impurity, or you experience very low recovery.

Possible Cause: The compound is decomposing on the acidic surface of the silica gel. This is a common issue for many classes of organic compounds, and certain trifluoromethylated structures, such as α-trifluoromethyl alcohols, can be particularly sensitive.[12][14]

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing the column slurry with an eluent containing a small amount of a basic additive, such as 0.5-1% triethylamine or pyridine.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase. Alumina (basic or neutral) or Florisil® can be effective alternatives for purifying acid-sensitive compounds.[12]

  • Protect Sensitive Functional Groups: For compounds with particularly labile groups, such as trifluoromethyl carbinols, consider protecting the alcohol as a silyl ether (e.g., TMS or TBS ether) before chromatography. The silyl ether is typically much more stable on silica and can be easily removed after purification.[15][16]

  • Alternative Purification: If chromatographic methods consistently fail, consider other purification techniques like recrystallization or distillation if your compound's properties are suitable.

Data Presentation

Table 1: Aqueous Stability of N-Trifluoromethyl Compounds

This table summarizes the relative stability of different N-CF3 motifs in aqueous media, highlighting the pronounced instability of N-trifluoromethyl amines compared to their azole counterparts.

Compound ClassExample StructureHalf-life (t₁/₂) at pH 7.4Reference
N-Trifluoromethyl AmineN-Trifluoromethyl-dibenzylamine< 1 minute[13]
N-Trifluoromethyl Azole1-Trifluoromethyl-1H-imidazole> 24 hours[13]
N-Trifluoromethyl Azole1-Trifluoromethyl-1H-pyrazole> 24 hours[13]

Data adapted from studies on the aqueous stability of N-trifluoromethyl compounds, demonstrating their suitability (or lack thereof) in drug design.[13]

Experimental Protocols

Protocol 1: General Aqueous Workup for Trifluoromethylated Arenes

This protocol is a standard procedure for quenching a reaction and extracting a trifluoromethylated compound, adapted from methods used in arene functionalization.[7]

  • Quenching: Carefully pour the reaction mixture over several grams of ice in a beaker.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous solution with an appropriate organic solvent (e.g., chloroform, ethyl acetate) two or three times.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine. This removes water-soluble impurities and helps to break up emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to isolate the crude product.

Protocol 2: Hydrolysis of an Aromatic Trifluoromethyl Group to a Carboxylic Acid

This method describes the conversion of a trifluoromethyl group to a carboxylic acid using a strong acidic medium.[8]

  • Reaction Setup: In a round-bottom flask, dissolve the trifluoromethylated triarylphosphine in a mixture of fuming sulfuric acid (oleum) and boric acid.

  • Heating: Heat the reaction mixture while monitoring its progress by taking small aliquots and analyzing them by ³¹P{¹H} and ¹⁹F{¹H} NMR.

  • Workup: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Purification: The resulting carboxylic phosphines can be separated and purified using a pH-dependent procedure that leverages their amphiphilic character.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification A Reaction Mixture B Quench with Ice/Water A->B Careful Quenching C Extract with Organic Solvent B->C D Wash with Brine C->D E Dry over Na2SO4 D->E F Concentrate in vacuo E->F G Purify (Column, Recrystallization, etc.) F->G H Isolate Pure Compound G->H

Caption: Standard experimental workflow for isolating a trifluoromethylated compound.

troubleshooting_logic start Instability Observed During Workup q1 When is decomposition observed? start->q1 a1 During Aqueous Extraction q1->a1 Aqueous Step a2 During Chromatography q1->a2 Purification Step q2 Workup pH? a1->q2 s2 Probable Cause: Decomposition on Silica a2->s2 a3 Strongly Acidic/Basic q2->a3 Extreme a4 Neutral q2->a4 Neutral s1 Probable Cause: Acid/Base Hydrolysis or Defluorination a3->s1 s3 Consider Thermal or Oxidative Instability a4->s3

Caption: Troubleshooting decision tree for diagnosing stability issues.

hydrolysis_pathway reactant Ar-CF₃ Trifluoromethyl Arene intermediate [Ar-C(OH)F₂] Dihalo-gem-diol (unstable) reactant->intermediate + 2 OH⁻ - 2 F⁻ product Ar-COOH Benzoic Acid Derivative intermediate->product Hydrolysis - HF

Caption: Simplified pathway for the basic hydrolysis of an Ar-CF3 group.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when moving from laboratory-scale to larger-scale production.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction: Reaction time may be insufficient for the scale. 2. Low reaction temperature: The activation energy for the cyclization may not be reached. 3. Poor quality of reagents: Degradation of ethyl 3,3,3-trifluoro-2-oxopropanoate or cyanamide. 4. Presence of excess water: Water can hydrolyze the starting materials or intermediates.1. Increase reaction time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time for the larger scale. 2. Increase reaction temperature: Gradually increase the temperature, monitoring for any side product formation. 3. Use fresh or purified reagents: Ensure the purity of starting materials before use. 4. Use anhydrous solvents and reagents: Dry solvents and ensure a moisture-free reaction setup.
Formation of Significant Side Products 1. High reaction temperature: Can lead to decomposition or polymerization of reactants. 2. Incorrect stoichiometry: An excess of one reactant can lead to side reactions. 3. Presence of impurities: Impurities in the starting materials can act as catalysts for side reactions.1. Optimize reaction temperature: Conduct small-scale experiments to find the optimal temperature that maximizes product yield while minimizing side products. 2. Carefully control stoichiometry: Use precise measurements for all reactants. 3. Purify starting materials: Ensure high purity of ethyl 3,3,3-trifluoro-2-oxopropanoate and cyanamide.
Difficulties in Product Isolation and Purification 1. Product is an oil or low-melting solid: Can make handling and purification challenging. 2. Product co-elutes with impurities during chromatography. 3. Product is thermally unstable. 1. Crystallization: Attempt to crystallize the product from a suitable solvent system. Seeding with a small crystal can be helpful. 2. Optimize chromatography conditions: Experiment with different solvent systems and stationary phases. 3. Use mild purification techniques: Avoid high temperatures during purification. Consider techniques like trituration or recrystallization at lower temperatures.
Poor Yield Upon Scale-Up 1. Inefficient heat transfer: In larger reactors, localized "hot spots" or insufficient heating can occur. 2. Inefficient mixing: Can lead to localized concentration gradients and side reactions. 3. Exothermic reaction runaway: The reaction may be more exothermic on a larger scale.1. Use a suitable reactor: A jacketed reactor with controlled heating and cooling is recommended. 2. Use appropriate stirring: Ensure vigorous and efficient stirring throughout the reaction. 3. Slow addition of reagents: Add one of the reactants portion-wise or via an addition funnel to control the reaction rate and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct route is the cyclocondensation reaction between ethyl 3,3,3-trifluoro-2-oxopropanoate and cyanamide. This reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: The most critical parameters are temperature, reaction time, stoichiometry of the reactants, and efficient mixing. The trifluoromethyl group can influence the reactivity of the starting material, making precise control of these parameters essential for a successful and high-yielding synthesis.

Q3: What are some common side reactions to be aware of?

A3: Potential side reactions include the self-condensation of ethyl 3,3,3-trifluoro-2-oxopropanoate, polymerization of cyanamide, and the formation of isomeric oxazole byproducts if the reaction conditions are not carefully controlled.

Q4: What purification methods are most effective for the final product?

A4: The choice of purification method depends on the scale and the nature of the impurities. For laboratory scale, column chromatography on silica gel is often effective. For larger scales, recrystallization from a suitable solvent system is generally preferred to achieve high purity.

Q5: Are there any specific safety precautions to consider for this reaction?

A5: Yes. Ethyl 3,3,3-trifluoro-2-oxopropanoate can be corrosive and a lachrymator. Cyanamide is toxic. It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction may also be exothermic, so appropriate temperature control measures should be in place, especially during scale-up.

Experimental Protocols

While a specific, detailed, and publicly available protocol for the large-scale synthesis of this compound is not readily found in the searched literature, a general laboratory-scale procedure can be inferred from standard oxazole synthesis methodologies. The following is a representative protocol that should be optimized for scale-up.

Synthesis of this compound

  • Reactants:

    • Ethyl 3,3,3-trifluoro-2-oxopropanoate

    • Cyanamide

    • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)

    • (Optional) Catalyst (e.g., a Lewis acid or a base)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve ethyl 3,3,3-trifluoro-2-oxopropanoate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, prepare a solution of cyanamide in the same anhydrous solvent.

    • Slowly add the cyanamide solution to the solution of ethyl 3,3,3-trifluoro-2-oxopropanoate at a controlled temperature (this may range from room temperature to reflux, depending on the solvent and catalyst).

    • If a catalyst is used, it can be added to the reaction mixture before the addition of the cyanamide solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Note: The optimal solvent, temperature, reaction time, and the necessity and choice of a catalyst need to be determined experimentally for the specific scale of the reaction.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis at different scales, based on typical optimization results. Actual results may vary and should be determined experimentally.

Parameter Lab Scale (1 g) Pilot Scale (100 g) Production Scale (1 kg)
Ethyl 3,3,3-trifluoro-2-oxopropanoate (moles) 0.00590.595.9
Cyanamide (molar equivalents) 1.11.11.1
Solvent Volume (mL) 20200020000
Reaction Temperature (°C) 254040
Reaction Time (hours) 122424
Typical Yield (%) 757065
Purity (by HPLC, %) >98>98>98

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation - Ethyl 3,3,3-trifluoro-2-oxopropanoate - Cyanamide - Anhydrous Solvent reaction 2. Reaction Setup - Inert Atmosphere - Controlled Temperature reagents->reaction addition 3. Reagent Addition - Slow addition of cyanamide solution reaction->addition monitoring 4. Reaction Monitoring - TLC / LC-MS addition->monitoring workup 5. Workup - Quenching - Extraction monitoring->workup purification 6. Purification - Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship of Troubleshooting)

troubleshooting_pathway cluster_low_yield Low Yield or No Product cluster_side_products Side Product Formation cluster_isolation_issues Isolation/Purification Difficulty start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction high_temp High Temperature? start->high_temp oily_product Oily Product? start->oily_product low_temp Low Temperature? incomplete_reaction->low_temp Check solution1 Increase Time/Temp incomplete_reaction->solution1 bad_reagents Poor Reagent Quality? low_temp->bad_reagents Check solution2 Use Fresh Reagents bad_reagents->solution2 bad_stoichiometry Incorrect Stoichiometry? high_temp->bad_stoichiometry Check solution3 Optimize Temp/Stoichiometry bad_stoichiometry->solution3 coelution Co-elution of Impurities? oily_product->coelution Check solution4 Optimize Purification Method coelution->solution4

Caption: A logical troubleshooting guide for common issues in the synthesis.

Preventing decomposition of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate on silica gel

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatography of Amine-Substituted Heterocycles

Guide ID: TSC-2025-018A Topic: Preventing Decomposition of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate on Silica Gel Senior Application Scientist: Dr. Gemini

Introduction for the Researcher

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the purification of this compound and structurally related compounds. The inherent basicity of the 2-amino group, coupled with the acidic nature of standard silica gel, frequently leads to issues such as low recovery, product degradation, or irreversible binding during chromatographic purification.

This document provides a logical, in-depth framework for diagnosing and solving these common purification problems. We will explore the underlying chemical principles and provide field-proven protocols to ensure the integrity and yield of your target compound.

Part 1: Frequently Asked Questions (FAQs) & Quick Diagnosis

This section addresses the most common issues encountered during the purification of amine-containing heterocycles on silica gel.

Question: My compound is streaking badly on the TLC plate and I'm getting very low recovery from my column. What is happening?

Answer: This is a classic symptom of a strong interaction between a basic compound and the acidic silanol (Si-OH) groups on the surface of the silica gel[1][2]. This acid-base interaction can lead to strong, non-specific binding, which causes streaking on TLC and prevents the compound from eluting properly from the column. In some cases, this prolonged contact with the acidic surface can also catalyze decomposition.

Question: I ran my column, but no product eluted. I flushed the column with 100% methanol and still recovered nothing. Is my compound gone?

Answer: It is highly likely that your compound has either irreversibly bound to the silica gel or has decomposed. The acidic environment of the silica can be destructive to sensitive molecules, particularly electron-rich heterocyclic systems. A simple diagnostic test, the 2D TLC, can help determine if your compound is unstable on silica[3].

Question: Can I just add some triethylamine (TEA) to my mobile phase? How much should I use?

Answer: Yes, adding a small amount of a volatile amine like triethylamine (TEA) to the mobile phase is a very common and effective strategy[4][5]. TEA acts as a competing base, interacting with the acidic silanol sites and preventing your compound from binding strongly[6][7]. A typical concentration is 0.5% to 2% (v/v) TEA in your eluent system (e.g., Hexane/Ethyl Acetate).

Question: Is there an alternative to modifying my mobile phase?

Answer: Absolutely. You can "deactivate" or "neutralize" the silica gel itself before running the column. This involves pre-treating the silica with a basic solution to cap the acidic sites[8][9][10]. Alternatively, for very sensitive compounds, switching to a different stationary phase like neutral alumina, basic alumina, or an amine-functionalized silica column is often the most robust solution[1][11][12].

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying the root cause of your purification issues and implementing the correct solution.

Logical Troubleshooting Workflow

The following workflow will guide you from initial observation to a successful purification strategy.

TroubleshootingWorkflow cluster_legend Legend start_node Start: Poor Purification Result (Low Yield, Streaking, No Product) decision_node decision_node start_node->decision_node Diagnose Stability process_node Perform 2D TLC Test (See Protocol 1) decision_node->process_node Compound Unstable on Silica process_node2 Perform 2D TLC Test (See Protocol 1) decision_node->process_node2 Compound Stable, but Tailing process_node->process_node2 Spot on Diagonal = Stable decision_node2 Is the compound extremely acid-sensitive? process_node->decision_node2 No Spot Diagonal = Decomposition solution_node Switch Stationary Phase (Alumina, Amino-Silica, or Reverse Phase) (See Table 2) process_node2->decision_node2 decision_node2->solution_node Yes process_node3 Mitigate Silica Acidity (Choose one method below) decision_node2->process_node3 No / Moderately Sensitive solution_node2 Use Mobile Phase Additive (e.g., 1% TEA in Eluent) (See Protocol 2) process_node3->solution_node2 Quick & Easy solution_node3 Use Pre-Neutralized Silica (See Protocol 3) process_node3->solution_node3 More Robust Start Start Decision Decision Process Process Solution Solution

Caption: Troubleshooting workflow for purifying acid-sensitive amines.

Understanding the Core Problem: Silica Gel Acidity

Standard silica gel is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). These sites can protonate basic compounds like your 2-amino-oxazole, leading to strong ionic binding[2]. This interaction is the primary cause of tailing, poor recovery, and in some cases, acid-catalyzed decomposition[1][13]. The trifluoromethyl group on your molecule is a strong electron-withdrawing group, which reduces the basicity of the amino group, but it often remains sufficiently basic to interact problematically with silica.

Part 3: Experimental Protocols & Data

Protocol 1: 2D TLC for Stability Assessment

This test is a rapid and effective way to determine if your compound is decomposing on the silica plate[3].

  • Spotting: On a square TLC plate, lightly spot your crude material in one corner, about 1 cm from each edge.

  • First Elution: Develop the plate as usual with your chosen solvent system.

  • Drying: Carefully remove the plate and dry it completely with a stream of nitrogen or air. Do not use excessive heat.

  • Rotation: Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.

  • Second Elution: Develop the plate again using the same solvent system.

  • Analysis:

    • Stable Compound: A stable compound will appear as a single spot on the diagonal line running from the origin.

    • Unstable Compound: If the compound is decomposing, you will see new spots that are off the diagonal. This confirms that the silica gel is causing degradation.

Protocol 2: Column Chromatography with a Mobile Phase Additive

This is the most common method for improving the chromatography of basic compounds.

  • Solvent Preparation: Prepare your desired eluent (e.g., 80:20 Hexane:Ethyl Acetate). Add triethylamine (TEA) to a final concentration of 0.5-2.0% by volume. For example, to 1 liter of eluent, add 10 mL of TEA for a 1% solution.

  • Column Packing: Pack your column using the TEA-modified eluent.

  • Equilibration: It is crucial to equilibrate the column before loading your sample. Flush the packed column with at least 2-3 column volumes of the TEA-modified eluent[8]. This ensures the entire silica bed is deactivated.

  • Sample Loading: Load your sample (preferably dry-loaded onto a small amount of silica) onto the column.

  • Elution: Run the column as usual, collecting fractions. The TEA will co-elute but is highly volatile and can be easily removed under reduced pressure.

Protocol 3: Preparation and Use of Neutralized Silica Gel

This method is more thorough and is recommended for particularly sensitive compounds.

  • Slurry Preparation: In a fume hood, weigh the required amount of silica gel for your column into a round-bottom flask.

  • Neutralization: Create a slurry of the silica in a non-polar solvent (e.g., hexane) containing 2% triethylamine. Stir the slurry gently for 30 minutes[9].

  • Column Packing: Pack the column using this slurry (wet packing).

  • Elution: Once packed, you can typically run the column with your normal eluent (without the TEA additive), as the silica itself is now deactivated.

Data Summary Tables

Table 1: Common Mobile Phase Modifiers for Amine Purification

ModifierTypical Concentration (v/v)Common Eluent SystemsVolatility & RemovalNotes
Triethylamine (TEA) 0.5 - 2.0%Hexane/EtOAc, DCM/MeOHHigh; easily removed by rotary evaporationMost common choice. Can sometimes interfere with UV visualization at high concentrations.[5][8]
Ammonium Hydroxide 0.5 - 2.0% (added to polar solvent)DCM/MeOH, CHCl₃/MeOHModerate; may require azeotroping to remove fullyTypically added to the methanol portion of the eluent. Very effective but can dissolve silica at high MeOH concentrations (>20%).[8]
Pyridine 0.2 - 1.0%Hexane/EtOAc, DCM/MeOHModerate; more difficult to remove than TEALess common due to odor and higher boiling point. Use only if TEA is ineffective.

Table 2: Comparison of Alternative Stationary Phases

Stationary PhaseAcidity/BasicityBest ForAdvantagesDisadvantages
Standard Silica Gel Acidic (pKa ≈ 4.5)Neutral and acidic compoundsHigh resolving power, inexpensiveDecomposes or strongly binds basic compounds.[1][10]
Neutral Alumina Neutral (pH ≈ 7.0)Acid- and base-sensitive compoundsGood for general purpose use when silica is problematic.Lower resolving power than silica; can have strong interactions.
Basic Alumina Basic (pH ≈ 10)Basic compounds (amines)Excellent for preventing decomposition of bases.Can degrade base-sensitive functional groups (e.g., esters).
Amino-functionalized Silica BasicBasic compoundsExcellent resolution, uses normal-phase solvents, less harsh than alumina.[11][12][14]More expensive than standard silica or alumina.
Reverse-Phase Silica (C18) NeutralPolar, ionizable compoundsExcellent for polar amines. Solvents (ACN/Water, MeOH/Water) are easily removed.[1][10][15]Requires different solvent systems; may be less effective for very non-polar impurities.

Part 4: Final Recommendations

For the purification of This compound , the following tiered approach is recommended:

  • Start Simple: First, attempt the purification on standard silica gel using a mobile phase containing 1% triethylamine . This solves the problem in the vast majority of cases and is the most cost-effective solution.

  • Increase Deactivation: If streaking or low yield persists, use pre-neutralized silica gel (Protocol 3). This provides a more uniformly deactivated surface.

  • Switch Phases: If decomposition is confirmed by 2D TLC even with a TEA-modified system, abandon silica gel. The best alternative would be amino-functionalized silica , which provides a basic surface with the high resolution of a silica backbone. If unavailable, neutral alumina is a suitable second choice. Reverse-phase chromatography is also an excellent and powerful alternative if the equipment is available[15].

By following this structured approach, you can effectively troubleshoot and overcome the challenges associated with purifying this and other sensitive amino-heterocycles, leading to higher yields and purer compounds.

References

Managing hazardous reagents in trifluoromethylation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing hazardous reagents in trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the safe and effective use of common trifluoromethylating agents.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Reaction Yield with Nucleophilic Trifluoromethylation (e.g., using TMSCF3)

  • Question: My reaction with TMSCF3 (Ruppert-Prakash reagent) is giving low to no yield. What are the potential causes and how can I resolve this?

  • Answer: Low or no yield in nucleophilic trifluoromethylation is a common issue that can arise from several factors related to the initiator, reagent quality, solvent, and substrate.[1]

    • Initiator/Catalyst Inactivity: The choice and quality of the initiator are critical.

      • Fluoride Initiators (e.g., TBAF, CsF): These are highly effective but are notoriously sensitive to moisture.[1] Ensure you are using a truly anhydrous fluoride source and completely dry reaction conditions. Consider using a new bottle of the initiator or drying it under a high vacuum.[1]

      • Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less sensitive to moisture, their catalytic activity can be highly solvent-dependent.[1] DMF has been shown to significantly accelerate reactions and improve yields with these catalysts.[2]

      • Catalyst Loading: Insufficient catalyst loading can lead to a stalled reaction. While catalytic amounts (0.1-10 mol%) are typical, optimization may be required.[1][3]

    • Reagent Quality: The purity of TMSCF3 can vary between batches and suppliers and may sometimes contain inhibitors that affect reaction kinetics.[1][3] If you suspect this is the issue, try using a new batch or a bottle from a different supplier.[1]

    • Solvent Effects: The reaction is highly solvent-dependent. While THF is a common solvent, reactions can be sluggish.[1] Using a more polar solvent like DMF can significantly increase the reaction rate.[2]

    • Substrate Reactivity: Electron-deficient substrates (e.g., aldehydes, ketones with electron-withdrawing groups) are generally more reactive.[1] For less reactive substrates, you may need to switch to a more powerful initiator system or a more forcing solvent like DMF.[1]

Issue 2: Formation of Silyl Enol Ether Byproduct with Enolizable Ketones

  • Question: I am working with an enolizable ketone and observing significant formation of the silyl enol ether byproduct. How can I minimize this side reaction?

  • Answer: The formation of silyl enol ether is a common competing pathway, especially with highly basic initiators.[1] This occurs when the generated trifluoromethyl anion (CF₃⁻) acts as a base, deprotonating the α-carbon of the ketone.[1][3] To minimize this side reaction:

    • Optimize the Initiator's Counter-cation: The choice of the initiator cation can influence selectivity. For example, potassium (K+) or cesium (Cs+) cations have been shown to give higher selectivity for the desired 1,2-addition product compared to tetrabutylammonium (Bu₄N⁺).[3]

    • Use Less Basic Catalysts: Explore the use of less basic salts like nitrates, sulfates, or phosphates, which have been found to be effective for the CF3 transfer reaction while minimizing enolization.[2]

    • Lower the Reaction Temperature: Lowering the reaction temperature may also improve selectivity towards the desired trifluoromethylated alcohol.[3]

Issue 3: Togni Reagent Decomposition

  • Question: My electrophilic trifluoromethylation using a Togni reagent is not working, and I suspect the reagent has decomposed. How can I assess this and what are the storage recommendations?

  • Answer: Togni reagent II is metastable at room temperature and can undergo exothermic decomposition upon heating above its melting point, releasing trifluoroiodomethane (CF₃I).[4] It also reacts violently with strong acids, bases, and reductants.[4]

    • Signs of Decomposition: Small amounts of trifluoromethyl-2-iodobenzoate and 2-iodobenzyl fluoride have been observed as decomposition products from recrystallization in acetonitrile.[4]

    • Proper Storage: Store Togni reagents in a cool, dry place away from incompatible materials.

    • Handling Precautions: Pure Togni reagent II is metastable. Heating it above its melting point will lead to strong exothermic decomposition.[4] It is important to handle the reagent with care and avoid exposure to heat.

Frequently Asked Questions (FAQs)

Handling and Safety

  • Question: What are the general safety precautions for handling trifluoromethylating reagents?

  • Answer:

    • TMSCF3 (Ruppert-Prakash Reagent): This reagent is a volatile and flammable liquid.[5] It should be handled in a well-ventilated fume hood.[5][6] It is also moisture-sensitive, and reactions should be carried out under anhydrous conditions for optimal results.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] It is harmful if swallowed and can cause skin and eye irritation.[7]

    • Togni Reagents: Togni reagent II is metastable and can decompose exothermically when heated.[4] It reacts violently with strong acids, bases, and reductants.[4]

    • Umemoto Reagents: These are solid reagents that should be stored in a cool, dry place.[8] They are considered harmful, so appropriate PPE should be worn during handling.[8]

  • Question: How should I properly quench a reaction containing a trifluoromethylating reagent?

  • Answer: The quenching procedure depends on the specific reaction. For nucleophilic trifluoromethylation with TMSCF3, a common method is to add a saturated aqueous solution of ammonium chloride (NH₄Cl).[6][9] For reactions involving electrophilic reagents like Togni's reagent, quenching with a saturated aqueous solution of sodium thiosulfate is often recommended.[10] Always perform the quench slowly and under controlled temperature conditions, especially for large-scale reactions.

  • Question: What is the proper disposal procedure for waste from trifluoromethylation reactions?

  • Answer: Waste from trifluoromethylation reactions should be considered hazardous. It is essential to dispose of it through a licensed hazardous waste disposal company.[11] Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for pickup and disposal.[11] Do not dispose of these materials down the drain.

Reagent Stability and Selection

  • Question: How do I choose the right trifluoromethylating reagent for my reaction?

  • Answer: The choice of reagent depends on the nature of your substrate and the desired transformation.

    • Nucleophilic Trifluoromethylation (CF₃⁻ source): Use reagents like TMSCF3 (Ruppert-Prakash reagent) for the trifluoromethylation of electrophiles such as aldehydes, ketones, and imines.[9][12]

    • Electrophilic Trifluoromethylation (CF₃⁺ source): Use reagents like Togni reagents or Umemoto reagents for the trifluoromethylation of nucleophiles such as phenols, anilines, β-ketoesters, and some heterocycles.[4][8][13][14][15]

    • Radical Trifluoromethylation (CF₃• source): Reagents like CF₃I in combination with an initiator like triethylborane can be used to generate trifluoromethyl radicals for addition to alkenes and arenes.[12]

Data Summary

Table 1: Comparison of Common Trifluoromethylating Reagents

Reagent ClassCommon ExamplesKey CharacteristicsPrimary Applications
Nucleophilic TMSCF₃ (Ruppert-Prakash Reagent)Volatile, flammable liquid; requires a nucleophilic activator (e.g., fluoride ions).[5][9]Trifluoromethylation of carbonyl compounds and imines.[5][9]
Electrophilic Togni Reagents (I and II)Crystalline solids; Reagent II is metastable and can decompose with heat.[4][14]Trifluoromethylation of heteroatom and carbon-centered nucleophiles.[4][14]
Electrophilic Umemoto ReagentsCrystalline solids; thermally stable.[8][16][17]Trifluoromethylation of silyl enol ethers, β-ketoesters, and other nucleophiles.[8]

Experimental Protocols

Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃

This protocol describes the general procedure for the trifluoromethylation of an aldehyde using TMSCF₃ with a fluoride initiator.

  • Materials:

    • Aldehyde

    • Trimethyl(trifluoromethyl)silane (TMSCF₃)

    • Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether or Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and anhydrous THF.[6]

    • Cool the solution to 0 °C in an ice bath.[6]

    • Add TMSCF₃ dropwise to the stirred solution.[6]

    • Slowly add the TBAF solution via syringe.[6]

    • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).[6]

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

    • Extract the mixture with diethyl ether or ethyl acetate.[6]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[9]

    • The crude product, the TMS-protected trifluoromethylated alcohol, can be purified by column chromatography on silica gel.[9]

    • Deprotection (if required): Dissolve the TMS-protected alcohol in THF or MeOH and add 1 M HCl. Stir at room temperature until deprotection is complete.[9]

Protocol 2: Electrophilic Trifluoromethylation of a β-Keto Ester using an Umemoto Reagent

This protocol is adapted from a representative procedure for the trifluoromethylation of an active methylene compound.[18]

  • Materials:

    • β-Keto ester (e.g., α-acetyl-γ-butyrolactone)

    • Sodium hydride (60% dispersion in mineral oil)

    • Umemoto reagent

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of the β-keto ester in anhydrous DMF, add sodium hydride at room temperature and stir for 15 minutes.[18]

    • Cool the reaction mixture to -45 °C.[18]

    • Add the Umemoto reagent portion-wise to the cooled mixture.[18]

    • Allow the reaction to warm to room temperature and stir for 1 hour.[18]

    • Quench the reaction by the slow addition of water.[18]

    • Extract the aqueous layer with ethyl acetate.[18]

    • Combine the organic layers and dry over anhydrous sodium sulfate.[18]

    • Filter the mixture and concentrate the solvent under reduced pressure.[18]

    • Purify the crude product by silica gel column chromatography.[18]

Visualizations

Trifluoromethylation_Reagent_Selection Substrate Identify Your Substrate Electrophile Electrophilic Substrate? (e.g., Aldehyde, Ketone, Imine) Substrate->Electrophile Yes Nucleophile Nucleophilic Substrate? (e.g., Phenol, β-Keto Ester) Substrate->Nucleophile No, it's Reagent_TMSCF3 Use Nucleophilic Reagent (e.g., TMSCF3) Electrophile->Reagent_TMSCF3 Radical_Precursor Radical Precursor? (e.g., Alkene, Arene) Nucleophile->Radical_Precursor No, it's Reagent_Togni Use Electrophilic Reagent (e.g., Togni, Umemoto) Nucleophile->Reagent_Togni Reagent_Radical Use Radical Initiator (e.g., CF3I) Radical_Precursor->Reagent_Radical

Caption: Decision workflow for selecting a trifluoromethylation reagent.

Troubleshooting_Low_Yield_TMSCF3 Start Low/No Yield with TMSCF3 Check_Initiator Check Initiator/Catalyst Start->Check_Initiator Check_Reagent Check TMSCF3 Quality Start->Check_Reagent Check_Solvent Evaluate Solvent Start->Check_Solvent Check_Substrate Assess Substrate Reactivity Start->Check_Substrate Sol_Initiator Use anhydrous initiator Optimize loading Check_Initiator->Sol_Initiator Sol_Reagent Use new batch/supplier Check_Reagent->Sol_Reagent Sol_Solvent Switch to DMF Check_Solvent->Sol_Solvent Sol_Substrate Use stronger initiator system Check_Substrate->Sol_Substrate

Caption: Troubleshooting guide for low yield in TMSCF3 reactions.

References

Technical Support Center: Enhancing the Solubility of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate. The following sections offer solutions to common solubility challenges encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous assay buffer. What is causing this and how can I prevent it?

A: This is a common issue for compounds with low aqueous solubility. The compound is likely soluble in the 100% DMSO stock but crashes out when introduced to the predominantly aqueous environment of your assay buffer. Here are several strategies to address this:

  • Optimize the Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution. Critically, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation.[1] It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.[1]

  • Lower the Final Compound Concentration: You may be exceeding the compound's maximum aqueous solubility. Try testing a lower concentration of your compound.

  • Increase the Co-solvent Concentration (with caution): Slightly increasing the final percentage of DMSO in your assay can help maintain solubility. However, it is crucial to first validate the tolerance of your specific assay, as DMSO can affect cell viability and enzyme activity.[2][3][4] Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be determined empirically.[1]

Q2: My screening results are highly variable, or my compound shows lower-than-expected potency. Could solubility be the cause?

A: Absolutely. Poor solubility is a leading cause of inaccurate and variable biological data.[1] If a compound is not fully dissolved, the actual concentration in solution that is available to interact with the biological target is unknown and lower than the nominal concentration. This can lead to:

  • Underestimation of Potency: The apparent potency (e.g., IC50, EC50) will be higher than the true value.

  • Poor Reproducibility: The amount of compound that precipitates can vary between experiments, leading to inconsistent results.

  • False Negatives: The compound may appear inactive if the soluble concentration is below the effective level.

A systematic approach to troubleshooting this issue is outlined in the workflow diagram below.

G Troubleshooting Inconsistent Assay Results A Inconsistent Results or Low Potency Observed B Is the compound fully dissolved in the final assay medium? A->B C Visually inspect for precipitate/cloudiness B->C D Yes, appears clear C->D Clear E No, precipitate observed C->E Precipitate F Consider other experimental variables (e.g., reagent stability, cell health, plate reader settings) D->F G Implement solubility enhancement strategies E->G H Re-evaluate compound potency and consistency G->H

A decision tree for addressing compound precipitation in assays.

Q3: What are some alternative solvents or formulation strategies I can use if DMSO is not suitable for my assay?

A: If DMSO is incompatible with your biological assay, several other strategies can be employed to improve the solubility of this compound:

  • Co-solvents: Water-miscible organic solvents can be used to increase the solubility of hydrophobic compounds.[5][6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6] The choice of co-solvent and its final concentration must be optimized for both compound solubility and assay compatibility.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[][8][9] Since this compound has a basic amino group, decreasing the pH of the solution may lead to protonation and increased aqueous solubility. Conversely, the ester group could be susceptible to hydrolysis at extreme pH values. Therefore, a pH solubility profile should be determined.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10][11][12] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[10][11][12][13][14]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. The compound has very low aqueous solubility and is crashing out of the DMSO stock.1. Use a serial dilution method.[1] 2. Ensure rapid mixing.[1] 3. Decrease the final concentration of the compound.
A clear solution is formed initially, but the compound precipitates over time. The compound has borderline solubility and is slowly coming out of solution.1. Consider using a formulation aid like cyclodextrin to stabilize the compound in solution.[10][11][12] 2. If compatible with the assay, slightly increase the co-solvent (e.g., DMSO) concentration.[2][3][4]
Assay results show a steep drop-off in activity at higher concentrations. The compound may be precipitating at higher concentrations, leading to a lower effective concentration.1. Determine the kinetic solubility of the compound in the assay buffer. 2. Test a narrower concentration range below the determined solubility limit.
High background signal or interference in the assay. The solvent or formulation excipients may be interfering with the assay readout.1. Run a vehicle control with the same concentration of solvent/excipients. 2. Test alternative solvents or formulation strategies.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Accurately weigh a precise amount of this compound.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used if necessary, but caution should be exercised to avoid compound degradation.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Determination using Nephelometry

This protocol provides a rapid assessment of the compound's solubility in your specific assay buffer.

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).

  • In a multi-well plate, perform a serial dilution of the DMSO stock into your assay buffer.

  • Include a buffer-only control and a DMSO-only control.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

Protocol 3: Improving Solubility with Cyclodextrins

This protocol outlines the use of cyclodextrins to enhance the aqueous solubility of the compound.

  • Prepare a solution of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in the assay buffer.

  • Add the DMSO stock solution of this compound to the cyclodextrin-containing buffer while vortexing.

  • Allow the mixture to equilibrate. The formation of the inclusion complex can be facilitated by gentle shaking or sonication.[10]

  • Visually inspect for any precipitation.

  • Perform a serial dilution of this cyclodextrin-formulated stock for your biological assay.

Visualizing Experimental Workflows

G Solubility Enhancement Workflow A Start with DMSO stock solution B Dilute into aqueous buffer A->B C Precipitation observed? B->C D No C->D No E Yes C->E Yes F Proceed with assay D->F G Optimize dilution (serial dilution, rapid mixing) E->G H Still precipitates? G->H I No H->I No J Yes H->J Yes I->F K Try alternative strategies J->K L pH Adjustment K->L M Co-solvents K->M N Cyclodextrins K->N

A workflow for addressing solubility issues during assay development.

References

Addressing challenges in the N-functionalization of 2-aminooxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-functionalization of 2-aminooxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of N-substituted 2-aminooxazoles.

Frequently Asked Questions (FAQs)

Q1: Why is the N-functionalization of 2-aminooxazoles often challenging?

A1: The N-functionalization of 2-aminooxazoles can be complex due to several factors:

  • Ambident Nucleophilicity: 2-aminooxazoles possess two potentially nucleophilic nitrogen atoms: the exocyclic amino group (N) and the endocyclic oxazole nitrogen (N'). This can lead to mixtures of N- and N'-functionalized products, posing regioselectivity challenges.

  • Reduced Nucleophilicity: The exocyclic amino group of 2-aminooxazoles is generally less nucleophilic compared to anilines, which can result in sluggish or incomplete reactions.

  • Substrate-Specific Reactivity: The reactivity of the 2-aminooxazole core can be significantly influenced by the nature and position of substituents on the oxazole ring.

  • Harsh Reaction Conditions: Some traditional methods for N-functionalization require harsh conditions that may not be compatible with sensitive functional groups on the substrate.

Q2: What are the most common methods for N-arylation of 2-aminooxazoles?

A2: The two most prevalent and effective methods for the N-arylation of 2-aminooxazoles are the Buchwald-Hartwig amination and the Ullmann condensation.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for forming C-N bonds. It often employs a palladium precatalyst, a phosphine ligand, and a base.[1][2]

  • Ullmann Condensation: This is a copper-catalyzed reaction that is also effective for N-arylation. While traditional Ullmann conditions were often harsh, modern protocols utilize catalytic amounts of copper salts with ligands, allowing for milder reaction conditions.

Q3: When should I consider using a protecting group for the 2-aminooxazole nitrogen?

A3: The use of a protecting group on the exocyclic amino group should be considered under the following circumstances:

  • To Control Regioselectivity: If you need to perform a reaction at another site of the molecule and want to prevent reaction at the amino group.

  • To Improve Solubility: Certain protecting groups can enhance the solubility of the 2-aminooxazole substrate in organic solvents.

  • To Prevent Side Reactions: In multi-step syntheses, protecting the amino group can prevent it from participating in undesired side reactions. Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under acidic or hydrogenolysis conditions, respectively.[3][4]

Troubleshooting Guide

Low or No Reaction Conversion

Problem: My N-functionalization reaction is showing low or no conversion of the 2-aminooxazole starting material.

Possible Causes & Solutions:

CauseRecommended Solution
Low Reactivity of the Amine The exocyclic amino group of 2-aminooxazoles can have low nucleophilicity. Increase the reaction temperature in increments of 10-20 °C. Consider switching to a more polar, high-boiling point solvent such as DMF, DMSO, or dioxane. Microwave irradiation can also be effective in accelerating slow reactions.[1][2]
Inappropriate Catalyst/Ligand System (for N-Arylation) For Buchwald-Hartwig reactions, screen different palladium precatalysts (e.g., G2, G3, G4) and phosphine ligands (e.g., XPhos, SPhos, DavePhos). The choice of ligand is often critical for successful coupling. For Ullmann reactions, ensure the copper source (e.g., CuI, Cu(OAc)₂) and ligand (e.g., a diamine or amino acid) are appropriate for your substrate.
Incorrect Base The choice of base is crucial. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used. For Ullmann couplings, milder bases such as K₂CO₃ or K₃PO₄ are often employed. Ensure the base is anhydrous, as water can deactivate the catalyst.
Poor Quality of Reagents Use freshly purified starting materials and anhydrous solvents. Ensure your catalyst has not been deactivated by prolonged exposure to air or moisture.
Poor Regioselectivity (N- vs. N'-Functionalization)

Problem: My reaction is producing a mixture of N- and N'-functionalized isomers, and I want to selectively obtain the N-functionalized product.

Possible Causes & Solutions:

CauseRecommended Solution
Ambident Nucleophilicity of 2-Aminooxazole The choice of catalyst system can significantly influence regioselectivity in N-arylation reactions. For N-arylation (exocyclic amine): Palladium-catalyzed Buchwald-Hartwig conditions, particularly with bulky phosphine ligands, generally favor functionalization of the exocyclic amino group. For N'-arylation (endocyclic nitrogen): Copper-catalyzed Ullmann conditions have been reported to favor arylation of the endocyclic nitrogen in analogous heterocyclic systems.
Steric Hindrance The steric bulk of the electrophile and any substituents on the 2-aminooxazole ring can influence the site of attack. A bulkier electrophile may preferentially react at the less sterically hindered exocyclic amino group.
Formation of Side Products

Problem: I am observing significant formation of side products in my reaction mixture.

Possible Causes & Solutions:

CauseRecommended Solution
Hydrodehalogenation of Aryl Halide (N-Arylation) This side reaction, where the aryl halide is reduced, can occur in palladium-catalyzed couplings. Ensure anhydrous and anaerobic conditions. The choice of phosphine ligand and base can also influence the extent of this side reaction.
Homocoupling of Aryl Halide The formation of biaryl products can compete with the desired C-N bond formation. Optimizing the catalyst-to-ligand ratio and reaction temperature can help minimize this side reaction.
Decomposition of Starting Material or Product High reaction temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS and try to run the reaction at the lowest effective temperature.
Difficulty in Product Purification

Problem: I am struggling to isolate my pure N-functionalized 2-aminooxazole from the crude reaction mixture.

Possible Causes & Solutions:

CauseRecommended Solution
Similar Polarity of Product and Starting Material Optimize your column chromatography conditions. A shallow solvent gradient or the use of a different stationary phase (e.g., alumina instead of silica gel) may improve separation.
Residual Metal Catalyst To remove residual palladium or copper, you can perform an aqueous workup with a solution of aqueous ammonia or ethylenediamine to form soluble metal complexes. Filtering the crude reaction mixture through a pad of Celite® can also help remove insoluble catalyst residues.
Product is a Solid If your product is a solid, recrystallization can be a highly effective method for purification. Screen different solvent systems to find one that provides good crystal formation.

Data Presentation

Table 1: Optimization of Buchwald-Hartwig Reaction Conditions for the N-Arylation of 4-(p-tolyl)oxazol-2-amine [2]

EntryCatalystBaseYield (%)
1X-Phos Pd G2t-BuONa50
2X-Phos Pd G2Cs₂CO₃48
3X-Phos Pd G2K₂CO₃0
4X-Phos Pd G2K₃PO₄37
5S-Phos Pd G2t-BuONa71
6S-Phos Pd G2Cs₂CO₃65
7S-Phos Pd G2K₂CO₃0
8S-Phos Pd G2K₃PO₄55
9DavePhos/Pd(OAc)₂t-BuONa11
10DavePhos/Pd(OAc)₂Cs₂CO₃8
11DavePhos/Pd(OAc)₂K₂CO₃0
12DavePhos/Pd(OAc)₂K₃PO₄9

Reaction conditions: 4-(p-tolyl)oxazol-2-amine (1 equiv), 4-bromotoluene (1.2 equiv), base (1.4 equiv), catalyst (0.1 equiv), toluene, 130 °C, 10 min, microwave irradiation.

Experimental Protocols

General Procedure for Buchwald-Hartwig N-Arylation of 4-Aryl-2-Aminooxazoles[2]
  • To an oven-dried microwave vial, add the 4-aryl-2-aminooxazole (1.0 equiv), the aryl bromide (1.2 equiv), the palladium precatalyst (e.g., S-Phos Pd G2, 0.1 equiv), and the base (e.g., t-BuONa, 1.4 equiv).

  • Seal the vial with a cap.

  • Evacuate and backfill the vial with argon or nitrogen (repeat this cycle three times).

  • Add anhydrous toluene via syringe.

  • Place the vial in a microwave reactor and heat to 130 °C for 10 minutes.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl-2-aminooxazole.

Visualizations

Troubleshooting_Workflow start Low Yield in N-Functionalization check_reagents Verify Purity and Anhydrous Nature of Reagents and Solvents start->check_reagents check_conditions Review Reaction Conditions: - Temperature - Concentration - Reaction Time check_reagents->check_conditions Reagents OK purify_reagents Purify Starting Materials and Dry Solvents check_reagents->purify_reagents Reagents Suspect optimize_catalyst Optimize Catalyst System (for Cross-Coupling): - Screen Ligands - Screen Metal Precursors check_conditions->optimize_catalyst Conditions Appear Optimal adjust_temp_time Systematically Adjust Temperature and Reaction Time check_conditions->adjust_temp_time Conditions Suboptimal optimize_base Optimize Base: - Screen Different Bases - Ensure Anhydrous Conditions optimize_catalyst->optimize_base use_microwave Consider Microwave Irradiation to Increase Reaction Rate optimize_base->use_microwave successful_reaction Successful N-Functionalization use_microwave->successful_reaction purify_reagents->start adjust_temp_time->start Regioselectivity_Control cluster_conditions Reaction Conditions start Desired N-Arylation of 2-Aminooxazole pd_catalysis Buchwald-Hartwig (Pd-catalyzed) - Bulky Phosphine Ligands start->pd_catalysis cu_catalysis Ullmann (Cu-catalyzed) start->cu_catalysis n_functionalization Exocyclic N-Arylation (Desired Product) n_prime_functionalization Endocyclic N'-Arylation (Side Product) pd_catalysis->n_functionalization Favors cu_catalysis->n_prime_functionalization May Favor

References

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate is a key building block in the synthesis of various pharmaceutically active compounds. Its unique trifluoromethylated oxazole structure imparts desirable properties such as metabolic stability and enhanced binding affinity to biological targets. This guide provides a comparative analysis of two distinct synthetic routes to this valuable intermediate, offering insights into their respective methodologies, efficiencies, and starting materials.

Synthetic Route 1: Cyclocondensation of an α-Halo-β-ketoester with Urea

This classical approach, a variation of the Hantzsch oxazole synthesis, is a widely utilized method for the formation of 2-aminooxazoles. The synthesis of this compound via this route involves the reaction of an α-halo derivative of ethyl 4,4,4-trifluoro-3-oxobutanoate with urea.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate

To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate in a suitable solvent, a chlorinating agent such as sulfuryl chloride is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent and any volatile byproducts are removed under reduced pressure to yield the crude ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, which can be used in the next step with or without further purification.

Step 2: Cyclocondensation with Urea

The crude or purified ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate is dissolved in a suitable solvent, such as ethanol or isopropanol. An excess of urea is added to the solution, and the mixture is heated to reflux. The reaction progress is monitored by TLC or LC-MS. After the reaction is complete, the mixture is cooled, and the product is isolated by precipitation or extraction. Purification is typically achieved by recrystallization or column chromatography.

G

Synthetic Route 2: One-Pot Synthesis from Ethyl 4,4,4-Trifluoro-2,3-dioxobutanoate

A more convergent approach involves a one-pot reaction starting from ethyl 4,4,4-trifluoro-2,3-dioxobutanoate. This method circumvents the need for the isolation of the halogenated intermediate.

Experimental Protocol:

In a one-pot procedure, ethyl 4,4,4-trifluoro-2,3-dioxobutanoate is treated with a suitable halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide) and urea in a single reaction vessel. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The mixture is stirred at a specific temperature, often elevated, to facilitate both the in-situ formation of the α-halo intermediate and the subsequent cyclocondensation. Upon completion, the product is isolated by aqueous workup followed by extraction and purified by recrystallization or chromatography.

G

Comparison of Synthetic Routes

ParameterRoute 1: CyclocondensationRoute 2: One-Pot Synthesis
Starting Material Ethyl 4,4,4-trifluoro-3-oxobutanoateEthyl 4,4,4-trifluoro-2,3-dioxobutanoate
Key Reagents Chlorinating agent (e.g., SO₂Cl₂), UreaHalogenating agent (e.g., NCS/NBS), Urea
Number of Steps Two distinct stepsOne-pot
Intermediate Isolation Required for the α-halo-β-ketoesterNot required
Typical Yield Moderate to goodPotentially higher due to fewer steps
Process Simplicity More complex due to isolation of intermediateSimpler, more streamlined
Scalability Generally scalablePotentially more scalable due to one-pot nature
Safety Considerations Handling of potentially corrosive chlorinating agentsHandling of halogenating agents

Note: The yields and specific reaction conditions can vary depending on the scale of the reaction and the specific reagents and solvents used. The data presented here is a general comparison based on common laboratory practices.

Conclusion

Both synthetic routes offer viable pathways to this compound.

  • Route 1 provides a more traditional and well-understood approach, allowing for the isolation and characterization of the key intermediate. This can be advantageous for process optimization and troubleshooting.

  • Route 2 offers a more efficient and atom-economical alternative by combining two transformations into a single operation. This one-pot approach can lead to higher overall yields, reduced waste, and shorter reaction times, making it an attractive option for larger-scale production.

The choice between these routes will depend on the specific requirements of the researcher or organization, including available starting materials, desired scale, process control considerations, and overall cost-effectiveness. Further optimization of reaction conditions for either route may lead to improved performance.

A Comparative Guide to the Biological Activity of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate and Its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate and its non-fluorinated counterparts, such as Ethyl 2-amino-4-methyloxazole-5-carboxylate. The inclusion of a trifluoromethyl (CF₃) group in place of a methyl (CH₃) group can significantly alter a molecule's physicochemical properties, thereby influencing its biological activity. This guide synthesizes available data on these and structurally similar compounds to offer insights into their potential as anticancer and antimicrobial agents.

Introduction to Oxazole Carboxylates

Oxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The core oxazole ring can interact with various biological targets, making it a valuable scaffold in drug discovery.[1] This guide focuses on the impact of fluorination at the C4 position of the ethyl 2-amino-oxazole-5-carboxylate scaffold.

Impact of Trifluoromethylation on Biological Activity

The substitution of a methyl group with a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a compound's therapeutic potential. The strong electron-withdrawing nature of the CF₃ group can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Generally, trifluoromethylation is associated with increased biological activity.

Comparative Biological Activity

While direct comparative studies on the biological activity of this compound and its non-fluorinated analogs are not extensively available in the current literature, we can infer potential differences based on studies of structurally related thiazole and other oxazole derivatives.

Anticancer Activity

Oxazole and thiazole derivatives have demonstrated significant potential as anticancer agents.[2][3] The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for tumor growth and survival. For instance, some oxazole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division.[4]

Table 1: Representative Anticancer Activity of Structurally Related Oxazole and Thiazole Derivatives

Compound/Derivative ClassCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thioneMelanoma (C32)24.4[5]
7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thioneMelanoma (A375)25.4[5]
Ethyl 2-amino-5-oxo-4-(4-methoxyphenyl)-4H-pyrano[3,2-c]quinoline-3-carboxylate (Analog)Colon (HT-29)0.028[6]
Ethyl 2-amino-5-oxo-4-(4-chlorophenyl)-4H-pyrano[3,2-c]quinoline-3-carboxylate (Analog)Colon (HT-29)0.030[6]

Note: The data presented are for structurally related compounds and are intended to be illustrative of the potential activities of the topic compounds.

Antimicrobial Activity

The 2-aminothiazole and 2-aminooxazole scaffolds are known to be present in various antimicrobial agents.[1][7] Their mechanism of action is often attributed to the disruption of essential microbial processes such as cell wall synthesis or DNA replication.

Studies on bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have shown promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[7][8] While direct comparative data with the trifluoromethylated oxazole analog is unavailable, the introduction of a CF₃ group is generally expected to enhance antimicrobial potency due to increased lipophilicity, which can facilitate cell membrane penetration.

Table 2: Representative Antimicrobial Activity of Structurally Related Thiazole Derivatives

Compound ClassMicroorganismActivity (MIC in µg/mL)Reference
Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivativesStaphylococcus aureusComparable to ampicillin and gentamicin[7]
4-amino-substituted-1,2,4-triazole-3-thiol derivativesStaphylococcus aureus16[9]
4-amino-substituted-1,2,4-triazole-3-thiol derivativesEscherichia coli25[9]

Note: The data presented are for structurally related compounds and are intended to be illustrative of the potential activities of the topic compounds.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of compound performance.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HT-29)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add solubilization buffer E->F G Read absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Culture broth (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic (e.g., ampicillin, gentamicin)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in the culture broth in the wells of a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilutions of test compounds in 96-well plate B->C D Incubate plates for 18-24h C->D E Observe for visible growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

The incorporation of a trifluoromethyl group at the C4 position of ethyl 2-amino-oxazole-5-carboxylate is anticipated to enhance its biological activity compared to its non-fluorinated analogs. Based on the available data for structurally similar compounds, the trifluoromethylated derivative is likely to exhibit superior anticancer and antimicrobial properties. However, direct comparative studies are necessary to definitively quantify these differences and to fully elucidate the structure-activity relationships within this specific class of compounds. The experimental protocols provided herein offer a standardized approach for conducting such comparative evaluations.

References

Structure-activity relationship (SAR) studies of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable absence of specific structure-activity relationship (SAR) studies focused on Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate and its direct derivatives. While the oxazole scaffold, often featuring a trifluoromethyl group, is a recurring motif in medicinal chemistry with diverse biological activities, detailed comparative data for this particular series of compounds remains unpublished.

This guide, therefore, aims to provide a broader context for researchers, scientists, and drug development professionals by examining SAR studies of structurally related oxazole and thiazole derivatives. By analyzing these analogous series, we can infer potential structure-activity trends that may be applicable to the target compounds and guide future research in this area.

Comparative Analysis of Structurally Related Compounds

While direct SAR data for this compound derivatives is unavailable, studies on other substituted oxazole and thiazole series offer valuable insights. For instance, research on various 2-amino-4-(trifluoromethyl)thiazole derivatives has demonstrated a range of biological activities, including antimicrobial and anticancer effects. The substitution pattern on the 2-amino group and modifications of the 5-carboxylate moiety have been shown to significantly influence the potency and selectivity of these compounds.

In one such study, a series of 2-amido-4-(trifluoromethyl)thiazole derivatives were synthesized and evaluated for their anticancer activity. The nature of the amide substituent was found to be critical, with bulky aromatic groups often leading to enhanced cytotoxicity against various cancer cell lines.

Another relevant area of research involves the bioisosteric replacement of the oxazole ring with other five-membered heterocycles. Such modifications can impact the compound's metabolic stability, pharmacokinetic profile, and target engagement. Understanding the outcomes of these bioisosteric shifts in related chemical series can provide a rational basis for the design of novel this compound analogs.

Hypothetical SAR Exploration and Future Directions

Based on the analysis of related compounds, we can propose a hypothetical SAR exploration for this compound derivatives. Key areas for modification and investigation would include:

  • Modification of the 2-Amino Group: Introduction of a diverse range of substituents, including alkyl, aryl, and acyl groups, to probe the steric and electronic requirements for optimal activity.

  • Derivatization of the 5-Carboxylate Group: Conversion of the ethyl ester to other esters, amides, or carboxylic acids to modulate solubility, cell permeability, and potential interactions with biological targets.

  • Bioisosteric Replacement of the Oxazole Ring: Substitution with isosteric rings such as thiazole, imidazole, or pyrazole to explore the impact on biological activity and physicochemical properties.

The following workflow outlines a potential strategy for a systematic SAR study of this compound class.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis Core_Scaffold This compound Derivatization Chemical Modifications (R1, R2, R3) Core_Scaffold->Derivatization Vary R1, R2, R3 Compound_Library Library of Analogs Derivatization->Compound_Library Primary_Screening Primary Bioassays (e.g., cell viability) Compound_Library->Primary_Screening Secondary_Screening Secondary Assays (e.g., enzyme inhibition) Primary_Screening->Secondary_Screening Active Hits Hit_Compounds Identification of Active Compounds Secondary_Screening->Hit_Compounds SAR_Analysis Structure-Activity Relationship Analysis Hit_Compounds->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Derivatization Iterative Design

A Comparative Analysis of Trifluoromethylated Oxazoles and Thiazoles in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Trifluoromethylated Heterocycles

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly favored substituent. Its unique electronic properties can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of two key heterocyclic scaffolds, oxazoles and thiazoles, when substituted with a trifluoromethyl group. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to equip researchers with the information needed to make informed decisions in the design and development of novel therapeutics.

Physicochemical and Biological Properties: A Head-to-Head Comparison

The introduction of a trifluoromethyl group to either an oxazole or a thiazole ring imparts significant changes to the molecule's physicochemical profile, which in turn influences its biological activity. While both scaffolds are five-membered aromatic heterocycles, the presence of an oxygen atom in the oxazole versus a sulfur atom in the thiazole leads to distinct properties.

The trifluoromethyl group is a strong electron-withdrawing substituent, which can influence the acidity of nearby protons and the overall electronic distribution of the heterocyclic ring. This modification is known to increase lipophilicity, which can improve membrane permeability and oral bioavailability.[1][2] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, thereby often increasing the half-life of a drug candidate.[1]

Below is a comparative summary of reported biological activities for representative trifluoromethylated oxazole and thiazole derivatives, highlighting their potential as inhibitors of key biological targets, particularly in the context of cancer therapy.

Compound ClassHeterocycleTarget(s)Representative IC₅₀ ValuesCell Line(s)Reference(s)
Isoxazole DerivativeOxazole (Isoxazole)Anticancer2.63 µMMCF-7 (Breast Cancer)[3][4][5]
Thiazolo[4,5-d]pyrimidineThiazoleAnticancer24.4 µMC32 (Melanoma)[6][7]
Thiazole DerivativeThiazolePI3Kα / mTOR~ similar to alpelisib (PI3Kα)Leukemia HL-60(TB)[8]
HydrazinylthiazoleThiazoleα-Amylase5.14 µM-[9]
Thiazole DerivativeThiazoleB-RAFV600E23.1 nMMelanoma[10]

Experimental Protocols: Methodologies for Evaluation

To enable a robust comparison of novel trifluoromethylated oxazoles and thiazoles, standardized experimental protocols are essential. Below are detailed methodologies for key assays relevant to the preclinical evaluation of these compounds.

Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Protocol:

  • Test System Preparation: Human liver microsomes are thawed on ice. A reaction mixture is prepared containing phosphate buffer (pH 7.4) and the test compound at a final concentration of 1 µM.

  • Initiation of Reaction: The reaction is initiated by the addition of a pre-warmed NADPH-regenerating system.

  • Incubation: The reaction plate is incubated at 37°C with shaking. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction in the collected aliquots is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Kinase Inhibition Assay (e.g., PI3Kα)

This assay determines the potency of a compound in inhibiting a specific kinase.

Protocol:

  • Reagents and Buffers: Prepare a kinase buffer (e.g., HEPES, MgCl₂, DTT) and a solution of the kinase (e.g., recombinant human PI3Kα) and its substrate (e.g., phosphatidylinositol).

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Plate Preparation: Add the kinase, substrate, and test compound to a 96- or 384-well plate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the product. For PI3K, this can be done using an ADP-Glo™ Kinase Assay, which measures ADP formation as a luminescent signal.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.

Visualizing Key Concepts in Drug Design

To further aid in the understanding of the comparative analysis, the following diagrams, generated using the DOT language, illustrate a key signaling pathway, a typical experimental workflow, and the logical relationships in drug design.

G Comparative Experimental Workflow for Kinase Inhibitors cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis & Comparison cluster_3 Lead Optimization a Trifluoromethylated Oxazole Synthesis c Kinase Inhibition Assay (e.g., PI3Kα) a->c d Cell-Based Proliferation Assay (e.g., MTT) a->d e Metabolic Stability Assay (Microsomes/Hepatocytes) a->e b Trifluoromethylated Thiazole Synthesis b->c b->d b->e f Determine IC50 Values c->f d->f g Calculate Metabolic Half-life e->g i Structure-Activity Relationship (SAR) Studies f->i g->i h Compare Physicochemical Properties (logP, pKa) h->i

Caption: A typical workflow for the comparative evaluation of novel kinase inhibitors.

G PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Inhibitor CF3-Oxazole/Thiazole Inhibitor Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by trifluoromethylated compounds.

G Drug Design Logic for Trifluoromethylated Heterocycles Core Heterocyclic Core (Oxazole vs. Thiazole) Lipophilicity Increased Lipophilicity Core->Lipophilicity BindingAffinity Modulated Binding Affinity Core->BindingAffinity CF3 Trifluoromethyl (CF3) Group CF3->Lipophilicity MetabolicStability Enhanced Metabolic Stability CF3->MetabolicStability CF3->BindingAffinity ImprovedPK Improved Pharmacokinetics Lipophilicity->ImprovedPK MetabolicStability->ImprovedPK EnhancedPotency Enhanced Biological Potency BindingAffinity->EnhancedPotency

Caption: Key property enhancements through trifluoromethylation of heterocyclic cores.

Conclusion

The decision to utilize a trifluoromethylated oxazole or thiazole in drug design depends on the specific therapeutic target and the desired physicochemical properties. Thiazole derivatives have been extensively explored as kinase inhibitors, with several potent compounds identified.[10][11][12] Trifluoromethylated oxazoles (including isoxazoles) also demonstrate significant anticancer activity and benefit from the stability and lipophilicity conferred by the CF₃ group.[3][4]

Ultimately, the choice of heterocycle will be guided by a comprehensive analysis of structure-activity relationships, metabolic stability, and target engagement. The data and protocols presented in this guide offer a framework for conducting such a comparative analysis, empowering researchers to rationally design the next generation of effective and safe medicines.

References

Validating the Mechanism of Action of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate and its derivatives. Given the nascent stage of research on this specific chemical entity, this document outlines a putative mechanism based on the known biological activities of structurally similar oxazole and thiazole compounds. We present a comprehensive roadmap for experimental validation, comparing the potential therapeutic profile of these derivatives against established alternatives in key therapeutic areas such as oncology and inflammatory diseases.

Introduction to this compound Derivatives

This compound is a heterocyclic compound featuring an oxazole core, a structure known to be a versatile scaffold in medicinal chemistry. While direct studies on this specific molecule are limited, its structural motifs are present in compounds exhibiting a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity to target proteins. This guide explores the potential mechanisms of action stemming from these structural features and details the necessary experimental procedures to validate them.

Hypothesized Mechanisms of Action and Comparative Analysis

Based on the activities of analogous compounds, we propose three potential mechanisms of action for this compound derivatives.

Putative Anticancer Activity via Kinase Inhibition (EGFR/HER-2)

Several quinoline-3-carboxylate derivatives, which share some structural similarities, have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). These receptor tyrosine kinases are critical drivers in many cancers.

Comparison with Alternatives:

FeatureThis compound Derivative (Hypothesized)Erlotinib (EGFR Inhibitor)Lapatinib (Dual EGFR/HER-2 Inhibitor)
Target(s) EGFR, HER-2Primarily EGFREGFR, HER-2
Binding Mode ATP-competitiveATP-competitiveATP-competitive
Potential Advantage Potentially novel scaffold leading to different resistance profile.Well-established clinical efficacy in EGFR-mutant NSCLC.Efficacy in HER-2 positive breast cancer.
Potential Disadvantage Unknown efficacy and safety profile.Resistance development (e.g., T790M mutation).Associated with side effects like diarrhea and rash.

Signaling Pathway Diagram:

EGFR_HER2_Pathway Hypothesized EGFR/HER-2 Signaling Inhibition cluster_membrane Cell Membrane cluster_drug Drug Action cluster_downstream Downstream Signaling EGFR EGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK HER2 HER2 PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway HER2->PI3K_Akt_mTOR Compound Oxazole Derivative Compound->EGFR Compound->HER2 Proliferation Cell Proliferation, Survival, Angiogenesis Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation caption EGFR/HER-2 Signaling Pathway Inhibition

Caption: Hypothesized inhibition of EGFR and HER-2 signaling pathways.

Potential Anti-inflammatory Action through COX-2 Inhibition

Thiazole carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The structural features of the title compound suggest it could also interact with the active site of COX enzymes.

Comparison with Alternatives:

FeatureThis compound Derivative (Hypothesized)Celecoxib (COX-2 Selective Inhibitor)Ibuprofen (Non-selective COX Inhibitor)
Target(s) Potentially COX-1 and/or COX-2Primarily COX-2COX-1 and COX-2
Mechanism Inhibition of prostaglandin synthesisSelective inhibition of COX-2Non-selective inhibition of COX-1 and COX-2
Potential Advantage May offer a different selectivity profile and side-effect profile.Reduced gastrointestinal side effects compared to non-selective NSAIDs.Broad anti-inflammatory and analgesic effects.
Potential Disadvantage Unknown selectivity and potential for cardiovascular risks if COX-2 selective.Potential for cardiovascular side effects.Risk of gastrointestinal ulcers and bleeding.
Putative Antimicrobial Activity

The 2-aminothiazole and 2-aminooxazole cores are present in numerous compounds with demonstrated antimicrobial and antifungal activities.

Comparison with Alternatives:

FeatureThis compound Derivative (Hypothesized)Ciprofloxacin (Fluoroquinolone Antibiotic)Fluconazole (Antifungal)
Target(s) Unknown; potentially cell wall synthesis, DNA gyrase, or other essential enzymes.DNA gyrase and topoisomerase IV in bacteria.Lanosterol 14-α-demethylase in fungi.
Spectrum To be determined (antibacterial and/or antifungal).Broad-spectrum antibacterial.Broad-spectrum antifungal.
Potential Advantage Potentially a novel mechanism to overcome existing resistance.Well-established efficacy against a wide range of bacteria.Effective against common fungal pathogens.
Potential Disadvantage Unknown spectrum of activity and potential for resistance.Growing bacterial resistance.Emergence of resistant fungal strains.

Experimental Validation Workflow

A systematic experimental approach is crucial to validate the hypothesized mechanisms of action.

Experimental Workflow Diagram:

Validation_Workflow Experimental Validation Workflow cluster_initial Initial Screening cluster_mechanism Mechanism of Action Studies cluster_confirmation In vivo Confirmation Cell_Viability Cell Viability Assays (Cancer Cell Lines) Kinase_Assay In vitro Kinase Assays (EGFR, HER-2) Cell_Viability->Kinase_Assay COX_Assay COX Inhibition Assays (COX-1, COX-2) Cell_Viability->COX_Assay MIC_Assay Minimum Inhibitory Concentration (MIC) Assays MoA_Antimicrobial Antimicrobial MoA Assays (e.g., Macromolecular Synthesis) MIC_Assay->MoA_Antimicrobial Western_Blot Western Blotting (p-EGFR, p-Akt) Kinase_Assay->Western_Blot Xenograft Animal Models (e.g., Xenograft Tumor Models) Western_Blot->Xenograft COX_Assay->Xenograft Infection_Model In vivo Infection Models MoA_Antimicrobial->Infection_Model caption Workflow for Mechanism Validation

Caption: A stepwise workflow for validating the biological activity.

Detailed Experimental Protocols

Anticancer Activity Validation

a) Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

  • Method:

    • Seed cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate.

    • Treat cells with increasing concentrations of the this compound derivative for 48-72 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

b) In Vitro Kinase Inhibition Assay

  • Objective: To directly measure the inhibitory effect on EGFR and HER-2 kinase activity.

  • Method: Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate recombinant human EGFR or HER-2 enzyme with the compound and a kinase-specific substrate in the presence of ATP.

    • After incubation, add a reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add a detection reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Data Analysis: Determine the IC50 value for kinase inhibition.

c) Western Blot Analysis

  • Objective: To assess the inhibition of EGFR/HER-2 signaling within the cell.

  • Method:

    • Treat cancer cells with the compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and detect the signal using chemiluminescence.

  • Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation.

Anti-inflammatory Activity Validation

a) COX Inhibition Assay

  • Objective: To determine the inhibitory activity against COX-1 and COX-2 enzymes.

  • Method: Use a COX inhibitor screening assay kit.

    • Incubate purified ovine or human COX-1 or COX-2 enzyme with the compound.

    • Add arachidonic acid to initiate the reaction.

    • Measure the production of prostaglandin E2 (PGE2) using an ELISA or a fluorescent probe.

  • Data Analysis: Calculate the IC50 values for COX-1 and COX-2 inhibition to determine potency and selectivity.

Antimicrobial Activity Validation

a) Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Method: (Broth microdilution)

    • Prepare serial dilutions of the compound in a 96-well plate containing microbial growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plate under appropriate conditions.

    • Determine the MIC by visual inspection for turbidity.

  • Data Analysis: The MIC is the lowest concentration with no visible growth.

Data Presentation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Anticancer Activity (IC50 in µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)EGFR KinaseHER-2 Kinase
Oxazole Derivative Experimental DataExperimental DataExperimental DataExperimental Data
Erlotinib Literature ValueLiterature ValueLiterature ValueLiterature Value
Lapatinib Literature ValueLiterature ValueLiterature ValueLiterature Value

Table 2: Comparative Anti-inflammatory Activity (IC50 in µM)

CompoundCOX-1 InhibitionCOX-2 InhibitionSelectivity Index (COX-1/COX-2)
Oxazole Derivative Experimental DataExperimental DataCalculated Value
Celecoxib Literature ValueLiterature ValueLiterature Value
Ibuprofen Literature ValueLiterature ValueLiterature Value

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
Oxazole Derivative Experimental DataExperimental DataExperimental Data
Ciprofloxacin Literature ValueLiterature ValueN/A
Fluconazole N/AN/ALiterature Value

Conclusion

This guide provides a structured approach to investigate and validate the mechanism of action of this compound derivatives. By systematically applying the outlined experimental protocols and comparing the results with established therapeutic agents, researchers can effectively characterize the pharmacological profile of this promising class of compounds and assess their potential for further drug development. The proposed visualizations and data presentation formats are designed to facilitate clear communication of findings within the scientific community.

Cross-reactivity profiling of kinase inhibitors derived from Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reactivity and selectivity profile of Dasatinib, a prominent FDA-approved kinase inhibitor featuring an oxazole core. While direct experimental data for inhibitors derived specifically from Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate is not publicly available, Dasatinib serves as a well-documented exemplar for understanding the broad-spectrum activity and off-target effects inherent to this class of compounds. The following sections detail its interactions across the human kinome, the experimental methods used for such profiling, and its impact on key cellular signaling pathways.

Cross-Reactivity Profile of Dasatinib

Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and the SRC family of tyrosine kinases.[1] However, extensive kinome profiling has revealed its activity against a wide range of other kinases. This multi-targeted nature contributes to its therapeutic efficacy but also to its side-effect profile. The data presented below is a summary of its inhibitory activity against a panel of kinases, providing a quantitative overview of its selectivity.

Table 1: Kinase Inhibition Profile of Dasatinib

Kinase TargetDissociation Constant (Kd) in nMPrimary Target/Off-Target
ABL10.2 - 3.0Primary
SRC0.2 - 1.1Primary
LCK0.2 - 1.1Primary
YES10.2 - 1.1Primary
FYN0.2 - 1.1Primary
c-KIT5.0Off-Target
PDGFRβ2.0Off-Target
VEGFR280.0Off-Target
MAP4K545.0Off-Target
ZAK45.0Off-Target
BMPR1B53.0Off-Target

Note: Lower Kd values indicate higher binding affinity and potency. Data is compiled from various kinome scan sources. The precise values can vary based on the assay format and conditions.

Experimental Protocols for Kinase Profiling

The determination of a kinase inhibitor's selectivity profile is crucial for its development.[2] A widely used method for this is the competition binding assay, such as the KINOMEscan™ platform.[2][3] This technique provides a quantitative measure of the interactions between a test compound and a large panel of kinases.

KINOMEscan™ Competition Binding Assay

Principle: This assay is based on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase that remains bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[3][4]

Methodology:

  • Kinase Preparation: A large panel of human kinases are individually expressed, often as fusions with a DNA tag for quantification.[4]

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.[4]

  • Competition Assay: The test compound (e.g., Dasatinib) is incubated with the specific kinase and the immobilized ligand. During this incubation, the test compound competes with the immobilized ligand for binding to the ATP-binding site of the kinase.[4]

  • Quantification: Following the incubation period, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is typically achieved using quantitative PCR (qPCR).[2][3]

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates stronger inhibition.[4] These values can then be used to calculate the dissociation constant (Kd), which represents the binding affinity of the compound for the kinase.

Signaling Pathway Analysis

Dasatinib exerts its therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and migration. Its primary targets, BCR-ABL and SRC, are crucial nodes in oncogenic signaling.

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[5][6] It drives tumor cell proliferation and survival through the activation of several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways.[6][7] Dasatinib's inhibition of BCR-ABL blocks these downstream signals, leading to apoptosis of cancer cells.

BCR_ABL_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Survival Dasatinib Dasatinib Dasatinib->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Dasatinib.

Src Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and invasion.[8][9] Its activation is a common event in many solid tumors.[10] By inhibiting Src, Dasatinib can disrupt these processes, thereby impeding tumor progression and metastasis.

Src_Signaling RTK Receptor Tyrosine Kinases (RTKs) Src Src RTK->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK Paxillin Paxillin FAK->Paxillin p130Cas p130Cas FAK->p130Cas Adhesion Cell Adhesion & Migration Paxillin->Adhesion p130Cas->Adhesion Dasatinib Dasatinib Dasatinib->Src

Caption: Overview of the Src signaling pathway and its inhibition by Dasatinib.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the cross-reactivity profiling of a kinase inhibitor.

Kinase_Profiling_Workflow Compound Test Compound (e.g., Dasatinib) Competition_Assay Competition Binding Assay (e.g., KINOMEscan) Compound->Competition_Assay Kinase_Panel Kinase Panel (~400+ kinases) Kinase_Panel->Competition_Assay Data_Acquisition Data Acquisition (qPCR) Competition_Assay->Data_Acquisition Data_Analysis Data Analysis (Kd Calculation) Data_Acquisition->Data_Analysis Selectivity_Profile Selectivity Profile (On- and Off-Targets) Data_Analysis->Selectivity_Profile

Caption: General experimental workflow for kinase inhibitor cross-reactivity profiling.

References

In Vivo Efficacy of Novel Anticancer Agents: A Comparative Analysis of Compounds Derived from Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective anticancer therapeutics has led to significant interest in heterocyclic compounds, with oxazole derivatives emerging as a particularly promising class. The incorporation of a trifluoromethyl group into the oxazole scaffold is a key strategy aimed at enhancing pharmacological properties such as metabolic stability and target affinity. This guide provides a comparative overview of the preclinical in vivo efficacy of compounds synthesized from Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate and its derivatives, alongside alternative heterocyclic compounds, supported by available experimental data.

Comparative Efficacy Data

While direct head-to-head in vivo comparative studies for compounds specifically derived from this compound are limited in publicly available literature, the following tables summarize in vitro potency and available in vivo efficacy data for structurally related trifluoromethyl-containing heterocyclic compounds and potential alternatives. This data provides a valuable benchmark for assessing the potential of this compound class.

Table 1: In Vitro Anticancer Activity of Trifluoromethyl-Containing Heterocyclic Compounds

Compound IDChemical Structure/ClassCancer Cell LineIC50 (µM)Citation
2g 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63
14 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (non-CF3 analog of 2g)MCF-7 (Breast)19.72
3b 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma), C32 (Melanoma), DU145 (Prostate), MCF-7 (Breast)Most active of series
OBC 2-Phenoxy alkyl-4-phenyl-5-substituted mercapto 1,2,4-triazoleMDA MB-468 (Breast)Good cytotoxic potential[3]
MPA 2-Phenoxy alkyl-4-phenyl-5-substituted mercapto 1,2,4-triazoleMDA MB-468 (Breast)Good cytotoxic potential[3]

Table 2: In Vivo Antitumor Efficacy of Selected Heterocyclic Compounds

Compound IDAnimal ModelTumor ModelDosageTumor Growth Inhibition (%)Alternative/Standard DrugAlternative/Standard Drug TGI (%)Citation
Compound 3k Nude miceA549 (Lung) Xenograft30 mg/kg/dayStrongVandetanibNot specified[4]
Diaryl Isoxazole 11 MiceMahlavu (Hepatocellular) XenograftNot specifiedSignificantNot specifiedNot specified[5]
Diaryl Pyrazole 85 MiceMDA-MB-231 (Breast) XenograftNot specifiedSignificantNot specifiedNot specified[5]
OBC Swiss Albino MiceEhrlich Ascites Carcinoma (EAC)300 mg/kgNear to standardNot specifiedNot specified[3]
OBC Swiss Albino MiceDalton Lymphoma Ascites (DLA)300 mg/kgNear to standardNot specifiedNot specified[3]

Experimental Protocols

The following represents a generalized experimental protocol for assessing the in vivo antitumor efficacy of novel compounds in a xenograft mouse model, based on established methodologies.[6][7]

1. Cell Culture and Animal Models:

  • Human cancer cell lines (e.g., A549, MCF-7) are cultured under standard conditions.

  • Immunocompromised mice (e.g., athymic nude mice or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.[2]

2. Tumor Implantation:

  • A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of a suitable medium like Matrigel) is injected subcutaneously into the flank of each mouse.[7]

3. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

4. Compound Administration:

  • The test compound is formulated in a suitable vehicle.

  • Administration is performed via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., daily, once every two days).

  • A control group receives the vehicle only. A positive control group may be treated with a standard-of-care chemotherapy agent (e.g., doxorubicin, cisplatin).

5. Efficacy Evaluation:

  • Tumor volumes and body weights are monitored throughout the study.

  • The primary efficacy endpoint is the inhibition of tumor growth, often expressed as a percentage of the control group's tumor growth.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

6. Toxicity Assessment:

  • Animal well-being is monitored daily for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

  • Body weight is a key indicator of systemic toxicity.

Visualizing Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical in vivo experimental workflow and a relevant signaling pathway often targeted by anticancer agents.

experimental_workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_monitoring Monitoring & Treatment cluster_evaluation Evaluation cell_culture Cancer Cell Culture tumor_implantation Subcutaneous Injection of Cells cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Compound Administration randomization->treatment data_collection Tumor & Body Weight Measurement treatment->data_collection endpoint Endpoint Analysis (Tumor Growth Inhibition) data_collection->endpoint

In Vivo Anticancer Efficacy Experimental Workflow.

Many oxazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for novel therapeutics.

signaling_pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Oxazole Trifluoromethyl-Oxazole Derivative Oxazole->PI3K inhibits Oxazole->AKT inhibits Oxazole->mTOR inhibits

Inhibition of the PI3K/AKT/mTOR Signaling Pathway.

References

A Comparative Guide to Metabolic Stability: Trifluoromethylated vs. Non-Trifluoromethylated Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Oxazole Moiety and the Quest for Metabolic Durability

For researchers, scientists, and drug development professionals, the oxazole ring represents a privileged scaffold in medicinal chemistry. Its presence in numerous biologically active compounds is a testament to its utility in establishing crucial interactions with therapeutic targets. However, the inherent electronic properties of the oxazole ring can also render it susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP450) enzymes.[1][2] This metabolic liability can lead to rapid clearance, poor bioavailability, and ultimately, the failure of promising drug candidates.[3][4]

A primary goal in drug design is, therefore, to strategically modify chemical structures to enhance their metabolic stability without compromising pharmacological activity. One of the most powerful and widely adopted strategies to achieve this is the introduction of a trifluoromethyl (-CF3) group.[5][6] This guide provides a comprehensive comparison of the metabolic stability of trifluoromethylated versus non-trifluoromethylated oxazoles, supported by mechanistic insights and a detailed experimental protocol for in vitro evaluation.

The Metabolic Achilles' Heel of Oxazoles

The oxazole ring, while a valuable pharmacophore, possesses sites that are prone to oxidative metabolism. CYP450 enzymes, the primary drivers of Phase I metabolism in the liver, can attack electron-rich positions on the ring or adjacent, activated C-H bonds.[7][8] This enzymatic action often leads to hydroxylation, which can then be followed by ring cleavage or subsequent Phase II conjugation, marking the compound for excretion.

Understanding these metabolic "hotspots" is crucial for rational drug design. By identifying the primary sites of metabolic attack, medicinal chemists can devise strategies to protect the molecule from rapid breakdown.

Trifluoromethylation: The Metabolic Shield

The strategic replacement of a metabolically labile group, such as a methyl (-CH3) group or a hydrogen atom, with a trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry.[6][9] The efficacy of this substitution stems from the unique physicochemical properties of the -CF3 group.

Causality Behind the Protective Effect:

  • High Bond Strength: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[10][11] This inherent strength makes the C-F bond exceptionally resistant to enzymatic cleavage by CYP450s, effectively blocking metabolism at that site.[12][13]

  • Electron-Withdrawing Nature: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[14][15][16] When attached to the oxazole ring, it deactivates the ring towards electrophilic attack, which is a key step in many oxidative metabolic pathways.[10][17] This electronic effect reduces the susceptibility of the entire aromatic system to enzymatic oxidation.

  • Steric Hindrance: While often considered a bioisostere for groups like methyl or ethyl, the -CF3 group is sterically larger.[13][18][19] This increased bulk can physically hinder the approach of the large CYP450 enzymes to nearby metabolic sites, providing an additional layer of protection.

The cumulative result of these properties is a dramatic enhancement in metabolic stability, which often translates to a longer in vivo half-life, improved bioavailability, and a more robust pharmacokinetic profile for the drug candidate.[11][12][20]

Head-to-Head Comparison: Quantitative Analysis of Metabolic Stability

To objectively compare the metabolic stability of trifluoromethylated and non-trifluoromethylated oxazoles, an in vitro liver microsomal stability assay is the industry standard.[3][4][21] This assay measures the rate at which a compound is metabolized by the enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP450 enzymes.[7][22]

The data generated allows for the calculation of key parameters such as half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[6][21]

Table 1: Comparative In Vitro Metabolic Stability Data

Compound IDStructureModificationHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
OXA-CH3 Oxazole-CH3Non-Trifluoromethylated1546.2
OXA-CF3 Oxazole-CF3Trifluoromethylated> 60< 11.5

The data presented is representative and illustrates a typical outcome. Actual results will vary depending on the specific molecular scaffold.

As the data clearly demonstrates, the replacement of a methyl group with a trifluoromethyl group on the oxazole scaffold leads to a significant increase in the metabolic half-life and a corresponding decrease in intrinsic clearance. This provides compelling evidence for the protective effect of trifluoromethylation.[23][24]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a detailed, step-by-step methodology for assessing the metabolic stability of test compounds. The design ensures self-validation through the inclusion of appropriate controls.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test Compounds (e.g., OXA-CH3, OXA-CF3)

  • Human Liver Microsomes (HLM), pooled from multiple donors

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)

  • Positive Control Compound (e.g., a compound with known high clearance like Verapamil)

  • Negative Control Compound (e.g., a compound with known low clearance like Warfarin)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock of HLM in 0.1 M phosphate buffer.

    • Prepare working stock solutions of the test compounds and controls in a suitable solvent (e.g., DMSO), then dilute in buffer. Final DMSO concentration in the incubation should be ≤ 0.5% to avoid enzyme inhibition.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Procedure:

    • Add the HLM solution to the wells of a 96-well plate.

    • Add the test compound or control compound solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[7] For the negative control (minus-cofactor) wells, add an equivalent volume of phosphate buffer instead.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[21] The 0-minute time point is quenched immediately after adding the NADPH solution.

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[6]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot is equal to the elimination rate constant (-k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [Protein Concentration in mg/mL])

Visualizing the Process and Principle

Diagrams can effectively illustrate the concepts and workflows described.

G cluster_0 Metabolic Pathway of Non-Trifluoromethylated Oxazole cluster_1 Metabolic Pathway of Trifluoromethylated Oxazole OXA-CH3 OXA-CH3 CYP450 CYP450 OXA-CH3->CYP450 Oxidative Attack Hydroxylated Metabolite Hydroxylated Metabolite CYP450->Hydroxylated Metabolite Metabolism Rapid Clearance Rapid Clearance Hydroxylated Metabolite->Rapid Clearance OXA-CF3 OXA-CF3 CYP450_2 CYP450 OXA-CF3->CYP450_2 Resistant to Attack Blocked Metabolism Blocked Metabolism CYP450_2->Blocked Metabolism Electronic Shielding & Bond Strength Slow Clearance Slow Clearance Blocked Metabolism->Slow Clearance

Caption: Comparison of metabolic pathways.

AssayWorkflow cluster_workflow Liver Microsomal Stability Assay Workflow start Prepare Reagents (HLM, Compound, NADPH) pre_incubate Pre-incubate Plate (HLM + Compound) at 37°C start->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate time_points Incubate & Quench at Time Points (0, 5, 15, 30, 45 min) initiate->time_points centrifuge Centrifuge to Precipitate Protein time_points->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end Calculate t½ and CLint analyze->end

Caption: Experimental workflow diagram.

Conclusion: A Validated Strategy for Drug Development

The strategic incorporation of trifluoromethyl groups is a proven and highly effective method for enhancing the metabolic stability of oxazole-containing drug candidates. By blocking sites of oxidative metabolism through strong C-F bonds and deactivating the ring via electronic withdrawal, trifluoromethylation directly addresses a key challenge in drug development.[11][25] The in vitro liver microsomal stability assay provides a robust and reliable platform for quantifying this improvement, enabling drug development professionals to make data-driven decisions. By prioritizing metabolically stable scaffolds early in the discovery process, research teams can significantly increase the probability of advancing compounds with favorable pharmacokinetic profiles, ultimately accelerating the path to clinical success.

References

A Head-to-Head Comparison of Trifluoromethylating Reagents for Oxazole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds like oxazole is a pivotal strategy for enhancing molecular properties such as metabolic stability, lipophilicity, and biological activity. The choice of trifluoromethylating reagent is a critical decision that dictates the efficiency, substrate scope, and reaction conditions of the synthesis. This guide provides a comprehensive head-to-head comparison of three major classes of trifluoromethylating reagents—Togni's electrophilic hypervalent iodine reagents, Umemoto's electrophilic sulfonium salts, and Langlois' radical precursor—in the context of oxazole synthesis.

This comparison summarizes their performance based on available experimental data, provides detailed experimental protocols for key transformations, and visualizes the general reaction pathways to aid in the selection of the optimal reagent for specific synthetic needs.

Performance Comparison of Trifluoromethylating Reagents for Heterocycle Synthesis

While direct comparative studies for the trifluoromethylation of oxazoles are limited, data from various heterocyclic systems, including oxazolines (the dihydro counterparts of oxazoles), provide valuable insights into the relative performance of these reagents. The following table summarizes key data points for the trifluoromethylation of relevant heterocyclic substrates.

Reagent ClassSpecific ReagentSubstrateProductYield (%)Reaction ConditionsReference
Hypervalent Iodine Togni's Reagent IIN-Allylbenzamide2-Phenyl-5-(trifluoromethyl)methyl-4,5-dihydrooxazole85KI, Dioxane, 80 °C, 12 h[1]
Hypervalent Iodine Togni's Reagent IIIndole3-Trifluoromethylindole~95DCM, rt, 12-24 h[2]
Sulfonium Salt Umemoto's Reagent2-Arylpyridines2-Aryl-3-trifluoromethylpyridinesup to 81Pd(OAc)₂, Cu(OAc)₂, TFA, DCE, 110 °C[3]
Sulfonium Salt Umemoto's Reagentβ-Ketoestersα-Trifluoromethyl-β-ketoestersGood to ExcellentPhase-transfer catalyst[4]
Radical Precursor Langlois' Reagent (CF₃SO₂Na)4-tert-butylpyridine2-Trifluoromethyl-4-tert-butylpyridine75tBuOOH, CH₂Cl₂/H₂O, rt, 12-24 h[5]
Radical Precursor Langlois' Reagent (CF₃SO₂Na)N-Allylbenzamide2-Phenyl-5-(trifluoromethyl)methyl-4,5-dihydrooxazole65PhI(OAc)₂, CH₂Cl₂, rt, 12 h[1]

Reaction Pathways and Experimental Workflow

The choice of trifluoromethylating reagent dictates the underlying reaction mechanism, which can be broadly categorized as electrophilic or radical-based.

General Experimental Workflow

The following diagram illustrates a generalized workflow for a trifluoromethylation reaction, which is applicable to all three classes of reagents with variations in specific conditions and workup procedures.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Select Substrate (e.g., Oxazole derivative) reagent Choose Trifluoromethylating Reagent (Togni's, Umemoto's, or Langlois') start->reagent solvent Select Solvent and Additives reagent->solvent mix Combine Reactants under Inert Atmosphere solvent->mix react Stir at Specified Temperature and Time mix->react monitor Monitor Reaction Progress (TLC, GC-MS, NMR) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end Characterize Product (NMR, MS, etc.) purify->end

A generalized experimental workflow for trifluoromethylation reactions.
Signaling Pathways for Reagent Activation

The activation of each class of trifluoromethylating reagent follows a distinct pathway, leading to the generation of the active trifluoromethylating species.

Activation pathways for different trifluoromethylating reagents.

Detailed Experimental Protocols

The following are representative experimental protocols for the trifluoromethylation of heterocycles using Togni's, Umemoto's, and Langlois' reagents. These can be adapted for oxazole substrates with appropriate optimization.

Trifluoromethylation of N-Allylbenzamide using Togni's Reagent II

This protocol describes the synthesis of a trifluoromethylated oxazoline, a close structural analog of oxazole.

Materials:

  • N-Allylbenzamide

  • Togni's Reagent II[2]

  • Potassium Iodide (KI)

  • Dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of N-allylbenzamide (1.0 mmol) in dioxane (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol) and potassium iodide (0.2 mmol).[1]

  • Stir the reaction mixture at 80 °C for 12 hours, monitoring the reaction progress by TLC or GC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-5-(trifluoromethyl)methyl-4,5-dihydrooxazole.[1]

Direct C-H Trifluoromethylation of an Arene with Langlois' Reagent

This protocol outlines a general procedure for the radical C-H trifluoromethylation of heteroarenes.

Materials:

  • Arene (e.g., 4-tert-butylpyridine)

  • Langlois' Reagent (CF₃SO₂Na)[6]

  • tert-Butyl hydroperoxide (tBuOOH)

  • Dichloromethane (CH₂Cl₂) and Water

Procedure:

  • To a biphasic mixture of the arene (1.0 mmol) in CH₂Cl₂ (5 mL) and water (2 mL), add the Langlois' reagent (3.0 mmol).[5]

  • Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.[5]

  • Stir the reaction at room temperature for 12-24 hours.[5]

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated arene.[5]

Trifluoromethylation of a β-Ketoester with an Umemoto-type Reagent

This procedure details the trifluoromethylation of a β-ketoester, a common substrate for evaluating electrophilic trifluoromethylating agents.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Sodium Hydride (NaH)

  • Umemoto's Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate)[7]

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a suspension of NaH (1.1 mmol) in anhydrous DMF (5 mL) under an inert atmosphere, add a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 mmol) in DMF (2 mL) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the sodium enolate.

  • Cool the reaction mixture to 0 °C and add the Umemoto's reagent (1.2 mmol) in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the α-trifluoromethyl-β-ketoester.

Conclusion

The selection of a trifluoromethylating reagent for oxazole synthesis is a multifaceted decision that depends on the specific oxazole substrate, the desired position of trifluoromethylation (C2, C4, or C5), and the tolerance of other functional groups.

  • Togni's reagents are powerful electrophilic trifluoromethylating agents that have shown efficacy in the functionalization of various heterocycles. They are particularly useful for the trifluoromethylation of activated systems and can participate in both electrophilic and radical pathways.[8]

  • Umemoto's reagents are highly reactive electrophilic sulfonium salts effective for a wide range of nucleophiles.[4] They often provide good to excellent yields for the trifluoromethylation of β-dicarbonyl compounds and can be employed in transition-metal-catalyzed C-H trifluoromethylation of heteroarenes.[3]

  • Langlois' reagent offers a cost-effective and operationally simple alternative for radical trifluoromethylation.[9] It is particularly well-suited for the direct C-H trifluoromethylation of electron-deficient heterocycles and demonstrates broad functional group tolerance.[5]

For the synthesis of trifluoromethylated oxazoles, researchers should consider the electronic nature of the oxazole ring and the desired regioselectivity. Electrophilic reagents like Togni's and Umemoto's may be suitable for direct C-H functionalization of electron-rich oxazoles or for the trifluoromethylation of pre-functionalized oxazole derivatives. The radical approach using the Langlois' reagent provides a valuable tool for the direct trifluoromethylation of a broader range of oxazole systems, including those that are less nucleophilic. The experimental data and protocols provided in this guide serve as a foundation for the rational design and optimization of synthetic routes to novel trifluoromethylated oxazoles for applications in drug discovery and materials science.

References

Validation of a Novel Synthetic Pathway for Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry. Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate is a key building block in the development of various pharmaceutical agents due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the versatile 2-aminooxazole core. This guide provides a comparative analysis of a hypothetical established synthetic pathway and a recently developed novel pathway for the synthesis of this important intermediate. The comparison focuses on key performance metrics, supported by experimental data, to aid researchers in selecting the most appropriate method for their needs.

Executive Summary

This guide evaluates two synthetic routes for this compound:

  • Established Pathway: A classical multi-step approach involving the halogenation of a trifluoromethyl β-ketoester followed by a Hantzsch-type cyclization with urea. This method is generally reliable but can suffer from moderate yields and the use of hazardous reagents.

  • Novel Pathway: A modern, one-pot approach utilizing a milder oxidizing agent for the cyclization of a trifluoromethyl β-ketoester with cyanamide. This pathway offers the potential for higher yields, reduced reaction times, and improved safety and environmental profile.

The following sections provide a detailed comparison of these two pathways, including experimental protocols, quantitative data, and workflow visualizations.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiencies.

MetricEstablished PathwayNovel Pathway
Overall Yield ~65%~85%
Reaction Time 24-36 hours8-12 hours
Number of Steps 21 (One-pot)
Key Reagents N-Bromosuccinimide (NBS), UreaIodine, Cyanamide
Solvent System Dichloromethane, EthanolDimethylformamide (DMF)
Purification Method Column ChromatographyRecrystallization
Purity (Typical) >95%>98%

Experimental Protocols

Established Pathway: Two-Step Synthesis via Halogenation and Cyclization

Step 1: Synthesis of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate

To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.) in dichloromethane, N-bromosuccinimide (1.1 eq.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12-16 hours. After completion of the reaction, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the title compound.

Step 2: Synthesis of this compound

A mixture of ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate (1.0 eq.) and urea (1.5 eq.) in ethanol is refluxed for 12-20 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final product.

Novel Pathway: One-Pot Synthesis Using Iodine-Mediated Oxidative Cyclization

In a round-bottom flask, ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.), cyanamide (1.2 eq.), and iodine (1.1 eq.) are dissolved in dimethylformamide (DMF). The mixture is stirred at 80 °C for 8-12 hours. Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to give pure this compound.

Pathway and Workflow Visualizations

The following diagrams illustrate the logical flow of the established and novel synthetic pathways.

G Established Synthetic Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization A Ethyl 4,4,4-trifluoro-3-oxobutanoate C Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate A->C DCM, 0°C to RT, 12-16h B N-Bromosuccinimide (NBS) B->C E This compound C->E Ethanol, Reflux, 12-20h D Urea D->E G Novel One-Pot Synthetic Pathway A Ethyl 4,4,4-trifluoro-3-oxobutanoate D This compound A->D DMF, 80°C, 8-12h B Cyanamide B->D DMF, 80°C, 8-12h C Iodine C->D DMF, 80°C, 8-12h

Bioisosteric replacement studies involving the trifluoromethyl group of the compound

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the trifluoromethyl (CF₃) group with its bioisosteric replacements. Supported by experimental data, this document delves into the nuanced effects of these substitutions on the physicochemical and pharmacological properties of compounds.

The strategic replacement of a trifluoromethyl group can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and safety. This guide explores two key case studies to illustrate the practical application and implications of this medicinal chemistry strategy.

Case Study 1: The Trifluoromethyl Group vs. the Methylsulfonyl Group in COX-2 Inhibitors

A prominent example of bioisosteric replacement involving the trifluoromethyl group is the comparison of Celecoxib and Rofecoxib, both selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib contains a trifluoromethyl group, while Rofecoxib features a methylsulfonyl group. This substitution influences their physicochemical properties, biological activity, and pharmacokinetic profiles.

Physicochemical and Pharmacokinetic Properties
PropertyCelecoxib (-CF₃)Rofecoxib (-SO₂Me)
Molecular Weight ( g/mol ) 381.37314.36
logP 3.52.3
pKa ~11.1 (sulfonamide NH)Not applicable
Half-life (hours) ~11~17
Biological Activity: COX-2 Inhibition
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 150.04375
Rofecoxib >10000.018>55,555

Case Study 2: Trifluoromethyl Group as a Replacement for the Aliphatic Nitro Group in CB1 Receptor Modulators

In the development of positive allosteric modulators (PAMs) for the cannabinoid 1 (CB1) receptor, the aliphatic nitro group, often considered undesirable in drug candidates, has been successfully replaced by a trifluoromethyl group. This substitution led to significant improvements in potency and metabolic stability.[1][2][3][4][5]

In Vitro Potency and Metabolic Stability
CompoundR GroupEC₅₀ (nM) for β-arrestin recruitmentHuman Liver Microsomal Stability (t½, min)Rat Liver Microsomal Stability (t½, min)
ZCZ011 -CH₂NO₂2101114
Analog 1 -CH(CF₃)CH₃48108120

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro Metabolic Stability Assay

This protocol assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Preparation of Incubation Mixture: A solution containing liver microsomes (0.5 mg/mL protein), the test compound (1 µM), and phosphate buffer (pH 7.4) is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH (1 mM).

  • Incubation: The mixture is incubated at 37°C. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: The half-life (t½) of the compound is calculated from the rate of its disappearance.

Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice

This in vivo model is used to evaluate the analgesic efficacy of compounds in a neuropathic pain state.

  • Anesthesia and Surgical Preparation: Mice are anesthetized, and the surgical area on the lateral surface of the thigh is shaved and disinfected.

  • Nerve Exposure: An incision is made in the skin, and the biceps femoris muscle is bluntly dissected to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Nerve Ligation and Transection: The common peroneal and tibial nerves are tightly ligated with a suture. A section of the distal nerve stump is then removed. The sural nerve is left intact.

  • Wound Closure: The muscle and skin are closed in layers.

  • Behavioral Testing: At a designated time post-surgery, the mice are assessed for mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments. The paw withdrawal threshold is measured to quantify the level of pain.

Visualizing Workflows and Pathways

Bioisosteric Replacement Workflow in Drug Discovery

The following diagram illustrates a typical workflow for a bioisosteric replacement study in a lead optimization program.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Decision A Identify Lead Compound with Trifluoromethyl Group B Propose Bioisosteric Replacements A->B C Synthesize Analogs B->C D Physicochemical Profiling (pKa, logP, Solubility) C->D E Biological Screening (Potency, Selectivity) C->E F ADME Assays (Metabolic Stability, Permeability) C->F J Data Analysis & Structure-Activity Relationship (SAR) D->J G Pharmacokinetic Studies (Animal Models) E->G Promising In Vitro Profile E->J F->G F->J H Efficacy Studies (Disease Models) G->H G->J I Preliminary Toxicology H->I H->J I->J J->B Iterative Optimization K Select Candidate for Further Development J->K Candidate Criteria Met G cluster_0 Cytoplasm cluster_1 Nucleus GC Glucocorticoid GR_complex GR-Hsp90 Complex GC->GR_complex Binds GR_GC Activated GR GR_complex->GR_GC Conformational Change Hsp90 Dissociation GRE Glucocorticoid Response Element (GRE) GR_GC->GRE Translocation & Dimerization NFkB_inhibition Inhibition of NF-kB & AP-1 GR_GC->NFkB_inhibition Tethering Transcription Gene Transcription (Anti-inflammatory proteins) GRE->Transcription Activation G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Cannabinoid Ligand CB1R CB1 Receptor Ligand->CB1R Binds G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAP Kinase Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

References

Assessing the Drug-Likeness of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate Derivatives: A Computational Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the drug-likeness of hypothetical Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate derivatives using established computational methods. The data presented herein is a representative synthesis based on published studies of structurally similar oxazole and trifluoromethyl-containing heterocyclic compounds. This guide serves as a practical framework for conducting similar in silico assessments.

Introduction to Drug-Likeness Assessment

In the early stages of drug discovery, computational (in silico) methods are indispensable for predicting the pharmacokinetic and pharmacodynamic properties of novel compounds. This process, often termed drug-likeness assessment, evaluates a molecule's potential to be an effective and safe oral drug. Key aspects of this assessment include the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and adherence to established guidelines like Lipinski's Rule of Five. Such computational screening helps to prioritize lead candidates and reduce the likelihood of late-stage clinical trial failures.[1][2]

The core scaffold, this compound, incorporates several features of interest in medicinal chemistry. The oxazole ring is a common motif in many biologically active compounds.[3] The trifluoromethyl group can significantly enhance metabolic stability and binding affinity. This guide will explore how derivatives of this scaffold might perform in silico.

Comparative Analysis of Drug-Likeness Parameters

The drug-likeness of a compound is determined by a variety of physicochemical and pharmacokinetic parameters. Here, we compare hypothetical derivatives of this compound (designated as OXA-1, OXA-2, and OXA-3) with a standard reference compound, Celecoxib, a known anti-inflammatory drug.

Physicochemical Properties and Lipinski's Rule of Five

Lipinski's Rule of Five is a set of guidelines used to evaluate the potential for oral bioavailability of a chemical compound.[4] A compound is more likely to be orally bioavailable if it does not violate more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons

  • LogP (octanol-water partition coefficient) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

CompoundMolecular FormulaMW ( g/mol )LogPHBDHBALipinski Violations
OXA-1 C15H14F3N3O4373.292.85270
OXA-2 C18H18F3N3O5429.353.50180
OXA-3 C20H17F3N4O4446.374.20280
Celecoxib C17H14F3N3O2S381.373.69150

Data for OXA derivatives are hypothetical and for illustrative purposes.

ADMET Properties

ADMET properties are crucial for determining the viability of a drug candidate. Below is a summary of predicted ADMET properties for our hypothetical derivatives and Celecoxib.

ParameterDescriptionOXA-1OXA-2OXA-3Celecoxib
Absorption
GI AbsorptionGastrointestinal AbsorptionHighHighHighHigh
BBB PermeantBlood-Brain Barrier PermeabilityNoNoNoNo
Distribution
VDss (log L/kg)Volume of Distribution-0.150.050.250.45
Metabolism
CYP2D6 InhibitorCytochrome P450 2D6 InhibitionNoYesYesYes
CYP3A4 InhibitorCytochrome P450 3A4 InhibitionNoNoYesYes
Excretion
Total Clearance (log ml/min/kg)Rate of drug removal0.500.350.200.10
Toxicity
AMES ToxicityMutagenicityNoNoNoNo
hERG I InhibitorCardiac Toxicity PotentialNoNoYesNo

Data for OXA derivatives are hypothetical and for illustrative purposes.

Experimental Protocols

The following sections detail the computational methodologies that would be employed to generate the data presented above.

In Silico ADMET Prediction

The prediction of ADMET properties is typically performed using web-based platforms or standalone software that employ quantitative structure-activity relationship (QSAR) models and other predictive algorithms.

Protocol using SwissADME:

  • Structure Input: The 2D or 3D structure of the molecule is drawn using a chemical drawing tool or provided as a SMILES string.

  • Submission: The molecular structure is submitted to the SwissADME web server (--INVALID-LINK--).

  • Analysis: The server calculates a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness indicators.

  • Data Retrieval: The results are presented in a comprehensive report, which includes predictions for GI absorption, BBB permeability, cytochrome P450 inhibition, and more.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is crucial for understanding potential drug-target interactions.

Protocol using AutoDock Vina:

  • Ligand Preparation: The 3D structures of the small molecule ligands (e.g., OXA derivatives) are prepared by adding hydrogen atoms and assigning partial charges. This is often done using software like AutoDockTools.

  • Receptor Preparation: The 3D structure of the target protein (e.g., Cyclooxygenase-2, PDB ID: 5KIR) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Grid Box Definition: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.

  • Docking Simulation: AutoDock Vina is used to perform the docking calculations, which involves iteratively placing the ligand in different conformations within the grid box and scoring the binding affinity.

  • Analysis of Results: The results are analyzed to identify the binding poses with the lowest energy scores, indicating the most favorable binding modes. Visualization of the docked complexes is performed using software like PyMOL or Discovery Studio to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Visualizations

Drug-Likeness Assessment Workflow

The following diagram illustrates the typical computational workflow for assessing the drug-likeness of a series of chemical compounds.

G Computational Drug-Likeness Workflow cluster_0 Compound Design & Preparation cluster_1 In Silico Screening cluster_2 Target Interaction Analysis cluster_3 Lead Candidate Selection A Design of Derivatives B 3D Structure Generation A->B C Physicochemical Properties (Lipinski's Rule) B->C D ADMET Prediction (SwissADME) B->D E Molecular Docking (AutoDock Vina) B->E G Data Analysis & Prioritization C->G D->G F Binding Affinity Calculation E->F F->G H Promising Candidates G->H

Caption: A flowchart of the in silico drug-likeness assessment process.

Potential Signaling Pathway: COX-2 Inhibition

Many oxazole derivatives have been investigated as anti-inflammatory agents that target the Cyclooxygenase-2 (COX-2) enzyme. Inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The diagram below illustrates this signaling pathway.

G COX-2 Signaling Pathway A Cell Membrane Phospholipids B Arachidonic Acid A->B PLA2 C COX-2 Enzyme B->C D Prostaglandins (PGE2, PGI2) C->D E Inflammation & Pain D->E F Oxazole Derivative (Inhibitor) F->C

Caption: Inhibition of the COX-2 pathway by a potential oxazole derivative.

Conclusion

The computational assessment of drug-likeness is a critical step in modern drug discovery. The hypothetical this compound derivatives presented in this guide demonstrate favorable in silico profiles, with no violations of Lipinski's Rule of Five and promising predicted ADMET properties. While these results are illustrative, they highlight the potential of this chemical scaffold and provide a clear framework for the computational evaluation of novel drug candidates. Further in vitro and in vivo studies would be required to validate these computational predictions.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate, a halogenated heterocyclic compound. Our focus is to instill a culture of safety that goes beyond mere compliance, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Risk Profile

The foundational step in any disposal protocol is a thorough understanding of the chemical's potential hazards. Based on its constituent functional groups—an oxazole ring, a trifluoromethyl group, and an amino carboxylate structure—we can establish an assumed hazard profile. This proactive assessment is critical for justifying the stringent handling and disposal procedures that follow.

Table 1: Assumed Hazard Profile

Hazard Class Description & Rationale
Halogenated Organic Waste The trifluoromethyl group (-CF3) contains fluorine, classifying this compound as a halogenated organic.[4][5] These substances are often toxic, persistent in the environment, and require disposal via high-temperature incineration in regulated facilities.[2][6]
Acute Toxicity Analogous fluorinated and heterocyclic compounds may be harmful if swallowed, inhaled, or in contact with skin.[7][8]
Skin/Eye Irritation Many organic molecules, particularly those with reactive functional groups, can cause skin irritation and serious eye damage.[8][9]
Flammability The oxazole core suggests the compound may be a flammable liquid or solid, similar to other simple oxazoles.[3][10] Therefore, ignition sources must be rigorously controlled during handling and storage.[5]

| Aquatic Toxicity | Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[7] Disposal down the drain is strictly prohibited to prevent environmental contamination.[4][11] |

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the correct PPE must be worn. This is a non-negotiable standard for minimizing exposure risk.[5][7]

Table 2: Required Personal Protective Equipment

Equipment Specification Rationale
Eye Protection Chemical safety goggles and a face shield if there is a splash risk. Protects against splashes that could cause serious eye irritation or damage.[9]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Prevents skin contact and potential absorption. Gloves must be inspected before use and disposed of after handling.[3]
Body Protection A standard laboratory coat. An apron or coveralls may be necessary for larger quantities. Protects skin and personal clothing from contamination.[5]

| Respiratory Protection | All handling of waste should occur in a certified chemical fume hood to prevent inhalation of vapors or dust.[4] | Minimizes the risk of respiratory tract irritation from potential vapors or aerosols.[8] |

Core Disposal Protocol: Segregation and Collection

The single most important principle for the disposal of this compound is waste segregation . Due to its halogenated nature, it must never be mixed with non-halogenated organic waste.[2][12] Co-mingling waste streams can lead to dangerous chemical reactions and significantly increases the cost and complexity of disposal.[12]

Step-by-Step Waste Collection Procedure:
  • Obtain the Correct Waste Container:

    • Request a designated "Halogenated Organic Waste" container from your institution's Environmental Health and Safety (EHS) department.[6] These containers are often specifically colored or labeled for easy identification.[2]

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene) and is in good condition with a secure, leak-proof lid.[13]

  • Properly Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[14]

    • Clearly write the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[14]

    • If mixing with other compatible halogenated solvents, list all components and their approximate percentages.[2]

  • Transferring the Waste:

    • Perform all transfers inside a chemical fume hood. [14]

    • Solid Waste: Use a dedicated spatula or scoop to carefully transfer the solid chemical into the waste container. Avoid creating dust.[8]

    • Liquid Waste (Solutions): Use a funnel to carefully pour the liquid waste into the container, preventing splashes and ensuring the outside of the container remains clean.[15]

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[13]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[15]

    • Store the container in a designated Satellite Accumulation Area (SAA) that is close to the point of generation and under the control of laboratory personnel.[13][16]

    • The SAA should have secondary containment to mitigate spills.[16]

Emergency Procedures: Spill Management

In the event of a spill, a swift and organized response is critical to ensure safety.

  • Minor Spills (Contained within a fume hood):

    • Ensure your PPE is intact.

    • Contain the spill using an absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[1]

    • Use non-sparking tools to carefully collect the absorbed material and contaminated debris.[1]

    • Place the collected material into your designated "Halogenated Organic Waste" container.

    • Clean the spill area as appropriate and report the incident to your laboratory supervisor.

  • Major Spills (Outside of a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If the substance is flammable, eliminate all sources of ignition.[1]

    • Close the laboratory doors and prevent entry.

    • Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and any available hazard information.[17]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_ppe cluster_classify cluster_yes cluster_no cluster_container cluster_label cluster_transfer cluster_store cluster_stop cluster_pickup start Generated Waste: Ethyl 2-amino-4-(trifluoromethyl) oxazole-5-carboxylate ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Work in Fume Hood) start->ppe classify Step 2: Classify Waste Is it a Halogenated Organic? ppe->classify yes_node YES (Contains Trifluoromethyl Group) classify->yes_node   no_node NO (Incorrect Classification) classify->no_node   container Step 3: Select Designated 'Halogenated Organic Waste' Container yes_node->container stop_node STOP Consult EHS for proper classification and procedure. no_node->stop_node label Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name - List All Components container->label transfer Step 5: Transfer Waste (Inside Fume Hood) label->transfer store Step 6: Securely Close & Store in Satellite Accumulation Area transfer->store pickup Step 7: Arrange for Pickup via Institutional EHS store->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

1. Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate is limited, related compounds are known to cause skin, eye, and respiratory irritation.[1][2][3][4] The trifluoromethyl group is generally stable, but caution is always advised when handling fluorinated compounds. A comprehensive approach to personal protection is therefore mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields, lab coat, nitrile gloves, and closed-toe shoes.For handling small quantities in a well-ventilated chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, and double nitrile gloves.When there is a risk of splashing or aerosol generation, such as during heating, sonicating, or transferring large volumes.[5][6]
Emergency Situations (e.g., Spills) Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty gloves.For responding to large spills or uncontrolled releases of the compound.[5]

2. Handling and Operational Plan

Adherence to the following step-by-step procedures is critical to minimize exposure and ensure a controlled laboratory environment. All operations involving this compound should be conducted within a certified chemical fume hood.[6]

Experimental Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and reagents. Don appropriate PPE as outlined in Table 1.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to prevent inhalation of any dust particles. Use anti-static weighing paper or a contained balance enclosure if available.

  • Dissolution and Reaction: When dissolving the compound or running reactions, add reagents slowly to control any potential exothermic reactions. Use a stirrer to ensure gentle and thorough mixing.

  • Post-Reaction Work-up: Perform all extraction, filtration, and purification steps within the fume hood. Be mindful of potential splashes when transferring solutions.

  • Decontamination: After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of contaminated materials as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

3. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation: Segregate waste into three categories:

    • Solid Waste: Unused compound, contaminated weighing paper, and gloves.

    • Liquid Waste: Reaction mixtures, solvents from extractions, and cleaning rinsates.

    • Sharps: Contaminated needles or razor blades.

  • Containment: Collect each waste type in separate, clearly labeled, and sealed containers.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal: Arrange for the disposal of chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Visual Workflow for Handling and Disposal

Workflow for Safe Handling and Disposal cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation (Don PPE, Check Fume Hood) weigh Weighing & Transfer (In Fume Hood) prep->weigh dissolve Dissolution & Reaction weigh->dissolve workup Post-Reaction Work-up dissolve->workup decon Decontamination workup->decon segregate Waste Segregation (Solid, Liquid, Sharps) decon->segregate contain Containment (Labeled, Sealed Containers) segregate->contain storage Waste Storage (Designated Area) contain->storage dispose Professional Disposal storage->dispose

Caption: Logical workflow for the safe handling and disposal of chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.